Triethoxysilane
Descripción
Propiedades
InChI |
InChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDCQJMRWCHQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052667 | |
| Record name | Triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethoxysilane is a liquid. Used as a reducing agent., Liquid, Colorless to yellow liquid with a sweetish odor; [AIHA], COLOURLESS LIQUID. | |
| Record name | TRIETHOXYSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5230 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silane, triethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIETHOXYSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
270 to 275 °F at 760 mmHg (EPA, 1998), 133.5 °C | |
| Record name | TRIETHOXYSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5230 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethoxysilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHOXYSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
26 °C, 80 °F (26 °C) (Closed cup), 26 °C c.c. | |
| Record name | Triethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Triethoxysilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHOXYSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.8745 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8745 at 20 °C, 0.87 g/cm³ | |
| Record name | TRIETHOXYSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5230 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethoxysilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHOXYSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (Air = 1): 5.7, Relative vapor density (air = 1): 5.7 | |
| Record name | Triethoxysilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHOXYSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20.25 [mmHg] | |
| Record name | Triethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
998-30-1 | |
| Record name | TRIETHOXYSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5230 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIETHOXYSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T460WDH89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Triethoxysilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHOXYSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-170 °C | |
| Record name | Triethoxysilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHOXYSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Triethoxysilane
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of triethoxysilane (HSi(OC₂H₅)₃). A thorough understanding of these reactions is critical for applications ranging from surface modification and sol-gel synthesis to the development of drug delivery systems. This document details the reaction pathways, influencing factors, quantitative kinetic data, and experimental protocols for studying these processes.
Core Reaction Mechanisms
The transformation of this compound into a polysiloxane network proceeds through two fundamental reaction types: hydrolysis and condensation.[1] These reactions can be catalyzed by either acids or bases, with the reaction pathway and kinetics being highly dependent on the pH of the system.[1]
1.1. Hydrolysis
Hydrolysis is the initial step where the ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water, producing ethanol (B145695) as a byproduct.[1] This is a stepwise process, leading to the formation of partially and fully hydrolyzed silane (B1218182) species.[1]
1.1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 7), the oxygen atom of an ethoxy group is protonated, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1] The hydrolysis rate is generally faster in acidic conditions compared to neutral or basic conditions.[1]
1.1.2. Base-Catalyzed Hydrolysis
In basic conditions (pH > 7), a hydroxide (B78521) ion directly attacks the silicon atom.[1] While hydrolysis occurs, the subsequent condensation reaction is significantly promoted at higher pH.[1]
1.2. Condensation
Following hydrolysis, the newly formed silanol (B1196071) groups (-OH) are highly reactive and can undergo condensation to form siloxane bonds (Si-O-Si).[1] This process can occur through two primary pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule.
Condensation can occur between hydrolyzed silane molecules in solution (self-condensation or polymerization) or between a hydrolyzed silane and hydroxyl groups on a substrate surface (surface condensation).[1] The extent of self-condensation influences the morphology and thickness of the resulting polysiloxane film.[1]
Factors Influencing Hydrolysis and Condensation
Precise control over the silanization process requires a thorough understanding of the factors that influence the kinetics of hydrolysis and condensation.
-
pH: The pH of the reaction medium is a critical factor. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation. The rates of both reactions are at a minimum near the isoelectric point of silica (B1680970) (around pH 2-3).[1]
-
Water Concentration: A stoichiometric amount of water is necessary for complete hydrolysis. Excess water can favor self-condensation in the bulk solution, whereas insufficient water will lead to incomplete hydrolysis and a less stable silane layer.[1]
-
Solvent: The choice of solvent affects the solubility of the silane and the availability of water. Anhydrous organic solvents are often used to control the water content and minimize bulk polymerization.[1]
-
Temperature: Increasing the temperature generally increases the rates of both hydrolysis and condensation.[1][2]
-
Catalyst: The presence of an acid or base catalyst significantly accelerates the reactions.[1]
-
Steric and Inductive Effects: The nature of the substituents on the silicon atom can influence reaction rates. Electron-donating groups can increase the rate of acid-catalyzed hydrolysis, while electron-withdrawing groups can increase the rate of base-catalyzed hydrolysis.[3]
Quantitative Data
Table 1: Hydrolysis Rate Constants and Activation Energies for Alkoxysilanes
| Silane | Catalyst/Conditions | Temperature (°C) | Rate Constant | Activation Energy (kJ/mol) | Reference |
| Tetraethoxysilane (TEOS) | Acidic (HCl) | 20 | 3.06 x [HCl]⁻¹ M⁻¹ min⁻¹ | 46-67 | [4] |
| Tetraethoxysilane (TEOS) | Basic (NH₃) | - | 0.002 - 0.5 M⁻¹ h⁻¹ | 25 | [4] |
| Methylthis compound (MTES) | Acidic (pH 3.134) | - | - | 57.61 | [4] |
| 3-Cyanopropyl this compound | Acidic | - | - | 58 | [2] |
| 3-Cyanopropyl this compound | Basic | - | - | 20 | [2] |
Table 2: Influence of pH on Relative Rates of Hydrolysis and Condensation
| pH | Relative Hydrolysis Rate | Relative Condensation Rate |
| < 2 | Fast | Slow |
| 2-3 | Minimum | Minimum |
| 4-6 | Moderate | Moderate |
| > 7 | Moderate to Fast | Fast |
Note: This table represents general trends observed for alkoxysilanes.[1]
Experimental Protocols
The study of this compound hydrolysis and condensation kinetics relies on various analytical techniques to monitor the changes in chemical species over time.
4.1. In-situ Monitoring of Hydrolysis and Condensation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²⁹Si NMR, is a powerful tool for quantitatively tracking the disappearance of the parent silane and the appearance of hydrolyzed and condensed species.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., d₄-methanol or d₆-ethanol) to ensure a lock signal for the NMR spectrometer.
-
In a separate container, prepare the hydrolysis medium consisting of the solvent, water (H₂O or D₂O), and the desired catalyst (e.g., HCl or NH₄OH).
-
To initiate the reaction, mix the this compound stock solution with the hydrolysis medium in an NMR tube at a controlled temperature. The final concentrations of silane, water, and catalyst should be precisely known.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-calibrated and set to the desired temperature.
-
Acquire a series of time-resolved ²⁹Si NMR spectra. The time interval between spectra will depend on the reaction rate. For fast reactions, rapid acquisition techniques may be necessary.
-
Key parameters for data acquisition include pulse width, relaxation delay (to ensure quantitative measurements), and the number of scans per spectrum.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify and integrate the resonance signals corresponding to the starting this compound, partially hydrolyzed species (e.g., HSi(OEt)₂(OH)), fully hydrolyzed species (HSi(OH)₃), and various condensed species (dimers, trimers, etc.).
-
Plot the concentration of each species as a function of time.
-
From these concentration profiles, determine the reaction order and calculate the rate constants for hydrolysis and condensation using appropriate kinetic models.
-
4.2. In-situ Monitoring of Hydrolysis and Condensation using Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy, often in Attenuated Total Reflectance (ATR) mode, can be used to monitor the chemical changes during hydrolysis and condensation by tracking the vibrational bands of the involved functional groups.
Methodology:
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a germanium or silicon crystal).
-
Record a background spectrum of the clean, dry ATR crystal.
-
-
Reaction Initiation:
-
Introduce the this compound solution (in a suitable solvent) onto the ATR crystal.
-
Initiate the reaction by adding the hydrolysis medium (water and catalyst).
-
-
Time-Resolved Spectra Acquisition:
-
Acquire FT-IR spectra at regular time intervals.
-
Monitor the disappearance of Si-O-C stretching and C-H bending vibrations associated with the ethoxy groups.
-
Simultaneously, monitor the appearance and evolution of the broad Si-OH stretching band and the Si-O-Si stretching band, which indicate hydrolysis and condensation, respectively.
-
-
Data Analysis:
-
Analyze the changes in the integrated peak areas of the characteristic vibrational bands over time.
-
Relate the changes in peak areas to the concentrations of the respective species to study the reaction kinetics.
-
Visualizations
Diagram 1: General Reaction Pathway for this compound Hydrolysis and Condensation
Caption: General reaction pathway for this compound hydrolysis and condensation.
Diagram 2: Experimental Workflow for Kinetic Analysis using NMR
Caption: Workflow for kinetic analysis of this compound hydrolysis using NMR.
Diagram 3: Comparison of Acid- and Base-Catalyzed Hydrolysis Mechanisms
Caption: Comparison of acid- and base-catalyzed hydrolysis mechanisms.
References
An In-depth Technical Guide to the Properties and Applications of Triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Triethoxysilane (HSi(OC₂H₅)₃), a prominent member of the organosilane family, is a versatile and reactive compound with significant applications across various scientific disciplines, including materials science and drug development. Its unique chemical structure, featuring a reactive silicon-hydride (Si-H) bond and hydrolyzable ethoxy groups, allows it to act as a potent reducing agent and a surface modifying agent. This guide provides a comprehensive overview of the physicochemical properties, reactivity, and key experimental protocols involving this compound.
Core Properties of this compound
This compound is a colorless liquid with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for experimental design and safety considerations.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₆O₃Si | [2] |
| Molecular Weight | 164.27 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Density | 0.89 g/mL at 25 °C | [2][4] |
| Boiling Point | 134-135 °C | [2] |
| Melting Point | -170 °C | [3] |
| Flash Point | 26 °C | [3] |
| Refractive Index | n20/D 1.377 | [4][5] |
| Vapor Pressure | 20.25 mmHg | [3] |
| Vapor Density | 5.7 (Air = 1) | [1][3] |
| Solubility | Soluble in organic solvents such as diethyl ether, THF, alkanes, and aromatic solvents. Insoluble in water, but undergoes hydrolysis. | [5] |
Spectral Data
| Spectral Data Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 9H, -CH₃), 3.86 (q, 6H, -OCH₂-), 4.29 (s, 1H, Si-H) | [6] |
| ¹³C NMR | δ (ppm): 18.2 (-CH₃), 58.5 (-OCH₂-) | [7] |
| ²⁹Si NMR | Chemical shifts are available in specialized databases. | [8] |
| Infrared (IR) Spectroscopy | Key bands (cm⁻¹): ~2150 (Si-H stretch), ~1100 (Si-O-C stretch), ~2975 (C-H stretch) | [3][9] |
| Mass Spectrometry (MS) | Fragmentation patterns are available in spectral databases. | [3][10] |
Reactivity and Key Applications
The utility of this compound stems from two primary reactive sites: the silicon-hydride bond and the triethoxy groups.
1. Hydrosilylation: The Si-H bond can add across carbon-carbon double or triple bonds in the presence of a platinum catalyst, a reaction known as hydrosilylation.[2] This process is fundamental in organic synthesis and materials science for creating carbon-silicon bonds.
2. Reducing Agent: this compound is a mild and selective reducing agent.[2] It is particularly useful for the reduction of amides and carbonyl compounds.[2][5]
3. Surface Modification: The ethoxy groups are susceptible to hydrolysis, forming reactive silanol (B1196071) (-Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like silica (B1680970), glass, and metal oxides to form stable siloxane (Si-O-Si) bonds.[11][12] This property is extensively used in drug delivery to functionalize nanoparticles, enhancing drug loading and enabling targeted delivery.[12]
Experimental Protocols
Surface Functionalization of Silica Nanoparticles
This protocol describes the process of functionalizing the surface of silica nanoparticles with this compound, a critical step in preparing carriers for drug delivery systems.[12]
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous ethanol (B145695)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for co-condensation method)
-
Tetraethyl orthosilicate (B98303) (TEOS) (for co-condensation method)
Procedure (Post-Synthesis Grafting):
-
Dispersion: Disperse a known amount of pre-synthesized silica nanoparticles in anhydrous ethanol. To ensure a homogenous dispersion and break up any agglomerates, sonicate the suspension for 15-30 minutes.[2]
-
Hydrolysis of Silane (B1218182): In a separate vessel, prepare a solution of this compound in aqueous ethanol. The water in the solution will hydrolyze the ethoxy groups of the silane to form reactive silanol groups.
-
Silanization Reaction: Add the hydrolyzed this compound solution to the nanoparticle dispersion while stirring. The reaction is typically allowed to proceed for 2-24 hours at room temperature or elevated temperatures to facilitate the condensation of the silane onto the nanoparticle surface.[2]
-
Washing and Purification: After the reaction, collect the functionalized nanoparticles by centrifugation. Wash the nanoparticles multiple times with ethanol and deionized water to remove any unreacted silane and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum to obtain a fine powder.
Procedure (Co-condensation Method):
-
Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a mixture of ethanol, deionized water, and ammonium hydroxide.
-
Addition of Precursors: In a separate container, mix TEOS and the desired functional this compound at the desired molar ratio.
-
Reaction: Add the precursor mixture to the reaction vessel with continuous stirring. The formation of a milky white suspension indicates the formation of nanoparticles. Allow the reaction to proceed for 2-24 hours at room temperature.[3]
-
Washing and Purification: Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes). Wash the nanoparticles repeatedly with ethanol and deionized water.[3]
-
Drying: Dry the final product under vacuum.
Platinum-Catalyzed Hydrosilylation of an Alkene
This protocol outlines a general procedure for the anti-Markovnikov hydrosilylation of a terminal alkene using this compound with Karstedt's catalyst.[6]
Materials:
-
Terminal alkene
-
This compound
-
Karstedt's catalyst (a platinum(0) complex)
-
Anhydrous toluene (B28343) or other suitable solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the terminal alkene in anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst to the solution. The catalyst loading is typically low (e.g., 0.01-1 mol%).
-
Addition of Silane: Add this compound to the reaction mixture. The reaction is often exothermic, and the addition may need to be controlled.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques such as GC-MS or NMR spectroscopy.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting alkylthis compound can be purified by distillation or chromatography if necessary.
References
- 1. Zinc-catalyzed chemoselective reduction of tertiary and secondary amides to amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance [organic-chemistry.org]
- 10. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. flex.flinders.edu.au [flex.flinders.edu.au]
triethoxysilane synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TES), with the chemical formula HSi(OC₂H₅)₃, is an organosilicon compound of significant interest across various scientific and industrial domains.[1] Its utility stems from the presence of a reactive silicon-hydride (Si-H) bond and three hydrolyzable ethoxy groups.[1] This dual functionality allows it to be a versatile precursor for the synthesis of a wide range of silane (B1218182) coupling agents and as a reducing agent in organic synthesis.[1][2] In the realm of drug development and materials science, this compound and its derivatives are pivotal for the surface modification of inorganic materials, such as silica (B1680970) nanoparticles, to improve drug loading, control release kinetics, and enhance biocompatibility. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound and the key analytical techniques employed for its characterization.
Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound is predominantly achieved through two primary methods: the direct process and hydrosilylation.
Direct Process (Rochow Reaction)
The direct process is a widely used industrial method for the synthesis of trialkoxysilanes.[3][4] It involves the direct reaction of elemental silicon with an alcohol in the presence of a copper catalyst at elevated temperatures.[3][4]
Reaction Pathway:
Si + 3 C₂H₅OH --(Catalyst, Δ)--> HSi(OC₂H₅)₃ + H₂
dot
Caption: The direct process for this compound synthesis.
Experimental Protocol: Direct Synthesis of this compound
The following protocol is a generalized procedure based on patent literature.[2][5]
-
Materials:
-
Silicon powder (99% trace metals basis)
-
Anhydrous ethanol
-
Copper catalyst (e.g., cuprous chloride (CuCl), cupric oxide (CuO), cuprous oxide (Cu₂O), or Raney copper)
-
High-boiling point solvent (e.g., therminol, silicone oil)
-
Inert gas (e.g., nitrogen or argon)
-
-
Apparatus:
-
A multi-necked reaction flask equipped with a mechanical stirrer, a condenser, a thermometer, and an inlet for reactants and inert gas.
-
Heating mantle.
-
-
Procedure:
-
The reaction flask is charged with silicon powder, the copper catalyst, and the high-boiling point solvent.
-
The mixture is heated to the reaction temperature (typically between 230°C and 300°C) under a continuous flow of inert gas.[2][4]
-
Anhydrous ethanol is then continuously fed into the reactor.
-
The this compound product, along with unreacted ethanol and byproducts, is distilled from the reaction mixture and collected.
-
The collected distillate is then purified by fractional distillation to obtain high-purity this compound.
-
Quantitative Data for Direct Synthesis
| Parameter | Value | Reference |
| Silicon Conversion Efficiency | > 80% | [2][5] |
| This compound Selectivity | > 95% | [2][5] |
| Synthesis Reaction Yield | ~78-79% | [2][5] |
| Final Purity (after distillation) | ≥ 99% | [2][5] |
Hydrosilylation
Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydride bond across a double or triple bond, catalyzed by a transition metal complex.[6][7] While not a direct synthesis of this compound itself, it is a primary method for synthesizing functionalized triethoxysilanes, which are crucial as coupling agents.[8]
Reaction Pathway:
HSi(OC₂H₅)₃ + R-CH=CH₂ --(Catalyst)--> R-CH₂-CH₂-Si(OC₂H₅)₃
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN100368416C - Production process of triethoxy silane - Google Patents [patents.google.com]
- 3. WO2007032865A2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]
- 4. US7429672B2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]
- 5. CN1810811A - Production process of triethoxy silane - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of Triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity and stability of triethoxysilane (TES), a versatile organosilicon compound with significant applications in surface modification, drug delivery, and materials science. Understanding its reaction kinetics and stability profile is critical for the successful design and implementation of this compound-based systems.
Core Reactivity: Hydrolysis and Condensation
The primary reactivity of this compound stems from the hydrolysis of its ethoxy groups (-OCH₂CH₃) to form reactive silanol (B1196071) groups (-Si-OH), followed by the condensation of these silanols to form stable siloxane bonds (Si-O-Si). These two processes are fundamental to the use of this compound in surface functionalization and material synthesis.[1]
The overall reaction can be summarized as follows:
Hydrolysis: HSi(OCH₂CH₃)₃ + 3H₂O ⇌ HSi(OH)₃ + 3CH₃CH₂OH
Condensation: 2HSi(OH)₃ ⇌ (HO)₂Si-O-Si(OH)₂ + H₂O
These reactions are influenced by several factors, including pH, water concentration, solvent, and temperature.[2]
Mechanism of Hydrolysis and Condensation
The mechanism of hydrolysis and condensation is highly dependent on the pH of the reaction medium.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen atom of an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate is generally faster in acidic conditions.[2]
-
Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), a hydroxide (B78521) ion directly attacks the silicon atom. While hydrolysis occurs, the condensation reaction is significantly promoted at higher pH.[2]
The condensation of the resulting silanol groups can proceed through two main pathways:
-
Surface Condensation: Silanol groups react with hydroxyl groups on a substrate surface (e.g., silica (B1680970), glass) to form covalent siloxane bonds, effectively anchoring the silane (B1218182) to the surface.[2]
-
Self-Condensation (Polymerization): Hydrolyzed silane molecules can react with each other to form a cross-linked polysiloxane network. The extent of self-condensation influences the thickness and morphology of the resulting film.[2]
Reactivity of the Si-H Bond
A key feature of this compound is the presence of a silicon-hydrogen (Si-H) bond, which imparts it with reducing capabilities. This makes it a valuable reagent in organic synthesis, particularly for the reduction of various functional groups. The reactivity of the Si-H bond is generally mild, allowing for selective transformations.[3]
Reduction of Carbonyl Compounds
This compound can be used to reduce aldehydes and ketones to their corresponding alcohols. This reaction is often catalyzed by Lewis acids.[4] It can also participate in the reductive deoxygenation of sulfoxides to sulfides.[3]
Hydrosilylation
The Si-H bond can undergo hydrosilylation, which is the addition of the Si-H bond across a carbon-carbon multiple bond (e.g., in alkenes and alkynes). This reaction is crucial for the synthesis of a wide range of organosilicon compounds.[3]
Reactions with Other Functional Groups
-
Alcohols: this compound can react with alcohols in dehydrogenative coupling reactions to form silyl (B83357) ethers.[1] Secondary and tertiary aliphatic alcohols, as well as benzylic alcohols, are readily reduced.[4]
-
Carboxylic Acids: The Si-H bond can react with carboxylic acids. For instance, hydrosilylation of unsaturated carboxylic acids with this compound can be achieved in the presence of a platinum catalyst.[5]
-
Amines: While direct reaction with the Si-H bond is less common, organofunctional silanes containing amine groups can be synthesized and subsequently used in various applications.[6][7]
-
Thiols: this compound can react with thiols, for example, in thiol-ene "click" reactions to synthesize functionalized trialkoxysilanes.[8][9]
Stability of this compound
The stability of this compound is a critical consideration for its storage and application. It is sensitive to moisture and can be affected by pH and temperature.
Hydrolytic Stability
This compound is susceptible to hydrolysis in the presence of water.[10] The rate of hydrolysis is significantly influenced by pH. It is most stable in a pH range of approximately 4 to 7. In strongly acidic (pH < 3) or alkaline (pH > 8) environments, the Si-O-C and subsequently formed Si-O-Si bonds are prone to hydrolysis, which can lead to the degradation of the silane and any resulting coatings.
Thermal Stability
The thermal stability of silane coatings can vary depending on the specific organofunctional group. For example, octadecyltrichlorosilane (B89594) (a related silane) is thermally stable up to 573 K in a vacuum. However, fluorinated silanes like perfluorooctylthis compound may start to decompose at lower temperatures (between 373 K and 423 K).
Stability in Organic Solvents
This compound is generally soluble in polar organic solvents such as alcohols and ethers.[11] However, its stability in these solvents can be affected by the presence of trace amounts of water, which can initiate hydrolysis. For applications requiring a stable solution, anhydrous solvents are recommended.
Quantitative Data on Reactivity
The following tables summarize key quantitative data related to the hydrolysis and condensation of this compound and related alkoxysilanes.
Table 1: Hydrolysis Rate Constants of Alkoxysilanes
| Silane | Catalyst/Conditions | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Tetraethoxysilane (TEOS) | Acidic (HCl) | Ethanol (B145695)/Water | 39 | 0.276 x [HCl]⁻¹ M⁻¹ min⁻¹ | [12] |
| Tetraethoxysilane (TEOS) | Phosphoric Acid | Water | Various | 1.1 to 5.4 x 10² M⁻¹ s⁻¹ | [12] |
| Methyltrimethoxysilane (MTMS) | Alkaline | Methanol | 30 | 2.453 x 10⁴ s⁻¹ | [12] |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | pH 5.4 | D₂O/H₂O | 26 | 0.026 min⁻¹ (pseudo-first order) | [13] |
Table 2: Activation Energies for Hydrolysis and Condensation
| Silane/Process | Conditions | Activation Energy (Ea) (kJ/mol) | Reference |
| Tetraethoxysilane (TEOS) Hydrolysis | Phosphoric Acid | 33.3 | [12] |
| Methyltrimethoxysilane (MTMS) Hydrolysis | Alkaline | 50.09 | [12] |
| γ-GPS Epoxy Ring Opening | pH 5.4 | 68.4 | [13] |
| 3-Cyanopropyl this compound (CTES) Hydrolysis | Alkaline | 20 | [12] |
| 3-Cyanopropyl this compound (CTES) Hydrolysis | Acidic | 58 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound reactivity and the characterization of modified surfaces.
Monitoring Hydrolysis and Condensation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of this compound hydrolysis and condensation in situ.[14][15]
Objective: To quantify the rate of hydrolysis and the formation of different silanol and siloxane species over time.
Materials:
-
This compound
-
Solvent (e.g., ethanol-d6)
-
Deuterated water (D₂O)
-
Acid or base catalyst (if required)
-
NMR tubes
-
NMR spectrometer (¹H, ¹³C, and ²⁹Si capabilities are beneficial)
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
In a separate vial, prepare a solution of D₂O with the desired catalyst concentration.
-
Cool both solutions in an ice bath to slow down the initial reaction upon mixing.
-
Add a precise amount of the D₂O/catalyst solution to the this compound solution in an NMR tube, cap it, and shake vigorously.
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
-
For ¹H NMR, monitor the disappearance of the ethoxy protons and the appearance of ethanol protons.
-
For ²⁹Si NMR, monitor the chemical shifts to identify and quantify the different silicon species (e.g., T⁰, T¹, T², T³ corresponding to the number of Si-O-Si bonds).[14]
Data Analysis:
-
Integrate the relevant peaks in the spectra to determine the concentration of reactants and products at each time point.
-
Plot the concentration profiles and fit the data to appropriate kinetic models to determine reaction rate constants.
Surface Modification and Characterization
This protocol outlines a general procedure for modifying a silica-based substrate with this compound and characterizing the resulting surface.
Objective: To create a functionalized surface and verify the successful deposition of a silane layer.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (Caution: extremely corrosive) or oxygen plasma cleaner
-
This compound solution (e.g., 1% v/v in anhydrous toluene)
-
Anhydrous toluene (B28343) for rinsing
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Substrate Cleaning and Activation:
-
Piranha Etching: Immerse the substrate in a freshly prepared piranha solution (typically a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 90-120°C. Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Oxygen Plasma Treatment: Place the substrate in an oxygen plasma cleaner for 1-5 minutes to remove organic contaminants and generate surface hydroxyl groups.[16]
-
-
Silanization:
-
Immediately after activation, immerse the substrate in the this compound solution in a moisture-free environment (e.g., under an inert atmosphere).[16]
-
Allow the reaction to proceed for a set time (e.g., 2-24 hours) at a controlled temperature.
-
Remove the substrate and rinse thoroughly with anhydrous toluene to remove any non-covalently bound silane.
-
Cure the substrate in an oven (e.g., at 110°C for 1 hour) to promote covalent bond formation.[16]
-
-
Surface Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle to assess the change in surface wettability. A successful modification with a hydrophobic silane will result in an increased contact angle.
-
XPS: Analyze the elemental composition of the surface to confirm the presence of silicon and other elements from the silane. High-resolution scans can provide information about the chemical state of the elements.
-
FTIR-ATR: Obtain an infrared spectrum of the surface to identify characteristic vibrational bands of the silane layer, such as Si-O-Si and functional groups from the silane.
-
Applications in Drug Development
The unique reactivity of this compound makes it a valuable tool in drug development for various applications:
-
Drug Delivery Systems: Triethoxysilanes are used to functionalize nanoparticles, such as mesoporous silica nanoparticles (MSNs), to enhance drug loading capacity and control release kinetics. The surface can be modified to introduce specific functional groups for targeting ligands or creating pH-responsive gates for drug release in specific microenvironments like tumors.[1]
-
Biomaterials and Tissue Engineering: Surface modification with triethoxysilanes is crucial for improving the biocompatibility of materials used in implants and tissue scaffolds. By introducing specific functionalities, cell adhesion, proliferation, and differentiation can be controlled.[1]
-
Biosensors and Diagnostics: The immobilization of biomolecules like antibodies and enzymes onto sensor surfaces is a critical step in biosensor development. This compound chemistry provides a robust method for creating a stable and functional interface for bioreceptor attachment, leading to enhanced sensitivity and specificity.[1]
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation.[17] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12] Store in a tightly closed container in a cool, dry place away from moisture and incompatible materials such as strong acids and oxidizing agents.[18]
This guide provides a foundational understanding of the reactivity and stability of this compound. For specific applications, it is crucial to consult the relevant literature and perform appropriate optimization and characterization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 4. Silane Reduction of... - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions | NIST [nist.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to Triethoxysilane Surface Modification: Principles and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of triethoxysilane chemistry for surface modification. It is designed for professionals in research and development who leverage surface engineering for applications ranging from biomaterials and diagnostics to advanced drug delivery systems.
Core Principles: The Chemistry of Silanization
The efficacy of triethoxysilanes in surface modification arises from their dual-reactive nature. A typical this compound molecule has two key components: a silicon headgroup with three reactive ethoxy groups (-OCH2CH3) and an organofunctional 'R' group.[1][2] This 'R' group is tailored to introduce specific chemical functionalities to a surface, such as amine (-NH2), thiol (-SH), or alkyl chains.[1][2]
The modification process is a robust two-step mechanism involving hydrolysis and condensation.[1][3]
-
Step 1: Hydrolysis In the presence of water, the ethoxy groups are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH). This reaction, often catalyzed by acid or base, is a critical preparatory step.[1][3] The rate of hydrolysis is influenced by pH; acidic conditions generally accelerate it, while basic conditions promote the subsequent condensation step.[3]
-
Step 2: Condensation The newly formed silanol groups can then react in two primary ways:
-
Surface Condensation: The silanols form stable, covalent siloxane bonds (Si-O-Si) with hydroxyl groups present on inorganic substrates like glass, silica (B1680970), and metal oxides.[1][3] This reaction anchors the functional silane (B1218182) to the surface.
-
Cross-linking: Adjacent hydrolyzed silane molecules can condense with each other, creating a cross-linked polysiloxane network on the surface.[1][3] This can result in the formation of a durable monolayer or a thicker multilayer coating.[1]
-
Factors Influencing Surface Modification
Precise control over the silanization process is critical for achieving reproducible and functional surfaces. The kinetics of hydrolysis and condensation are influenced by several key factors.[3]
| Factor | Effect on Hydrolysis and Condensation | References |
| pH | Strongly influences the rates of both reactions. Acidic conditions (pH < 7) typically accelerate hydrolysis, while basic conditions (pH > 7) promote condensation.[3] | [3] |
| Water Concentration | A stoichiometric amount of water is necessary for complete hydrolysis. Insufficient water leads to an incomplete reaction, while excess water can cause extensive self-condensation in the bulk solution before surface attachment.[3] | [3] |
| Solvent | The choice of solvent impacts silane solubility and water availability. Anhydrous organic solvents like toluene (B28343) are often used to control the water content and minimize bulk polymerization.[3][4] Polar protic solvents, such as ethanol (B145695), can inhibit the surface reaction.[4] | [3][4] |
| Temperature | Increasing the temperature generally increases the reaction rates for both hydrolysis and condensation.[3][5] Optimal temperatures can vary depending on the specific silane and substrate.[5] | [3][5] |
| Silane Concentration | Higher concentrations can increase the rate of reaction and surface coverage, but may also lead to the formation of undesirable multilayers or aggregates. | [6] |
| Reaction Time | The duration of the reaction impacts the density and organization of the silane layer. Optimization is required to achieve the desired surface coverage without excessive polymerization.[1][6] | [1][6] |
Applications in Research and Drug Development
The ability to tailor surface properties makes triethoxysilanes invaluable in life sciences. Amine and thiol functionalities are particularly useful for the covalent attachment of biomolecules.
-
(3-Aminopropyl)this compound (APTES): APTES is widely used to introduce primary amine groups (-NH2) onto surfaces.[7][8] These amine groups serve as reactive sites for attaching proteins, peptides, or DNA through common crosslinking chemistries (e.g., using EDC/NHS).[7][8] This is fundamental for developing biosensors, microarrays, and for improving the biocompatibility of materials.[3][9]
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS): MPTMS is used to introduce thiol groups (-SH) onto a surface.[6][10] Thiol chemistry is highly specific and is used for "click" reactions, such as thiol-ene and thiol-maleimide coupling, which are essential for creating stable bioconjugates and functionalizing nanoparticles for drug delivery.[11][12][13]
The functionalization of nanoparticles, such as mesoporous silica nanoparticles (MSNs), is a key application in drug delivery.[3] By modifying the surface of MSNs with APTES, targeting ligands can be attached for cell-specific delivery, or pH-responsive gates can be created to control drug release in specific microenvironments like tumors.[3]
Experimental Protocols
Accurate and reproducible surface modification requires standardized experimental procedures.
Protocol 1: Amine-Functionalization of Glass Slides using APTES
This protocol describes a common solution-phase deposition method for creating amine-terminated glass surfaces.[1][7]
-
Surface Cleaning and Activation:
-
Thoroughly clean glass slides by sonicating in acetone, followed by ethanol, and finally deionized (DI) water (15 minutes each).
-
To generate surface hydroxyl groups, immerse the slides in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 90-120°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). [3]
-
Rinse the slides copiously with DI water and dry them under a stream of nitrogen gas.[1][3]
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in an anhydrous solvent such as toluene or acetone.[1]
-
Immerse the cleaned and dried slides in the APTES solution. The reaction time can range from 30 seconds to 2 hours, depending on the desired surface coverage.[1]
-
Alternatively, for vapor-phase deposition, place the slides in a vacuum desiccator alongside an open container of APTES for 10-30 minutes.[1]
-
-
Post-Reaction Curing and Rinsing:
-
After immersion, rinse the slides with the anhydrous solvent (toluene or acetone) to remove excess, unbound silane.
-
Cure the slides in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.
-
Perform a final rinse with ethanol and DI water, then dry with nitrogen gas. The functionalized slides are now ready for characterization or subsequent bioconjugation steps.
-
Protocol 2: Characterization of Modified Surfaces using XPS
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for confirming successful silanization by providing elemental composition and chemical state information.[2][14]
-
Instrumentation: Analysis is performed using an XPS spectrometer with a monochromatic X-ray source, typically Al Kα.[14]
-
Survey Scan: A wide energy scan (0-1100 eV) is acquired to identify the elements present on the surface. For an APTES-modified silica surface, peaks for Silicon (Si 2p, Si 2s), Oxygen (O 1s), Carbon (C 1s), and Nitrogen (N 1s) are expected.[14][15]
-
High-Resolution Scans: High-resolution spectra are obtained for the core levels of interest. The presence of a distinct N 1s peak confirms the presence of the amine-terminated silane.[14][15] The chemical state of silicon can be analyzed by deconvoluting the Si 2p peak to distinguish between the underlying silicon oxide substrate and the organosilane layer.[15]
-
Data Analysis: Spectra are charge-referenced to the adventitious C 1s peak at 284.8 eV. Peak fitting is used to quantify the elemental composition and determine the chemical bonding environment, confirming the covalent attachment and integrity of the functional layer.[14]
Data Presentation: Quantitative Surface Analysis
The success of surface modification is quantified by measuring changes in surface properties. The following tables summarize typical quantitative data for different silane modifications.
Table 1: Comparison of Water Contact Angle and Surface Roughness
Water contact angle goniometry is a simple yet effective method to assess the change in surface hydrophobicity post-modification. Atomic Force Microscopy (AFM) provides nanoscale topographical information, including surface roughness (RMS).
| Silane | Substrate | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Reference(s) |
| n-Butyltrimethoxysilane | SiOx/Si | ~75 | ~0.2 | [2] |
| (3-Aminopropyl)this compound (APTES) | Glass / TiO2 | 55 - 85 | 0.15 - 0.8 | [2][16] |
| Octadecyltrichlorosilane (OTS) | Mica | ~112 | ~0.14 | [2] |
| Phenylthis compound | ZnO | ~106 | Submonolayer | [17] |
Table 2: Comparison of Grafting Density and Surface Composition (XPS)
XPS provides quantitative elemental composition of the top few nanometers of a surface. Thermogravimetric analysis (TGA) can be used to determine the amount of grafted material.
| Silane | Substrate | Method | Measured Value | Reference(s) |
| Vinyl this compound | Macroporous silica gel | TGA | 91.03% grafting rate (optimal) | [5][18] |
| (3-Mercaptopropyl)trimethoxysilane | Glass | Radiolabeling | (1.3-9.0) x 10¹² thiol groups/cm² | [6] |
| Nitrogen-containing silanes | Oxidized Silicon | TXRF/XPS | 2–4 molecules per nm² | [15] |
| APTES | TiO2 | XPS | ~5.3–6.5 Å thickness, 60% free amine groups | [16] |
Conclusion
The this compound group is a powerful and versatile tool for surface modification, enabling the precise engineering of surface properties for a vast range of applications in research and drug development.[1][3] A thorough understanding of the underlying chemistry of hydrolysis and condensation, combined with careful control over reaction parameters, allows for the creation of robust and highly functional surfaces.[3] The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and validate this compound-based surface modification strategies in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One pot synthesis of thiol-functional nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach [mdpi.com]
- 13. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Review: 3-Aminopropylthis compound (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface modification of ZnO using this compound-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Triethoxysilane Precursors for Sol-Gel Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process offers a versatile and powerful platform for the synthesis of high-purity, homogeneous silica-based materials with tunable properties. At the heart of this process are the precursors, with triethoxysilanes being a prominent class of molecules that enable the formation of functionalized silica (B1680970) networks. This technical guide provides a comprehensive overview of the core principles of sol-gel synthesis using triethoxysilane precursors, with a particular focus on tetraethoxysilane (TEOS), methylthis compound (MTEOS), and (3-aminopropyl)this compound (APTES). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these precursors for advanced applications, including drug delivery systems.
Core Principles: The Chemistry of Sol-Gel Synthesis
The sol-gel process, in the context of this compound precursors, is fundamentally a two-step chemical transformation: hydrolysis and condensation. These reactions convert the molecular precursors into a colloidal suspension (the "sol") and subsequently into a continuous solid network (the "gel").
1. Hydrolysis: In the initial step, the ethoxy groups (-OC2H5) of the silane (B1218182) precursor react with water, leading to the formation of silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. This reaction can be catalyzed by either an acid or a base.[1][2]
-
Acid Catalysis: Under acidic conditions, it is proposed that an ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[2]
-
Base Catalysis: In basic conditions, hydroxide (B78521) ions directly attack the silicon atom, leading to the displacement of the ethoxy group.[2]
The general hydrolysis reaction can be represented as: Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH (where R is an ethyl group)
2. Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bridges (-Si-O-Si-). This process results in the polymerization of the silica network and the release of either water or ethanol. There are two primary condensation pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. (≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O)
-
Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. (≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH)
The relative rates of hydrolysis and condensation are crucial in determining the final structure and properties of the gel. These rates are significantly influenced by factors such as pH, water-to-silane ratio, catalyst, temperature, and solvent.
Key this compound Precursors
While numerous this compound precursors exist, this guide focuses on three commonly used examples that represent a spectrum of functionalities:
-
Tetraethoxysilane (TEOS): As a tetra-functional precursor, TEOS [Si(OC₂H₅)₄] is the most common precursor for generating purely inorganic silica networks. Upon complete hydrolysis and condensation, it forms a highly cross-linked, three-dimensional silica structure.
-
Methylthis compound (MTEOS): MTEOS [CH₃Si(OC₂H₅)₃] is an organotrialkoxysilane that introduces a non-hydrolyzable methyl group into the silica network. This organic modification imparts hydrophobicity to the resulting material and can influence its mechanical properties.
-
(3-Aminopropyl)this compound (APTES): APTES [H₂N(CH₂)₃Si(OC₂H₅)₃] is a versatile precursor used for surface functionalization. The aminopropyl group provides a reactive site for the covalent attachment of various molecules, such as drugs, targeting ligands, or fluorescent dyes, making it invaluable in biomedical applications.[3]
Data Presentation: Properties of Sol-Gel Derived Materials
The choice of precursor and the sol-gel process parameters significantly impact the physical properties of the resulting silica materials. The following tables summarize key quantitative data for materials derived from TEOS, MTEOS, and APTES. It is important to note that direct comparison can be challenging as properties are highly dependent on the specific synthesis conditions.
Table 1: Particle Size of Silica Nanoparticles from Different Precursors
| Precursor(s) | Synthesis Method | Catalyst | Particle Size (nm) | Reference(s) |
| TEOS | Stöber Method | Ammonia (B1221849) | 50 - 2000 | [1][4] |
| TEOS | Stöber Method | Ammonia | 54 - 504 | [5] |
| TEOS & MTEOS | Two-step sol-gel | Acid/Base | ~35 (enlarged from 12.9) | [6] |
| TEOS & APTES | One-step co-condensation | Ammonia | ~100 | [7] |
Table 2: Surface Area and Pore Volume of Silica Gels
| Precursor(s) | Drying Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference(s) |
| TEOS | Ambient Pressure | 220 - 315 | 0.44 - 0.58 | [8] |
| TEOS & MTEOS | Supercritical Drying | 1070 | - | [9] |
| TEOS & MTEOS | Calcination at 500°C | ~550 - 850 | ~0.8 - 1.4 | [10] |
| TMOS & APTES | One-pot, CTAB template | 345 | - | [11] |
| TMOS & APTES | One-pot, P123 template | 8.80 | - | [11] |
| TEOS & ClPhTEOS | Co-condensation | Varies with ratio | Varies with ratio | [5] |
(Note: TMOS - Tetramethoxysilane, ClPhTEOS - 4-chlorophenylthis compound. Data for these precursors are included to provide a broader context on how organic functionalization can influence properties.)
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and functionalization of silica nanoparticles for applications in drug development.
Protocol 1: Synthesis of Silica Nanoparticles via the Stöber Method
This protocol describes the synthesis of monodisperse silica nanoparticles from TEOS, a widely used method in research and development.[12]
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water. The ratio of ethanol to water can be varied to control the particle size. A typical starting point is a 4:1 (v/v) ratio of ethanol to water.
-
Add ammonium hydroxide to the ethanol/water mixture while stirring. The amount of ammonia acts as a catalyst and influences the particle size; higher concentrations generally lead to larger particles.
-
While maintaining vigorous stirring, rapidly add the desired amount of TEOS to the solution. The concentration of TEOS will also affect the final particle size.
-
Allow the reaction to proceed at room temperature under continuous stirring for a specified duration, typically ranging from 2 to 24 hours. The reaction time will influence the extent of particle growth.
-
After the reaction is complete, collect the silica nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents and byproducts.
-
The purified silica nanoparticles can be redispersed in a suitable solvent or dried for further use.
Protocol 2: Surface Functionalization of Silica Nanoparticles with APTES
This protocol details the process of grafting aminopropyl groups onto the surface of pre-synthesized silica nanoparticles.[13][14]
Materials:
-
Silica nanoparticles
-
(3-Aminopropyl)this compound (APTES)
-
Toluene (B28343) (anhydrous) or Ethanol
-
Deionized water (for hydrolysis of APTES if performing a pre-hydrolysis step)
Procedure:
-
Disperse the silica nanoparticles in anhydrous toluene to form a suspension. Sonication can be used to ensure a uniform dispersion.
-
In a separate container, APTES can be pre-hydrolyzed by adding it to a small amount of deionized water with stirring. This step is optional but can improve grafting efficiency.
-
Add the APTES (or the pre-hydrolyzed APTES solution) to the silica nanoparticle suspension.
-
Heat the reaction mixture to a specific temperature (e.g., 50-80°C) and allow it to react under continuous stirring for a set period, typically several hours to overnight.
-
After the reaction, cool the mixture and collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted APTES.
-
Dry the amino-functionalized silica nanoparticles under vacuum or in an oven at a moderate temperature (e.g., 60-80°C).
Mandatory Visualization: Diagrams of Key Processes
The following diagrams, created using the DOT language, illustrate the logical flow of the sol-gel process and the cellular uptake of the resulting nanoparticles.
Sol-Gel Synthesis Workflow
Caption: A flowchart illustrating the sequential steps of the sol-gel synthesis process.
Cellular Uptake and Signaling of Silica Nanoparticles
Caption: Diagram of silica nanoparticle cellular uptake via endocytosis and subsequent signaling.
Applications in Drug Development
The unique properties of silica nanoparticles derived from this compound precursors make them highly attractive for applications in drug delivery. Their high surface area and porous structure allow for efficient loading of therapeutic agents. Furthermore, the ability to functionalize their surface, particularly with APTES, enables the attachment of targeting moieties to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. The sol-gel process provides a means to encapsulate drugs within the silica matrix, offering controlled and sustained release profiles.[15]
The primary mechanism for the cellular uptake of silica nanoparticles is endocytosis.[16] Once internalized, the nanoparticles are typically trafficked through the endo-lysosomal pathway. The acidic environment of the lysosome can be exploited to trigger the release of the encapsulated drug. Studies have also shown that silica nanoparticles can interact with cellular signaling pathways, such as the TNF and MAPK pathways, which can have implications for both the therapeutic effect and the potential for cytotoxicity.[17][18] A thorough understanding of these interactions is crucial for the rational design of safe and effective silica-based drug delivery systems.
Conclusion
This compound precursors are fundamental building blocks in the sol-gel synthesis of advanced silica-based materials. The ability to control the hydrolysis and condensation reactions, coupled with the selection of appropriate precursors like TEOS, MTEOS, and APTES, allows for the precise tuning of material properties to suit a wide range of applications. For researchers and professionals in drug development, these materials offer exciting opportunities to create sophisticated and targeted drug delivery systems. A deep understanding of the underlying chemistry, as outlined in this guide, is the first step towards unlocking the full potential of these versatile materials in addressing pressing challenges in medicine and biotechnology.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. The combined method to synthesis silica nanoparticle by Stöber process | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 6. teos based silica: Topics by Science.gov [science.gov]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sbpmat.org.br [sbpmat.org.br]
- 13. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 14. APTES-Based Silica Nanoparticles as a Potential Modifier for the Selective Sequestration of CO2 Gas Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. d-nb.info [d-nb.info]
- 17. Signaling Pathways Regulated by Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding of Triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxysilane (TES), with the chemical formula HSi(OC₂H₅)₃, is an organosilicon compound of significant interest in various scientific and industrial fields.[1] As a versatile reagent, it serves as a reducing agent, a precursor in hydrosilylation reactions for forming silicon-carbon bonds, and a crucial component in the synthesis of silane (B1218182) coupling agents and silicone polymers.[1] Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable for surface modification, enabling the formation of stable siloxane bonds with substrates like silica (B1680970) and other metal oxides.[2] This guide provides a comprehensive technical overview of the chemical structure, bonding, and key reactive pathways of this compound, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Bonding
The this compound molecule consists of a central silicon atom bonded to one hydrogen atom and three ethoxy (-OCH₂CH₃) groups.[1] The silicon atom is tetravalent, forming four single covalent bonds.[3] The geometry around the silicon atom is approximately tetrahedral, analogous to the structure of methane, though distortions from the ideal 109.5° bond angles are expected due to the different steric and electronic nature of the hydrogen and ethoxy substituents.
The bonding in this compound is characterized by several key features:
-
Si-H Bond: The silicon-hydrogen bond is longer and weaker than a typical carbon-hydrogen bond.[3] Hydrogen is more electronegative than silicon, leading to a polarization of the Si-H bond with a partial negative charge on the hydrogen and a partial positive charge on the silicon. This hydride-like character of the hydrogen atom is central to this compound's utility as a reducing agent.
-
Si-O-C Linkage: The three ethoxy groups are attached to the silicon atom via silicon-oxygen bonds. These Si-O bonds are strong and have a significant degree of ionic character due to the large electronegativity difference between silicon and oxygen. The Si-O-C bond angle is not linear, and the ethoxy groups have rotational freedom around the Si-O bonds.
-
Molecular Polarity: The presence of the polar Si-O bonds and the Si-H bond, along with the overall molecular geometry, results in a net dipole moment, making this compound a polar molecule.
Quantitative Structural and Spectroscopic Data
Table 1: Computed and Representative Structural Data for this compound and Related Compounds
| Parameter | Value | Method/Source |
| Bond Lengths | ||
| Si-H | ~1.48 Å | Representative value for hydrosilanes[3] |
| Si-O | ~1.63 - 1.65 Å | Computational studies on related siloxanes |
| C-O | ~1.43 Å | Standard value for ethers |
| C-C | ~1.54 Å | Standard value for alkanes |
| C-H | ~1.09 Å | Standard value for alkanes |
| Bond Angles | ||
| O-Si-O | ~108 - 111° | Expected from tetrahedral geometry |
| H-Si-O | ~108 - 111° | Expected from tetrahedral geometry |
| Si-O-C | ~120 - 125° | Influenced by steric hindrance of ethyl groups |
Spectroscopic techniques are essential for the characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Nucleus/Mode | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Assignment |
| NMR | ¹H | ~4.29 | Si-H |
| ~3.86 | -O-CH₂- | ||
| ~1.25 | -CH₃ | ||
| ¹³C | ~58.5 | -O-CH₂- | |
| ~18.3 | -CH₃ | ||
| ²⁹Si | -59 to -61 | H-Si(OR)₃ | |
| IR/Raman | Stretching | ~2200 | ν(Si-H) |
| Stretching | ~1077 | νas(Si-O-C) | |
| Stretching | ~942 | νs(Si-O-C) | |
| Bending | ~880 | δ(Si-H) |
Key Experimental Protocols
Synthesis of this compound via Direct Reaction
A common industrial method for synthesizing this compound is the direct reaction of elemental silicon with ethanol (B145695) in the presence of a copper catalyst.[3][4] This process is typically carried out in a high-boiling point solvent.
Materials:
-
Silicon powder
-
Anhydrous ethanol
-
Copper catalyst (e.g., a mixture of cupric oxide and cuprous oxide, or Raney copper)[3][4]
-
High-temperature heat-conducting oil (e.g., ZIG-330 thermal oil)[4]
-
Reaction vessel (e.g., stirred autoclave)[4]
-
Distillation apparatus
Procedure:
-
Catalyst Activation (Optional but recommended): Mix the silicon powder with the copper oxide catalyst. Heat the mixture in a microwave oven to activate the catalyst. For instance, a mixture of 300g of silicon powder with 8g of cupric oxide and 2g of cuprous oxide can be activated by microwave heating for 10 minutes at 270°C.[4]
-
Reaction Setup: Transfer the activated silicon powder to a stirred autoclave containing high-temperature heat-conducting oil and a primary catalyst like Raney copper. Stir the mixture to ensure a homogeneous suspension.[4]
-
Reaction Execution: Heat the stirred reaction mixture to the target temperature (e.g., 230-260°C).[4]
-
Ethanol Addition: Slowly feed anhydrous ethanol into the reactor under constant agitation. The feed rate should be carefully controlled. For example, a feed rate of 18 ml/minute for a 300g silicon powder batch has been reported.[4]
-
Product Collection: The volatile this compound product is continuously removed from the reactor by distillation. Collect the distillate. The reaction is typically continued until the concentration of this compound in the distillate drops below a certain threshold (e.g., 2%).[4]
-
Purification: The collected distillate, which may contain unreacted ethanol and byproducts like tetraethoxysilane, is purified by fractional distillation. The fraction boiling at 134-135°C corresponds to pure this compound.[4]
Surface Modification via Hydrolysis and Condensation
This compound is widely used to modify surfaces, such as silicon wafers, to alter their properties (e.g., hydrophobicity, adhesion). This process involves the hydrolysis of the ethoxy groups to form reactive silanol (B1196071) groups, followed by condensation with surface hydroxyl groups.[2]
Materials:
-
Substrate with hydroxylated surface (e.g., cleaned silicon wafer)
-
This compound
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Surface Preparation: The substrate surface must be clean and rich in hydroxyl (-OH) groups. For silicon wafers, a common cleaning and hydroxylation procedure involves immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at 90-120°C for 30-60 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.[2]
-
Silanization Solution Preparation: In a clean, dry reaction vessel under an inert atmosphere, prepare a dilute solution (e.g., 1-2% v/v) of this compound in an anhydrous solvent like toluene.[2]
-
Surface Treatment: Immerse the cleaned and dried substrate in the silanization solution. The reaction can be carried out at room temperature or elevated temperatures for a specific duration (e.g., 1-2 hours).
-
Rinsing: After the reaction, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: Dry the coated substrate under a stream of inert gas. A subsequent curing step, typically involving heating in an oven, is often performed to promote the formation of stable siloxane bonds.
Visualizations of Structure and Pathways
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of surface modification using this compound.
References
Methodological & Application
Application Notes and Protocols for Triethoxysilane Functionalization of Glass Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The functionalization of glass surfaces with triethoxysilanes is a cornerstone technique for a multitude of applications in research, diagnostics, and drug development. This process covalently attaches a silane (B1218182) molecule to the glass surface, introducing a variety of functional groups that can be used for the subsequent immobilization of biomolecules such as proteins, DNA, and drugs.[1][2] This modification enables the creation of high-density microarrays, platforms for cell adhesion studies, and various diagnostic devices.[1] The this compound moiety reacts with the hydroxyl groups present on the glass surface to form stable covalent siloxane bonds.[1] This document provides a detailed protocol for the cleaning and functionalization of glass slides with triethoxysilanes, along with expected characterization data.
Experimental Protocols
A critical first step in the functionalization process is the thorough cleaning of the glass surface to ensure the presence of sufficient hydroxyl groups for the reaction with this compound.[3] Following the cleaning process, the silanization is performed, which involves the reaction of the glass surface with a this compound derivative.
Glass Surface Cleaning
Multiple methods exist for cleaning glass surfaces prior to silanization. The choice of method can impact the resulting surface properties.[4]
Protocol 1A: Piranha Solution Cleaning (for robust cleaning)
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).[1]
-
Place the glass slides in a glass slide rack.[1]
-
Prepare the Piranha solution by carefully and slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker.[1]
-
Immerse the slide rack in the Piranha solution for 30-60 minutes.[1]
-
Carefully remove the slide rack and rinse the slides thoroughly with copious amounts of deionized (DI) water.[1]
-
Sonicate the slides in DI water for 15 minutes.[1]
-
Rinse the slides again with DI water and then with absolute ethanol (B145695).[1]
-
Dry the slides under a stream of nitrogen gas.[1]
-
Place the cleaned and dried slides in an oven at 110°C for at least 30 minutes to ensure complete removal of water.[1]
Protocol 1B: Plasma Cleaning (alternative method)
-
Place the glass slides in a staining rack.
-
Activate the surfaces in a plasma generator for 20 minutes.[5]
-
CRITICAL STEP: Move the rack with coverslips from the plasma cleaner chamber into the silane solution as quickly as possible (desirably in less than 10 seconds), as the glass deactivates quickly in air.[5]
Glass Surface Functionalization with this compound
The following protocols outline the silanization step using different this compound reagents and solvents. The choice of silane will depend on the desired surface functionality. For example, (3-aminopropyl)this compound (APTES) is commonly used to introduce amine groups.[2][4][6][7][8]
Protocol 2A: Silanization in Anhydrous Toluene (B28343)
-
Prepare a 1-2% (v/v) solution of the desired this compound (e.g., Methyltetrazine-triethoxysilane or (3-aminopropyl)this compound) in anhydrous toluene in a glass container.[1][9]
-
Immerse the cleaned and dried glass slides in the silanization solution, ensuring the slides are fully submerged.[1]
-
Incubate for 1-2 hours at room temperature with gentle agitation.[1][10]
-
Remove the slides from the silanization solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane.[1]
-
Rinse the slides with absolute ethanol.[1]
-
Dry the slides under a stream of nitrogen gas.[1]
-
Cure the slides in an oven at 100-150°C for 1 hour to promote the formation of a stable siloxane network on the surface.[1][6][7]
-
Store the functionalized slides in a desiccator or under an inert atmosphere until use.[1]
Protocol 2B: Silanization in Acetone
-
Prepare a 2% solution of 3-Aminopropylthis compound in dry (water-free) acetone.[2]
-
Immerse the cleaned and dried surface in the diluted reagent for 30 seconds.[2]
-
Rinse the surface with acetone.[2]
-
Allow the surface to air-dry.[2]
Protocol 2C: Silanization in Ethanol
-
Prepare a 1% solution of the this compound in anhydrous ethanol (≥99.8%).[9]
-
Immerse the cleaned and dried substrate in this solution. Incubation can range from a few seconds with multiple dips to overnight.[9]
-
Rinse the slides with ethanol.
-
Dry the slides in a furnace at 60°C for 1 hour.[9]
Data Presentation: Summary of Experimental Parameters
The following tables summarize key quantitative data from various protocols for easy comparison.
Table 1: Glass Cleaning Parameters
| Parameter | Piranha Solution | Plasma Cleaning |
| Reagents | Concentrated H₂SO₄, 30% H₂O₂ | - |
| Ratio | 3:1 (H₂SO₄:H₂O₂) | - |
| Time | 30-60 minutes | 20 minutes |
| Temperature | Room Temperature | Room Temperature |
| Post-treatment | DI water rinse, sonication, ethanol rinse, oven drying (110°C) | Immediate transfer to silane solution |
Table 2: Silanization Parameters
| Parameter | Protocol 2A (Toluene) | Protocol 2B (Acetone) | Protocol 2C (Ethanol) |
| Silane Concentration | 1-2% (v/v) | 2% (v/v) | 1% (v/v) |
| Solvent | Anhydrous Toluene | Dry Acetone | Anhydrous Ethanol |
| Reaction Time | 1-2 hours | 30 seconds | Seconds to Overnight |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Curing Temperature | 100-150°C | Air-dry | 60°C |
| Curing Time | 1 hour | - | 1 hour |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for glass surface functionalization with this compound.
Caption: Experimental workflow for glass surface functionalization.
Chemical Pathway of Silanization
The underlying chemical reaction involves the hydrolysis of the this compound to form silanol (B1196071) groups, which then condense with the hydroxyl groups on the glass surface to form stable siloxane bonds.
Caption: Chemical pathway of silanization.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Surface functionalization of bioactive glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 6. Morphology and amine accessibility of (3-aminopropyl) this compound films on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. surfmods.jp [surfmods.jp]
Application Notes and Protocols: Triethoxysilane for Nanoparticle Coating
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive guide to using triethoxysilane compounds for the surface modification of nanoparticles. The protocols and data are intended to support applications in research, diagnostics, and drug development.
Introduction: The Role of Triethoxysilanes in Nanoparticle Functionalization
Triethoxysilanes are a versatile class of organosilicon compounds essential for the surface modification of nanoparticles.[1] Their utility stems from a dual-reactive molecular structure, which consists of a silicon headgroup with three reactive ethoxy groups and a tail organofunctional 'R' group.[1] This 'R' group can be tailored to introduce a wide array of chemical functionalities, such as amine (e.g., in 3-Aminopropylthis compound or APTES), thiol, or alkyl chains, onto a nanoparticle surface.[1][2] This surface engineering is critical for improving the biocompatibility of materials, enhancing nanoparticle dispersibility and stability, and enabling the attachment of specific biomolecules for targeted drug delivery and diagnostic applications.[1][2][3][4]
The modification process allows for the precise control of surface properties, which is crucial for applications ranging from creating stable interfaces for biosensors to developing sophisticated drug delivery vehicles.[1][5] For instance, amine functionalization using APTES can reverse the surface charge of silica (B1680970) nanoparticles and provide anchor points for loading cargo.[3][6]
Mechanism of Surface Modification
The surface coating process with triethoxysilanes is a robust two-step mechanism involving hydrolysis followed by condensation.[1][7]
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) on the silane (B1218182) molecule hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by an acid or a base.[1] Factors such as pH, water concentration, and reaction time can control the extent of hydrolysis.[1]
-
Condensation: The newly formed silanol groups can then react in two ways: by forming a stable covalent bond (Si-O-M) with hydroxyl groups on the surface of a metal oxide nanoparticle, or by reacting with other silanol groups to form a cross-linked siloxane (Si-O-Si) network on the surface.[1] This process can result in a stable monolayer or a thicker multilayer coating.[1]
Experimental Protocols
The following protocols provide a generalized method for nanoparticle coating, followed by a specific example using (3-Aminopropyl)this compound (APTES), a commonly used agent.
This protocol can be adapted for various nanoparticles (e.g., silica, iron oxide) and silanes.[1][4]
Materials and Equipment:
-
Nanoparticles (e.g., silica, magnetite)
-
This compound coupling agent (e.g., APTES, octylthis compound)
-
Anhydrous solvent (e.g., ethanol (B145695), toluene)
-
Deionized water
-
Acid or base for pH adjustment/catalysis (e.g., acetic acid, ammonia)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Sonication bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
Nanoparticle Dispersion: Disperse a known quantity of nanoparticles in the chosen anhydrous solvent. Sonicate the suspension for 15-30 minutes to break up any agglomerates and ensure uniform dispersion.[1][4]
-
Silane Solution Preparation (Hydrolysis): In a separate container, prepare a solution of the this compound in the same solvent. To initiate hydrolysis, add a controlled amount of water.[1] For some silanes like APTES, the pH can be adjusted to 4.5-5.5 with an acid (e.g., acetic acid) to catalyze the reaction.[1]
-
Silanization Reaction: Add the hydrolyzed silane solution dropwise to the stirred nanoparticle dispersion.[8] Allow the reaction to proceed for a set time (typically 2-24 hours) at room temperature or an elevated temperature (e.g., 70°C).[1][9]
-
Washing and Purification: After the reaction, separate the functionalized nanoparticles from the reaction mixture by centrifugation.[1]
-
Resuspend and Wash: Discard the supernatant and resuspend the nanoparticle pellet in the fresh solvent. Repeat the centrifugation and washing steps multiple times (at least three times) to remove unreacted silane and byproducts.[1]
-
Drying: Dry the purified, coated nanoparticles in a vacuum oven.[1]
-
Storage: Store the final product in a desiccator to prevent moisture contamination and degradation of the silane layer.[1]
This protocol is adapted from methods for coating iron oxide nanoparticles with an amine-functionalized layer.[10][11]
Procedure:
-
Dispersion: Disperse synthesized magnetite nanoparticles in ethanol.
-
Silanization: Add APTES to the nanoparticle suspension. A typical ratio might involve adding a specific volume of APTES to a heated dispersion of nanoparticles.
-
Reaction: Heat the mixture in a water bath (e.g., for 3 hours) with continuous stirring to facilitate the silanization reaction.[10]
-
Purification: After cooling, collect the APTES-coated nanoparticles using a strong magnet (magnetic separation).
-
Washing: Wash the collected nanoparticles repeatedly with ethanol to remove excess APTES.
-
Drying: Dry the final product under vacuum.
Data Presentation: Effects of this compound Coating
Successful coating with this compound alters the physicochemical properties of nanoparticles. The following tables summarize typical quantitative changes observed after surface modification.
Table 1: Effect of Silanization on Nanoparticle Size and Surface Charge
| Nanoparticle Type | Coating Agent | Size (Uncoated) | Size (Coated) | Zeta Potential (Uncoated) | Zeta Potential (Coated) | Reference |
| Magnetite (Fe₃O₄) | APTES | ~12 nm | ~12 nm | Not Reported | Not Reported | [10] |
| Silica (SiO₂) | APTES (Method I) | 42-53 nm | 14-22 nm | Not Reported | Not Reported | [12] |
| Zirconia (ZrO₂) in Silane | None | - | 1500-4780 nm (agglomerates) | Not Reported | Not Reported | [13] |
Note: The decrease in size for SiO₂-APTES (Method I) was attributed to the prevention of nanoparticle aggregation by the APTES molecules.[12]
Table 2: Characterization and Performance Data
| Nanoparticle System | Characterization Method | Key Finding | Application Relevance | Reference |
| Magnetite-APTES | FTIR Spectroscopy | Presence of bands associated with C-H stretching, confirming APTES modification. | Confirms successful surface functionalization. | [11] |
| Silica-APTES | Thermogravimetric Analysis (TGA) | Used to quantify the amount of silane grafted onto the nanoparticle surface. | Allows for determining the degree of surface modification. | [7] |
| Mesoporous Silica-APTES | Drug Release Study (Ibuprofen) | Amine-functionalized silica showed sustained drug release compared to uncoated silica. | Demonstrates utility in controlled drug delivery systems. | [5][14] |
| Silica-Octyl/Dodecylthis compound | Contact Angle | Increased hydrophobicity after coating. | Improves dispersibility in organic solvents and polymers. | [13][15] |
Workflow for Drug Delivery Application
The functionalization of nanoparticles with triethoxysilanes is a foundational step in designing advanced therapeutic systems, such as targeted drug delivery vehicles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of (3-Aminopropyl)this compound on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Effects of Silica Nanoparticle after Modification with (3-Aminopropyl) this compound and Its Combination with Surfactant for Enhanced Oil Recovery - ProQuest [proquest.com]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Applications of Triethoxysilane in Biomaterial Surface Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triethoxysilanes are a versatile class of organosilane compounds that play a pivotal role in the surface engineering of biomaterials. Their unique chemical structure allows them to act as a bridge between inorganic or polymeric substrates and organic or biological molecules. This capability is instrumental in tailoring the surface properties of biomaterials to enhance their performance in a wide range of applications, from improving the biocompatibility of medical implants to developing sophisticated drug delivery systems and sensitive biosensors.[1]
The functionality of triethoxysilanes stems from their dual-reactive nature. The triethoxy (-OCH2CH3) groups can hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of various substrates, such as silica (B1680970), glass, and metal oxides, forming stable covalent siloxane bonds (Si-O-Si). Simultaneously, the organofunctional 'R' group of the silane (B1218182) can be tailored to introduce a wide array of chemical functionalities, including amine, thiol, or epoxy groups, thereby enabling the covalent attachment of biomolecules.[1]
This document provides detailed application notes and protocols for the use of triethoxysilane in biomaterial surface engineering, with a focus on practical implementation for researchers, scientists, and drug development professionals.
Key Applications
The ability to precisely control surface chemistry using triethoxysilanes has led to significant advancements in several areas of biomaterial science:
-
Improving Biocompatibility of Implants: Surface modification with triethoxysilanes is crucial for enhancing the biocompatibility of materials used in medical implants and tissue scaffolds.[1] By introducing specific functional groups, such as amines or peptides, cell adhesion, proliferation, and differentiation can be precisely controlled, leading to better integration of the biomaterial with the surrounding tissue.[1][2] For example, titanium surfaces modified with (3-chloropropyl)-triethoxysilane (CPTES) and an antimicrobial peptide have been shown to promote the proliferation of M2 macrophages, which are involved in wound healing and tissue repair.[2]
-
Developing Advanced Drug Delivery Systems: Triethoxysilanes are instrumental in the functionalization of nanoparticles, such as mesoporous silica nanoparticles (MSNs), for drug delivery applications.[1][3] Surface modification can enhance drug loading capacity and control the release kinetics of therapeutic agents.[1] For instance, modifying the surface of MSNs with aminopropylthis compound (APTES) introduces amine groups that can be used to attach targeting ligands for cell-specific drug delivery or to create pH-responsive gates for controlled drug release in specific microenvironments like tumors.[1]
-
Fabricating High-Performance Biosensors: The immobilization of biorecognition elements, such as antibodies, enzymes, and aptamers, onto sensor surfaces is a critical step in biosensor development.[1][4] this compound chemistry, particularly with (3-Aminopropyl)this compound (APTES), provides a stable and reliable method for creating an amine-terminated self-assembled monolayer (SAM) on surfaces like silicon dioxide and indium tin oxide.[4] This functionalized surface allows for the robust covalent attachment of biorecognition molecules, leading to biosensors with enhanced stability, reproducibility, sensitivity, and specificity.[4][5][6]
Quantitative Data Summary
The success of surface modification with triethoxysilanes can be quantified by various surface analysis techniques. The following tables summarize key quantitative data from different studies.
Table 1: Influence of this compound Modification on Surface Properties
| Biomaterial | This compound Used | Characterization Method | Parameter | Value Before Modification | Value After Modification | Reference |
| Titanium Disks | Triethoxysilylpropyl succinic anhydride (B1165640) (TESPSA) | X-ray Photoelectron Spectroscopy (XPS) | Silicon Atomic % | 1.7% | 8.4% | [7] |
| Titanium Disks | Triethoxysilylpropyl succinic anhydride (TESPSA) | X-ray Photoelectron Spectroscopy (XPS) | Carbon Atomic % | - | 58.5% | [7] |
| Oxide Surfaces | 3-aminopropylthis compound (APTES) | - | Layer Thickness for Monolayer | - | 0.5–0.8 nm | [6] |
| Oxide Surfaces | 3-aminopropylthis compound (APTES) | Water Contact Angle (WCA) | Contact Angle | - | 40–68 degrees | [6] |
| Oxide Surfaces | 3-aminopropylthis compound (APTES) | - | Surface Roughness for Monolayer | - | 0.2–0.75 nm | [6] |
Table 2: Biological Response to this compound-Modified Surfaces
| Biomaterial | This compound & Bioactive Molecule | Cell Type | Assay | Time Point | Result | Reference |
| Titanium | (3-chloropropyl)-triethoxysilane (CPTES) + GL13K peptide | M2 Macrophages | Cell Proliferation | 72 h | Promoted proliferation (p < 0.001) | [2] |
| Titanium | (3-chloropropyl)-triethoxysilane (CPTES) + GL13K peptide | Macrophages | Cytokine Expression (TNF-α) | - | Inhibition of expression | [2] |
| Titanium | (3-chloropropyl)-triethoxysilane (CPTES) + GL13K peptide | Macrophages | mRNA Expression (IL-1β) | - | Inhibition of expression | [2] |
| Aligned Polycaprolactone (PCL) Fibers | 11-aminoundecylthis compound (CL11) | NG108-15 Neuronal Cells & Schwann Cells | Cell Viability | - | Significantly supported viability | [8] |
| Aligned Polycaprolactone (PCL) Fibers | 11-aminoundecylthis compound (CL11) | Dorsal Root Ganglion (DRG) Explants | Neurite Outgrowth | - | Longer neurite outgrowth compared to unmodified scaffolds | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in biomaterial surface engineering. The following are protocols for key experiments involving this compound.
Protocol 1: Surface Functionalization of a Silicon Dioxide-Based Sensor Chip with APTES
This protocol describes the chemical modification of a silicon dioxide (SiO₂) surface to introduce amine functional groups using APTES, a common procedure in biosensor fabrication.[4]
Materials:
-
Silicon dioxide (SiO₂) sensor chips
-
(3-Aminopropyl)this compound (APTES)
-
Anhydrous Toluene (B28343)
-
Deionized (DI) water
-
Nitrogen gas
-
Oven
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Clean the SiO₂ sensor chips by sonicating in ethanol and DI water for 15 minutes each.
-
Dry the chips under a stream of nitrogen gas.
-
To generate hydroxyl groups on the surface, treat the chips with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the chips thoroughly with DI water and dry under nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and hydroxylated sensor chips in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
After incubation, rinse the chips with toluene to remove any unbound APTES.
-
Sonciate the chips in ethanol for 5 minutes to remove any physisorbed silane.
-
-
Curing:
-
Dry the functionalized chips under a stream of nitrogen gas.
-
Cure the chips in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
-
-
Characterization:
-
The success of the surface functionalization can be confirmed by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[9]
-
Protocol 2: Functionalization of Titanium Surfaces with an Antimicrobial Peptide
This protocol details the modification of a titanium surface with an antimicrobial peptide using a this compound linker for improved biocompatibility.[2]
Materials:
-
Titanium foils
-
Sodium hydroxide (B78521) (NaOH)
-
(3-chloropropyl)-triethoxysilane (CPTES)
-
Diisopropylethylamine (DIEA)
-
Anhydrous pentane
-
Antimicrobial peptide GL13K
Procedure:
-
Titanium Surface Activation:
-
Treat the titanium foils with NaOH to clean and activate the surface.
-
-
Silanization:
-
Prepare a mixture containing 0.6 ml of diisopropylethylamine, 1.2 ml of 3-(chloropropyl)-triethoxysilane, and 7 ml of anhydrous pentane.
-
Immerse the NaOH-treated titanium foils in this mixture for silanization.
-
-
Peptide Immobilization:
-
Following silanization, the foils now have a chloro-propyl functionalized surface.
-
The antimicrobial peptide GL13K can then be covalently immobilized onto the silanized surface. The specific protocol for peptide coupling will depend on the peptide's functional groups.
-
Protocol 3: Functionalization of Silica Nanoparticles for Drug Delivery
This protocol is for researchers in drug delivery who need to modify the surface of nanoparticles.[1]
Materials:
-
Silica nanoparticles
-
Ethanol or a water/ethanol mixture
-
Desired this compound (e.g., APTES)
-
Ultrasonicator
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the silica nanoparticles in a suitable solvent, such as ethanol or a water/ethanol mixture, through sonication.
-
-
Hydrolysis of Silane:
-
In a separate container, prepare a solution of the desired this compound (e.g., APTES) in the same solvent system.
-
-
Silanization Reaction:
-
Add the hydrolyzed silane solution to the nanoparticle dispersion while stirring.
-
Allow the reaction to proceed for a set amount of time, which may vary depending on the specific silane and nanoparticles.
-
-
Washing and Collection:
-
After the reaction, wash the functionalized nanoparticles multiple times with the solvent to remove excess silane. This is typically done by centrifugation and redispersion.
-
-
Drying:
-
Dry the functionalized nanoparticles, for example, in a vacuum oven.
-
Visualizations
The following diagrams illustrate key processes and workflows related to the application of triethoxysilanes in biomaterial surface engineering.
Caption: General mechanism of surface modification using triethoxysilanes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Effects of Titanium Surfaces Modified with an Antimicrobial Peptide GL13K by Silanization on Polarization, Anti-Inflammatory, and Proinflammatory Properties of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnnonline.net [ijnnonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Review: 3-Aminopropylthis compound (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Properties of Triethoxysilylpropyl Succinic Anhydride Silane (TESPSA) on Titanium Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminosilane Functionalized Aligned Fiber PCL Scaffolds for Peripheral Nerve Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.ijarps.org [journal.ijarps.org]
Application Notes and Protocols: Triethoxysilane as a Coupling Agent for Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethoxysilane-based coupling agents to enhance the properties of polymer composites. Detailed experimental protocols, quantitative data on performance improvements, and visual representations of the underlying mechanisms and workflows are presented to guide researchers in the successful application of this technology.
Introduction to this compound Coupling Agents
This compound coupling agents are organosilicon compounds that serve as molecular bridges at the interface between inorganic fillers (e.g., silica (B1680970), glass fibers) and an organic polymer matrix. Their bifunctional nature, featuring a triethoxysilyl group and an organofunctional group, allows them to form strong and durable covalent bonds between these otherwise dissimilar materials. This enhanced interfacial adhesion is critical for improving the mechanical, thermal, and moisture resistance properties of the resulting composite material.
The general chemical structure of a this compound coupling agent is R-Si(OC₂H₅)₃, where 'R' is an organofunctional group designed to be compatible and reactive with the specific polymer matrix, and -(OC₂H₅)₃ is the triethoxysilyl group that reacts with the surface of the inorganic filler.
Mechanism of Action
The efficacy of this compound coupling agents is primarily attributed to a two-step reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OC₂H₅) of the silane (B1218182) react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acid or base.
-
Condensation: These newly formed silanol groups then condense with hydroxyl groups present on the surface of the inorganic filler, forming stable, covalent siloxane bonds (Si-O-Filler). The silanol groups can also self-condense to form a polysiloxane network at the interface. The organofunctional group 'R' of the silane then covalently bonds with the polymer matrix during the curing or manufacturing process, thus completing the molecular bridge.
Data Presentation: Enhanced Performance of Polymer Composites
The incorporation of this compound coupling agents leads to significant improvements in the mechanical properties of polymer composites. The following tables summarize quantitative data from various studies, demonstrating the impact of different triethoxysilanes on tensile strength, flexural strength, and impact strength.
Table 1: Mechanical Properties of Various Polymer Composites with and without this compound Coupling Agents
| Polymer Matrix | Filler | Coupling Agent | Filler Loading (wt%) | Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| Polyamide 6 (PA6) | Carbon Fiber | Aminopropylthis compound | 20 | Untreated | 135 | - | 12.5 | [1] |
| 20 | Treated | 192 | - | 18.9 | [1] | |||
| Polypropylene (B1209903) (PP) | Silica | Aminopropylthis compound | 5 | Untreated | 28.5 | 45.1 | 3.9 | [2] |
| 5 | Treated (Dry) | 34.2 | 53.8 | 4.8 | [2] | |||
| Epoxy | Glass Fiber | γ-glycidoxypropyltrimethoxysilane | - | Untreated | 250 | 400 | - | [3] |
| - | Treated (0.5%) | 342.5 | 712 | - | [3] | |||
| Polyester | Glass Fiber | (3-aminopropyl) this compound | - | Unmodified | ~33 | ~65 | - | [4] |
| - | Modified | ~38 | ~75 | - | [4] |
Note: The data presented is compiled from various sources and should be used for comparative purposes. Absolute values can vary depending on the specific materials and testing conditions.
Experimental Protocols
Detailed methodologies for the surface treatment of fillers and the fabrication of polymer composites are provided below.
Protocol 1: Surface Treatment of Silica Nanoparticles with (3-Aminopropyl)this compound (APTES)
This protocol describes the post-synthesis grafting of APTES onto silica nanoparticles.
Materials:
-
Silica nanoparticles (SNPs)
-
(3-Aminopropyl)this compound (APTES)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Ammonium hydroxide (B78521) (optional, for co-condensation)
-
Tetraethyl orthosilicate (B98303) (TEOS, for co-condensation)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Ultrasonicator
-
Vacuum oven
Procedure:
-
Dispersion of Silica Nanoparticles:
-
Silanization Reaction:
-
Transfer the ethanolic silica suspension to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the suspension to reflux with vigorous stirring.[6]
-
In a separate vial, prepare a 1% (v/v) solution of APTES in ethanol.[7]
-
Add the APTES solution dropwise to the refluxing silica suspension.[6] A typical ratio is to use 1 mL of APTES for a specific amount of silica, which should be optimized for the desired surface coverage.[6]
-
Allow the reaction to proceed under reflux for 12-24 hours with continuous stirring.[6][7]
-
-
Washing and Purification:
-
After the reaction is complete, allow the suspension to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).[6]
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol.
-
Repeat the centrifugation and resuspension steps at least three times to remove any unreacted APTES and by-products.[5][7]
-
-
Drying:
-
After the final wash, dry the APTES-functionalized silica nanoparticles in a vacuum oven at a temperature of 55-80°C for 12-24 hours.[7]
-
Protocol 2: Fabrication of Polypropylene (PP)/Silica Nanocomposites by Melt Blending
This protocol details the fabrication of polypropylene composites reinforced with silane-treated silica nanoparticles using a melt-grafting approach with vinylthis compound (B1683064) (VTES).
Materials:
-
Polypropylene (PP) powder
-
Vinylthis compound (VTES)
-
Dicumyl peroxide (DCP) initiator
-
Silica nanoparticles (treated or untreated)
-
Stabilizers (e.g., Irganox-1010, Irgafos-168)
-
Calcium stearate (B1226849)
Equipment:
-
Internal mixer (e.g., Haake Polylab) or twin-screw extruder
-
Compression molding machine
Procedure:
-
Grafting of VTES onto PP (PP-g-VTES):
-
Melt Compounding of Nanocomposites:
-
Tumble mix the prepared PP-g-VTES with the desired amount of silica nanoparticles.
-
Add stabilizers (e.g., 500 ppm Irganox-1010, 1000 ppm Irgafos-168) and calcium stearate (600 ppm) to the mixture.[8]
-
Introduce the final mixture into the hopper of a twin-screw extruder or internal mixer.
-
Melt compound the materials at a set temperature profile (e.g., 180-200°C) and screw speed to ensure homogeneous dispersion of the silica nanoparticles.
-
-
Specimen Preparation:
-
Pelletize the extruded composite strands.
-
Dry the pellets in an oven.
-
Use a compression molding machine to prepare test specimens (e.g., for tensile, flexural, and impact testing) according to relevant ASTM or ISO standards. The molding temperature and pressure should be optimized for the specific PP grade.
-
Visualizations
Reaction Mechanism of this compound with a Filler Surface
The following diagram illustrates the hydrolysis and condensation reactions of a this compound coupling agent with the hydroxyl groups on the surface of an inorganic filler.
Caption: Hydrolysis and condensation of this compound on a filler surface.
Experimental Workflow for Polymer Composite Fabrication
This diagram outlines the key steps involved in the fabrication of a polymer composite using a silane coupling agent.
Caption: General workflow for fabricating silane-treated polymer composites.
Logical Relationship: How this compound Improves Composite Properties
This diagram illustrates the cause-and-effect relationship of how this compound coupling agents lead to enhanced composite performance.
Caption: How triethoxysilanes enhance polymer composite properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Vinylthis compound and Maleic Anhydride Grafted Polypropylenes on the Morphological, Thermal, Rheological, and Mechanical Properties of Polypropylene/Clay Nanocomposites [mdpi.com]
Application Notes and Protocols for Triethoxysilane Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the deposition of triethoxysilane on various substrates. The protocols detailed below are essential for surface modification applications in fields ranging from biomaterials and microfluidics to drug delivery and diagnostics.
Introduction to this compound Deposition
Triethoxysilanes are a class of organosilicon compounds widely used for surface modification. Their utility stems from a dual-reactivity. The triethoxy groups at one end of the molecule can hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then covalently bond to hydroxyl-rich surfaces like glass, silica, and metal oxides through condensation reactions, forming stable siloxane bonds (Si-O-Si). The other end of the molecule features an organofunctional 'R' group, which can be tailored to impart specific chemical functionalities to the surface, such as amine, thiol, or alkyl chains.[1] This process allows for the precise control of surface properties, including biocompatibility, wettability, and the immobilization of biomolecules.[1][2]
The deposition process is primarily a two-step mechanism:[1]
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of the this compound are replaced by hydroxyl groups (-OH), forming silanols. This reaction can be catalyzed by acids or bases.[1][3]
-
Condensation: The newly formed silanol groups can then react with hydroxyl groups on the substrate surface to form covalent siloxane bonds. Additionally, adjacent hydrolyzed silane (B1218182) molecules can condense with each other, leading to the formation of a cross-linked network on the surface.[1][3]
Experimental Protocols
Two primary methods for this compound deposition are solution-phase deposition and vapor-phase deposition. The choice of method depends on the desired film characteristics, such as uniformity and thickness.
Protocol 1: Solution-Phase Deposition
This method is widely used due to its simplicity. Anhydrous solvents are often employed to control the hydrolysis and minimize uncontrolled polymerization in the solution.[3][4]
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound (e.g., (3-Aminopropyl)this compound - APTES)
-
Deionized water
-
Acetone, Isopropanol
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen or argon gas
-
Reaction vessel
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water.
-
To generate surface hydroxyl groups, treat the substrate with a piranha solution. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [5]
-
Rinse the substrate copiously with deionized water and dry it under a stream of nitrogen gas.[1] The cleaned substrate should be used immediately.[3]
-
-
Silane Solution Preparation:
-
Silanization:
-
Rinsing and Curing:
-
After incubation, remove the substrate from the solution and rinse it thoroughly with the solvent (e.g., toluene, ethanol) to remove any physisorbed molecules.[4]
-
Follow with a rinse in deionized water.
-
Cure the coated substrate in an oven at 110-150°C for 15-60 minutes to promote covalent bonding and remove residual solvent.[4][7]
-
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition often results in more uniform and thinner films compared to solution-phase methods.[7]
Materials:
-
Cleaned and hydroxylated substrate
-
This compound
-
Small container for the silane
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the substrate as described in Protocol 1.
-
-
Deposition Setup:
-
Place the cleaned substrate inside a vacuum desiccator or chamber.
-
In a separate small, open container, place a small amount (e.g., 100 µL) of the liquid this compound inside the chamber, ensuring it does not touch the substrate.[5]
-
-
Deposition:
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas.
-
Optionally, the coated substrate can be baked (cured) as described in Protocol 1 to enhance the stability of the film.
-
Data Presentation
The following table summarizes quantitative data from various studies on this compound deposition, providing a reference for expected film properties.
| Silane | Deposition Method | Substrate | Layer Thickness (nm) | Surface Roughness (RMS, nm) | Water Contact Angle (°) | Reference |
| APTES | Anhydrous Toluene | TiO₂ | ~0.75 | 0.75 | - | [4] |
| APTES | Acetic Acid Solution | Oxide | - | 0.1 | - | [4] |
| APTES | YES CVD | Oxide | 0.65 | 0.239 | 44 | [4] |
| APTES | Anhydrous Toluene (24h) | - | 0.5 | - | 51 | [4] |
| APTES | Washed in water (24h) | - | 0.3 | - | - | [4] |
| Octadecylthis compound (OTS) | Drop-casting | SiOx/Si | - | 0.14 (final) | >90 | [6][8] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the chemical mechanism of this compound deposition and the experimental workflows.
Caption: Mechanism of this compound surface modification.
Caption: Workflow for this compound deposition.
Applications in Research and Drug Development
The ability to tailor surface properties using triethoxysilanes has significant implications for various research and development areas:
-
Biomaterials and Tissue Engineering: Surface modification with triethoxysilanes is critical for enhancing the biocompatibility of materials used in implants and tissue scaffolds. By introducing specific functional groups, cell adhesion, proliferation, and differentiation can be precisely controlled.[1]
-
Drug Delivery: The surfaces of nanoparticles can be functionalized to improve drug loading, control release kinetics, and target specific cells or tissues.[1]
-
Biosensors and Diagnostics: this compound chemistry provides a robust method for immobilizing biomolecules, such as antibodies and enzymes, onto sensor surfaces. This leads to enhanced sensitivity and specificity of diagnostic devices.[1]
-
Microfluidics: The surface properties of microfluidic channels can be modified to control fluid flow, reduce non-specific binding of analytes, and create specific reaction zones.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Review: 3-Aminopropylthis compound (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peggychan.com.au [peggychan.com.au]
- 6. researchgate.net [researchgate.net]
- 7. Morphology and amine accessibility of (3-aminopropyl) this compound films on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fkf.mpg.de [fkf.mpg.de]
Application Notes and Protocols for Creating Hydrophobic Silica Surfaces using Triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica (B1680970) with triethoxysilanes is a robust and widely adopted method for imparting hydrophobicity to otherwise hydrophilic surfaces. This technique is pivotal in a multitude of applications, including the development of self-cleaning surfaces, anti-biofouling materials, and specialized drug delivery carriers. The process relies on the covalent attachment of organosilane molecules to the silica surface, which alters its surface energy and reduces its affinity for water.
The fundamental mechanism involves a two-step process: hydrolysis of the ethoxy groups on the silane (B1218182) to form reactive silanol (B1196071) groups, followed by the condensation of these silanols with the hydroxyl groups present on the silica surface. This forms stable siloxane (Si-O-Si) bonds, effectively anchoring the hydrophobic alkyl or functional group of the silane to the surface.[1] The extent of hydrophobicity can be precisely controlled by manipulating reaction conditions and the choice of triethoxysilane.
Key Applications in Research and Drug Development
-
Controlled Drug Release: Hydrophobic modification of silica-based drug carriers can modulate the release kinetics of encapsulated therapeutic agents.
-
Biocompatibility: Tailoring the surface properties of silica nanoparticles can enhance their biocompatibility and circulation time in biological systems.
-
Enhanced Cellular Interaction: Surface hydrophobicity can influence the interaction of nanoparticles with cell membranes, impacting cellular uptake and targeting.
-
Diagnostic Platforms: Hydrophobic patterning on silica surfaces is utilized in the fabrication of microfluidic devices and diagnostic assays.
Quantitative Data Summary
The effectiveness of surface modification is typically quantified by measuring the water contact angle (WCA). A higher WCA indicates a more hydrophobic surface. The following table summarizes WCA data from various studies employing different triethoxysilanes to modify silica surfaces.
| This compound Derivative Used | Silica Substrate | Treatment Conditions | Resulting Water Contact Angle (WCA) | Reference |
| Methyltrimethoxysilane (MTMS) | Glass | Dip-coating, 80°C drying | ~116° - 132° | [2][3] |
| (3-Aminopropyl)this compound (APTES) | SiO2 sensor | Not specified | Increased from 22.7° to 93.6° | [4] |
| Octylthis compound (OTES) | Silica film | Not specified | 97 ± 6° | [5] |
| Vinylthis compound (VTES) & 1H,1H,2H,2H-perfluorooctylthis compound (PFTS) | Nano-silica | Hydrothermal, 60°C for 20h | 159.2° | [6] |
| Hexadecyltrimethoxysilane (HDTMS) | Nano-silica | 90°C for 1h in ethanol (B145695) | Up to 170.9° | [7][8] |
| Triethoxymethylsilane (C1) | Silica nanoparticles | Not specified | 0° (hydrophilic) | [9] |
| Trimethoxy(octyl)silane (C8) | Silica nanoparticles | Not specified | 150.6° ± 6.6° | [9] |
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles in Solution
This protocol is adapted for modifying the surface of silica nanoparticles in a solvent-based system.[1][10]
Materials:
-
Silica nanoparticles
-
Anhydrous ethanol
-
This compound derivative (e.g., octylthis compound)
-
Ammonium (B1175870) hydroxide (B78521) solution (optional, as a catalyst)
-
Deionized water
-
Acetone (B3395972) or toluene (B28343) for rinsing
Procedure:
-
Dispersion: Disperse the silica nanoparticles in anhydrous ethanol to a desired concentration (e.g., 5 mg/mL) using sonication to ensure a homogenous suspension.
-
Silane Solution Preparation: In a separate container, prepare a solution of the this compound in anhydrous ethanol. The concentration will depend on the desired surface coverage. For initial experiments, a weight ratio of 1:0.01 to 1:0.1 (SiO2:silane) can be used.[10]
-
Hydrolysis (Optional but recommended): Add a small amount of deionized water to the silane solution to initiate hydrolysis. The water-to-silane molar ratio should be carefully controlled. A small amount of an acid or base catalyst (like ammonium hydroxide) can be added to control the hydrolysis rate.[1]
-
Silanization Reaction: Add the silane solution to the silica nanoparticle dispersion while stirring continuously. Allow the reaction to proceed at room temperature for several hours (e.g., 12 hours) or at an elevated temperature to accelerate the process.[10]
-
Purification: Isolate the modified silica nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles multiple times with ethanol and/or acetone to remove any unreacted silane and by-products. This is a critical step to ensure a clean, modified surface.
-
Drying: Dry the purified nanoparticles in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual solvent.
Protocol 2: Hydrophobic Coating of Flat Silica Surfaces (e.g., Glass Slides)
This protocol describes the procedure for creating a hydrophobic coating on a flat silica substrate.[1][11]
Materials:
-
Silica-based substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of 98% H2SO4 and 30% H2O2) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene or ethanol
-
This compound derivative
-
Deionized water
-
Acetone
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silica substrates in Piranha solution at 90°C for 30 minutes to clean and introduce hydroxyl groups on the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates copiously with deionized water.
-
Dry the substrates under a stream of nitrogen.
-
-
Silanization:
-
Rinsing:
-
Curing:
-
Cure the coated substrates in an oven at 110-120°C for 15-30 minutes. This step promotes the formation of stable siloxane bonds.[1]
-
-
Storage: Store the functionalized substrates in a desiccator to prevent moisture contamination.[1]
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical process for modifying a silica surface with a generic this compound (R-Si(OCH2CH3)3).
Caption: Silanization of silica surfaces.
Experimental Workflow for Surface Modification
This diagram outlines the general workflow for the hydrophobic modification of silica substrates.
Caption: Experimental workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. iwaponline.com [iwaponline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. broadpharm.com [broadpharm.com]
- 11. surfmods.jp [surfmods.jp]
Application Notes and Protocols for Surface Modification of Polyester Fabric with Vinyltriethoxysilane (VTES)
For Researchers, Scientists, and Drug Development Professionals
Objective
To provide a detailed methodology for the surface modification of polyester (B1180765) fabric using vinyltriethoxysilane (B1683064) (VTES) to enhance its hydrophobicity. These protocols are intended for researchers in materials science, textiles, and drug development who require surfaces with tailored wettability.
Introduction
Polyester fabrics are widely used in various applications due to their excellent mechanical properties and chemical resistance.[1][2][3] However, for specific applications, such as in medical textiles or advanced composite materials, surface modification is often necessary to alter their inherent properties. Vinylthis compound (VTES) is a versatile organosilicon compound that can be used to impart hydrophobicity to polyester surfaces.[1][2][3][4][5] The process involves the hydrolysis of VTES to form reactive silanol (B1196071) groups, which then condense on the fabric surface, creating a durable, water-repellent polysiloxane network.[1][2][4] This modification not only increases the water contact angle but also enhances the surface roughness, contributing to the overall hydrophobic effect.[1][2][4]
Chemical Reaction Mechanism
The surface modification of polyester with VTES proceeds in two main steps: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of the VTES molecule react with water to form silanol groups (-OH) and ethanol (B145695) as a byproduct.[1]
-
Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on the polyester surface or with other silanol groups to form stable siloxane bonds (Si-O-Si), creating a polymeric film on the fabric.[1]
Caption: Chemical pathway of VTES surface modification.
Experimental Protocols
Materials
-
Deionized water
Equipment
-
Magnetic stirrer
-
Curing oven
-
Analytical balance
-
Beakers and graduated cylinders
-
Desiccator
Preparation of VTES Emulsion
-
Prepare a 0.1% (w/v) aqueous solution of cetyltrimethylammonium bromide (CTAB).[1][3]
-
Add the desired amount of VTES to the CTAB solution to achieve concentrations ranging from 10% to 40% (v/v).[1][3]
-
Stir the solution at room temperature for 1 hour to form a stable emulsion.[1][3]
Surface Treatment of Polyester Fabric
-
Immerse the polyester fabric samples in the prepared VTES emulsion.
-
Pass the impregnated fabric through a padding machine to ensure a uniform pickup of 95%.[1][3]
-
Cure the treated fabric in an oven at 150°C for 15 minutes.[1][2][3][4]
-
After curing, wash the fabric samples three times with hot water for 30 minutes to remove any unreacted chemicals.[1]
-
Dry the washed samples in an oven at 100-105°C for 2 hours.[1]
-
Store the dried, modified fabric in a desiccator before characterization.[1]
Caption: Experimental workflow for polyester surface modification.
Characterization Protocols
Weight Gain Measurement
-
Weigh the polyester fabric samples before and after the VTES treatment using an analytical balance.
-
Calculate the percentage weight gain using the following formula:
Weight Gain (%) = [(W_after - W_before) / W_before] x 100
Where:
-
W_after is the weight of the fabric after treatment.
-
W_before is the weight of the fabric before treatment.
-
Contact Angle Measurement
-
Place a drop of deionized water on the surface of the untreated and VTES-treated polyester fabrics.
-
Measure the contact angle between the water droplet and the fabric surface using a goniometer or by analyzing a photographic image of the droplet.[1]
Wetting Time Measurement
-
Place a drop of water on the fabric surface.
-
Measure the time it takes for the water droplet to be completely absorbed by the fabric. For untreated polyester, the wetting time is approximately 0.20 minutes.[1]
Data Presentation
The following tables summarize the quantitative data obtained from the surface modification of polyester fabric with varying concentrations of VTES.
Table 1: Effect of VTES Concentration on Weight Gain of Polyester Fabric
| VTES Concentration (% v/v) | Average Weight Gain (%) |
| 10 | Data not available |
| 20 | Data not available |
| 30 | Data not available |
| 40 | Data not available |
Note: While the source mentions that weight increases with VTES concentration, specific percentage values are not provided in the search results.[1]
Table 2: Effect of VTES Concentration on Water Contact Angle and Wetting Time
| VTES Concentration (% v/v) | Water Contact Angle (°) | Wetting Time (minutes) |
| 0 (Untreated) | Data not available | 0.20[1] |
| 10 | Data not available | Increased[1] |
| 20 | Data not available | Increased[1] |
| 30 | Data not available | Increased[1] |
| 40 | 128[2] | Increased[1] |
Note: The contact angle for untreated polyester is not explicitly stated, but it is lower than the treated samples. Wetting time increases with increasing VTES concentration, indicating increased hydrophobicity.[1]
Expected Results and Discussion
The treatment of polyester fabric with VTES is expected to significantly increase its hydrophobicity. This is evidenced by an increase in the water contact angle and a longer wetting time for the treated fabrics compared to the untreated fabric.[1][2][4] The weight of the fabric is also expected to increase with higher concentrations of VTES, indicating a greater deposition of the polysiloxane layer on the surface.[1] The formation of a siloxane network on the fabric surface not only creates a water-repellent layer but also increases the surface roughness, which further contributes to the hydrophobic properties of the modified polyester.[1][2][4]
Caption: Logical relationship of the modification process.
References
- 1. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. View of Surface modification of polyester fabrics with vinylthis compound [jmmm.material.chula.ac.th]
- 4. "Surface modification of polyester fabrics with vinylthis compound" by B Kusuktham [digital.car.chula.ac.th]
- 5. Surface modification of polyester fabrics with vinylthis compound | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
Application of Triethoxysilane in the Formulation of Advanced Corrosion-Resistant Coatings
Introduction
Corrosion poses a significant challenge across numerous industries, leading to material degradation, structural failure, and substantial economic losses. The development of effective protective coatings is paramount in mitigating these effects. Among the various strategies, silane-based coatings, particularly those utilizing triethoxysilane and its derivatives, have emerged as a promising, environmentally friendly alternative to traditional chromate-based treatments.[1][2] These coatings form a thin, dense, and hydrophobic barrier on metallic substrates, significantly enhancing their resistance to corrosive environments.[1][3] This document provides detailed application notes and experimental protocols for the preparation of corrosion-resistant coatings using this compound, intended for researchers, scientists, and professionals in materials science and drug development.
The protective mechanism of silane (B1218182) coatings relies on the formation of a stable, cross-linked siloxane (Si-O-Si) network that covalently bonds to the metal surface.[4][5][6] This is typically achieved through a sol-gel process involving the hydrolysis and condensation of alkoxysilane precursors.[2][4][7] this compound and its organofunctional counterparts are key precursors in this process, offering versatility in tailoring the chemical and physical properties of the resulting coating.
Mechanism of Corrosion Protection
The corrosion protection afforded by this compound-based coatings stems from several key mechanisms:
-
Barrier Formation: The primary protective function is the creation of a dense, void-free, and uniform film with low porosity on the metal surface.[3] This film acts as a physical barrier, isolating the metal substrate from corrosive agents such as water, oxygen, and ions.[1][8]
-
Hydrophobicity: The siloxane network, particularly when functionalized with organic groups, imparts a hydrophobic character to the coating.[3][4] This repels water from the metal surface, thereby inhibiting the electrochemical reactions that drive corrosion.
-
Adhesion Promotion: Silane coupling agents enhance the adhesion between the metallic substrate and a subsequent organic coating (e.g., epoxy).[1][8] This improved adhesion eliminates pathways for moisture ingress at the coating-substrate interface, bolstering the overall protective system.[1]
-
Covalent Bonding: During the sol-gel process, hydrolyzed silane molecules (silanols) condense with hydroxyl groups on the metal surface, forming strong, covalent metallo-siloxane bonds (Me-O-Si).[1][4][6] This ensures robust anchoring of the coating to the substrate.
The overall process of forming a corrosion-resistant silane coating is depicted in the following workflow:
Caption: Experimental workflow for preparing this compound-based corrosion-resistant coatings.
Experimental Protocols
The following protocols provide a generalized framework for the preparation of this compound-based corrosion-resistant coatings. Researchers should optimize parameters such as pH, hydrolysis time, curing temperature, and precursor concentration for their specific substrate and application.
Protocol 1: Basic this compound Sol-Gel Coating
This protocol details the formation of a simple corrosion-resistant coating on a metallic substrate (e.g., mild steel, aluminum).
Materials:
-
This compound (TES)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Metallic substrate coupons
-
Alkaline degreasing solution
Procedure:
-
Substrate Preparation:
-
Degrease the metal coupons by sonicating in acetone for 15 minutes.
-
Cleanse with an alkaline solution, followed by thorough rinsing with deionized water.
-
Dry the coupons in an oven at 60°C for 1 hour.
-
-
Sol Preparation:
-
Prepare a solution of ethanol and deionized water.
-
Adjust the pH of the solution to approximately 4-5 using acetic acid.[4] Acidic conditions generally accelerate the hydrolysis of this compound.[5]
-
Add this compound to the solution while stirring continuously. A typical molar ratio of TES:water:ethanol can be varied to optimize coating properties.
-
Allow the sol to hydrolyze for a specified period, typically ranging from 1 to 24 hours, under constant stirring.[4] The duration of hydrolysis affects the extent of silanol (B1196071) group formation.[3]
-
-
Coating Application:
-
Immerse the cleaned and dried metal coupons into the prepared silane sol for a predetermined duration (e.g., 100-120 seconds).[4] Alternatively, apply the coating via spin coating or spraying for a more uniform film.
-
-
Curing:
Protocol 2: Hybrid Coating with Organofunctional Silanes
This protocol describes the preparation of a hybrid coating using a mixture of this compound and an organofunctional silane, such as (3-Aminopropyl)this compound (APTES), to enhance adhesion and barrier properties.
Materials:
-
This compound (TES) or Tetraethoxysilane (TEOS)
-
(3-Aminopropyl)this compound (APTES)
-
Ethanol
-
Deionized water
-
Other materials as listed in Protocol 1
Procedure:
-
Substrate Preparation: Follow the procedure outlined in Protocol 1.
-
Sol Preparation:
-
Prepare a solution of ethanol and deionized water.
-
Co-hydrolyze a mixture of TEOS and APTES in the ethanol-water solution. The ratio of the two silanes can be varied to achieve desired coating properties.[9]
-
Stir the solution for at least 24 hours to ensure complete hydrolysis and initial condensation.[4]
-
-
Coating Application: Follow the dipping or other application methods as described in Protocol 1.
-
Curing: Cure the coated substrates in an oven. The curing temperature and time may need to be optimized based on the specific silane mixture. A typical condition is 100°C for 20-30 minutes.[3]
The underlying chemical reactions in the sol-gel process are illustrated below:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 4. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation in Triethoxysilane Nanoparticle Coating
Welcome to the technical support center for triethoxysilane nanoparticle coating. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the silanization process, with a primary focus on preventing nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during triethysilane coating?
A1: The fundamental cause of nanoparticle aggregation during silanization is the unintended self-condensation of the this compound coupling agent in the reaction solution. This process forms polysiloxane chains that can bridge multiple nanoparticles, leading to clumping.[1] Key contributing factors to this undesirable side reaction include excess water, improper solvent selection, incorrect silane (B1218182) concentration, and uncontrolled pH.[1]
Q2: How does pH influence the this compound coating process and nanoparticle stability?
A2: pH is a critical parameter that significantly impacts both the hydrolysis of this compound and the condensation reactions that form the coating. Acidic conditions (pH 4-5) generally accelerate the hydrolysis of the silane to form reactive silanol (B1196071) groups, while minimizing the rate of self-condensation.[2] This controlled hydrolysis promotes a more uniform and stable coating. The final siloxane (Si-O-Si) bonds that form the coating are most stable in a pH range of approximately 4 to 7.[2] In strongly acidic (pH < 3) or alkaline (pH > 8) environments, these bonds are susceptible to hydrolysis, which can lead to the degradation of the coating and potential nanoparticle aggregation.[2]
Q3: What is the recommended solvent for this compound coating?
A3: For a direct grafting approach, anhydrous, non-polar aprotic solvents like toluene (B28343) are often recommended.[1] These solvents minimize the presence of water, thereby slowing down the rates of hydrolysis and self-condensation and promoting the direct reaction of the silane with the nanoparticle's surface hydroxyl groups.[1] When a controlled hydrolysis step is desired, a mixture of an alcohol (such as ethanol) and water is commonly used.[1] The most crucial factor is ensuring that the nanoparticles are well-dispersed and stable in the chosen solvent system.
Q4: How can I determine the optimal concentration of this compound?
A4: The ideal concentration of this compound depends on the surface area of your nanoparticles. It is recommended to calculate the theoretical amount of silane needed for monolayer coverage. An excess of silane can lead to the formation of multilayers and inter-particle cross-linking through self-condensation, causing aggregation.[1] Conversely, insufficient silane will result in incomplete surface coverage, leaving exposed nanoparticle surfaces that can also aggregate.[1] A good practice is to start with a low concentration and gradually increase it, monitoring the nanoparticle size and aggregation state using techniques like Dynamic Light Scattering (DLS).[1]
Q5: Is it beneficial to pre-hydrolyze the this compound before adding it to the nanoparticles?
A5: Yes, pre-hydrolysis can be an effective technique for better control over the silanization process.[1] This involves reacting the silane with a controlled amount of water (often with an acid catalyst) in a separate step to form reactive silanol groups. This pre-hydrolyzed solution is then added to the dispersed nanoparticles.[1] This method can minimize self-condensation in the bulk solution. However, the conditions for pre-hydrolysis (water-to-silane ratio, pH, and time) must be carefully optimized to prevent the pre-hydrolyzed silane from polymerizing before it can react with the nanoparticle surface.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound nanoparticle coating and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Visible Aggregation (Cloudy Solution, Sedimentation) | Excess Water: Uncontrolled hydrolysis and self-condensation of the silane. | - Use anhydrous solvents.[1]- Dry nanoparticles under vacuum before dispersion.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incorrect Silane Concentration: Too much silane leads to inter-particle bridging. | - Calculate the theoretical amount needed for monolayer coverage.[1]- Start with a low silane concentration and titrate upwards.[1]- Use a dilute solution of the silane and add it dropwise.[3] | |
| Inadequate Mixing/Dispersion: Localized high concentrations of silane. | - Ensure nanoparticles are well-dispersed in the solvent before adding the silane (e.g., via ultrasonication).[1]- Maintain vigorous and continuous stirring throughout the reaction.[1] | |
| Inappropriate pH: Promotes rapid self-condensation over surface reaction. | - Adjust the pH of the nanoparticle suspension to 4-5 using a dilute acid (e.g., acetic acid) for controlled hydrolysis.[1][2]- Use a buffer to maintain a stable pH.[2] | |
| Poor Coating Uniformity (Patchy Coating) | Incomplete Hydrolysis or Premature Condensation: pH is not optimal for controlled reaction. | - Adjust the pH of the silanization solution to acidic conditions (pH 4-5) to promote controlled hydrolysis before application.[2] |
| Inadequate Substrate Preparation: Surface contaminants or insufficient hydroxyl groups for bonding. | - Implement a rigorous cleaning protocol for your nanoparticles.- For silica-based nanoparticles, consider an activation step to generate surface silanol groups.[2] | |
| Low Coating Stability in Aqueous Solutions | Hydrolysis of Siloxane Bonds: The coating degrades in strongly acidic or alkaline environments. | - For applications in aqueous environments, maintain the pH within a stable range (ideally between 4 and 7).[2]- Optimize curing time and temperature post-deposition to enhance cross-linking of the silane coating.[2] |
Experimental Protocols
Protocol 1: Direct Grafting in Anhydrous Solvent
This method is designed to minimize water-induced self-condensation of the silane.
-
Nanoparticle Preparation: Dry the nanoparticles under a vacuum at an appropriate temperature to remove any adsorbed water.[1]
-
Dispersion: Disperse the dried nanoparticles in an anhydrous solvent such as toluene to the desired concentration (e.g., 1 mg/mL). Use ultrasonication to ensure a uniform dispersion.[1]
-
Reaction Setup: Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a magnetic stirrer. Place the setup under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Silane Addition: While stirring vigorously, inject the calculated amount of this compound into the nanoparticle dispersion.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours.[1]
-
Washing: After the reaction, cool the mixture to room temperature. Centrifuge the nanoparticles and discard the supernatant.[1]
-
Resuspension and Cleaning: Resuspend the nanoparticles in fresh anhydrous toluene and sonicate briefly. Repeat the centrifugation and resuspension steps at least three times to remove any unreacted silane and byproducts.[1]
Protocol 2: Controlled Hydrolysis in Ethanol (B145695)/Water Mixture
This protocol allows for the hydrolysis of the silane but requires careful control to prevent aggregation.
-
Nanoparticle Dispersion: Disperse the nanoparticles in a mixture of ethanol and water (e.g., 95:5 v/v). Sonicate to ensure a homogeneous suspension.[1]
-
pH Adjustment: Adjust the pH of the nanoparticle suspension to 4-5 using a dilute acid (e.g., acetic acid).[1][2]
-
Silane Addition: In a separate vial, prepare a dilute solution of this compound in ethanol. Add this solution dropwise to the stirred nanoparticle suspension.[1]
-
Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 2-4 hours while stirring.[1]
-
Washing: Centrifuge the nanoparticles and discard the supernatant. Resuspend the nanoparticles in ethanol and repeat the washing step. Finally, resuspend in the desired storage solvent.
Visualizations
Caption: this compound hydrolysis and condensation pathway.
Caption: Troubleshooting workflow for nanoparticle aggregation.
References
Technical Support Center: Triethoxysilane Layer Deposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the thickness and quality of triethoxysilane layers. It includes frequently asked questions for quick reference and detailed troubleshooting guides to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the thickness of a this compound layer? A1: The thickness and quality of the this compound layer are primarily controlled by a combination of factors including silane (B1218182) concentration, reaction time, humidity (water content), pH of the solution, reaction temperature, and the method of deposition.[1][2][3] Precise control over these parameters is crucial for achieving reproducible results.
Q2: How does the concentration of this compound in the solution affect the final layer thickness? A2: Generally, a higher concentration of this compound will result in the formation of thicker layers.[3] However, excessively high concentrations can lead to the formation of aggregates in the solution due to premature polymerization, which then deposit onto the surface, resulting in a non-uniform, thick, and weakly bound layer.[1][4] For monolayer or very thin layer deposition, very low concentrations (e.g., 0.01-1% v/v) are recommended.[2]
Q3: What is the role of reaction time in the silanization process? A3: Reaction time, or the duration of substrate immersion in the silane solution, directly influences layer thickness. Longer reaction times generally lead to more silane molecules attaching to the surface, thereby increasing the layer thickness.[5] The initial phase of the reaction is often rapid, followed by slower growth.[6] For achieving a self-assembled monolayer (SAM), a shorter exposure of a few minutes may be sufficient.[2][7]
Q4: Why is humidity control critical for reproducible silanization? A4: Water plays a dual role in silanization. It is essential for the hydrolysis of the ethoxy groups on the silane molecule to form reactive silanol (B1196071) groups (Si-OH).[8][9] These silanols then condense with the hydroxyl groups on the substrate surface. However, excess water in the solvent or from atmospheric humidity can cause the silane molecules to self-condense and polymerize in the solution before they can bind to the surface.[1][4][10] This leads to the formation of aggregates and a non-uniform coating. Therefore, conducting the reaction in a moisture-controlled environment, such as a desiccator or glovebox, is often necessary for reproducibility.[2][11]
Q5: How does the pH of the silanization solution impact the coating? A5: The pH of the solution, particularly when using aqueous-organic solvent mixtures, significantly affects the rates of hydrolysis and condensation. An acidic pH, typically between 4.5 and 5.5, is often used to catalyze the hydrolysis of the this compound, allowing for the formation of reactive silanol groups before deposition.[12][13]
Q6: What is the effect of temperature on layer formation? A6: Temperature affects the kinetics of the silanization reaction.[2] Higher solution temperatures can lead to the formation of denser and thinner silane layers for a given immersion time.[14] Curing the coated substrates at an elevated temperature (e.g., 110°C) after deposition is a critical step to promote the formation of stable covalent siloxane (Si-O-Si) bonds with the surface and cross-link adjacent silane molecules, removing residual water and solvent.[1][13][15]
Troubleshooting Guide
This guide addresses common problems encountered during the this compound coating process, providing potential causes and actionable solutions.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent, Patchy, or Streaked Coating | 1. Incomplete Substrate Cleaning: Organic or particulate contaminants on the surface block reactive sites.[1][4] 2. Uneven Surface Activation: Non-uniform distribution of hydroxyl (-OH) groups.[4] 3. Moisture Contamination: Presence of excess water in the solvent or on the substrate.[1] | 1. Implement Rigorous Cleaning: Use a stringent cleaning protocol such as Piranha solution or UV-Ozone treatment to ensure a pristine, hydrophilic surface.[1][16][17] 2. Ensure Uniform Activation: For plasma or UV-Ozone treatment, ensure the entire sample is exposed uniformly.[4] 3. Use Anhydrous Solvents: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.[1] |
| Formation of Aggregates or White Residue on Surface | 1. High Silane Concentration: Leads to polymerization in the bulk solution.[1] 2. Excess Water/Humidity: Premature hydrolysis and self-condensation of silane molecules in solution.[1][4] 3. Inadequate Rinsing: Physisorbed (loosely bound) silane aggregates are not removed.[1] | 1. Optimize Concentration: Decrease the concentration of the this compound. Perform a concentration series to find the optimal value for your application.[1][2] 2. Control Moisture: Prepare the silane solution immediately before use and minimize its exposure to the atmosphere. Consider using a desiccator or glovebox.[4][11] 3. Improve Rinsing: After deposition, rinse the substrate thoroughly with fresh anhydrous solvent, possibly including a sonication step, to remove any physisorbed silane.[11] |
| Layer is Too Thick | 1. Silane Concentration Too High: More material is available for deposition.[3] 2. Reaction Time Too Long: Allows for multilayer formation.[5] 3. Deposition from Water-Rich Solution: Promotes vertical polymerization.[13] | 1. Reduce Concentration: Significantly dilute the silane solution.[2] 2. Reduce Reaction Time: Shorten the substrate's immersion time in the silane solution.[2] 3. Use Anhydrous or Low-Water Solvents: Employ solvents like anhydrous toluene (B28343) to favor monolayer formation.[11] |
| Layer is Too Thin or No Surface Modification | 1. Inactive Substrate Surface: Insufficient density of hydroxyl (Si-OH) groups for bonding.[4] 2. Degraded Silane Reagent: Silane may have already hydrolyzed and polymerized in its storage container due to moisture exposure. | 1. Properly Activate Substrate: Ensure the substrate cleaning and activation step (e.g., Piranha etch, plasma cleaning) is performed correctly and immediately before silanization.[4][17] 2. Use Fresh Silane: Use a fresh bottle of this compound or one that has been stored properly under an inert atmosphere. |
Quantitative Data on Layer Thickness Control
The thickness of the deposited silane layer is influenced by multiple experimental parameters. The following table summarizes findings from various studies.
| Silane Type | Parameter Varied | Observation | Approximate Thickness | Reference |
| 3-Aminopropylthis compound (APTES) | Solution Temperature | Higher temperature (70°C vs. room temp) resulted in denser, thinner layers. | 5-6 Å (monolayer) | [16] |
| 3-Aminopropylthis compound (APTES) | Concentration | Higher concentration led to thicker layers. | Monolayer (7-10 Å) to multilayers | [18] |
| Triethoxysilanes (General) | Concentration (in water/alcohol) | 2% concentration typically results in 3-8 molecular layers. | Varies | [13] |
| Various Triethoxysilanes | Deposition Method | Dip coating can produce layers from sub-micrometer to several micrometers. | 0.17 to 4.1 µm | [19] |
| 3-methacryloxypropyltrimethoxysilane (MPS) | Deposition Time (in ethanol) | Increasing deposition time from 5h to 22h had a minor effect on thickness. | 0.85 to 1.22 nm | [20] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (Piranha Solution)
WARNING: Piranha solution is extremely corrosive, a powerful oxidant, and reacts violently with organic materials. Always use appropriate personal protective equipment (lab coat, thick gloves, face shield) and work inside a certified fume hood.
-
Preparation: Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Never add H₂SO₄ to H₂O₂. The solution is highly exothermic.
-
Cleaning: Immerse the glass or silicon substrates in the freshly prepared Piranha solution for 15-30 minutes.[11][21]
-
Rinsing: Carefully remove the substrates using non-reactive tweezers and rinse them copiously with deionized (DI) water.[21]
-
Drying: Dry the substrates under a stream of high-purity nitrogen or in an oven at 110°C.[1][17] The surface should be highly hydrophilic and is now activated with a high density of hydroxyl groups. Use immediately for the best results.[17]
Protocol 2: Solution-Phase Deposition of a this compound Layer
-
Solution Preparation (perform in a moisture-free environment):
-
Prepare a 95:5 (v/v) ethanol (B145695)/water solution. Adjust the pH to 4.5-5.5 using dilute acetic acid.[13]
-
Alternatively, for a more anhydrous approach, use anhydrous toluene or ethanol.[11]
-
Add the this compound to the chosen solvent to achieve the desired final concentration (e.g., 1-2% v/v is a common starting point).[11][13]
-
Stir the solution for 5-60 minutes to allow for partial hydrolysis of the ethoxy groups.[12][13]
-
-
Deposition:
-
Rinsing:
-
Curing:
-
Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator, until use.[1]
Visualizations
Caption: Experimental workflow for controlling this compound layer deposition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fkf.mpg.de [fkf.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. gelest.com [gelest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. lehigh.edu [lehigh.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. surfmods.jp [surfmods.jp]
Technical Support Center: Troubleshooting Inconsistent Triethoxysilane Coating Results
Welcome to the technical support center for triethoxysilane coatings. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the surface modification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound coating patchy and non-uniform?
Inconsistent and patchy coatings are a frequent issue, often stemming from several key factors during the silanization process. The primary causes include incomplete hydrolysis or premature condensation of the silane (B1218182), inadequate substrate preparation, and sub-optimal deposition conditions.[1][2][3]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Substrate Cleaning | Implement a rigorous cleaning protocol. For glass or silica (B1680970) surfaces, this can include sonication in solvents like acetone (B3395972) and isopropanol, followed by an activation step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or plasma treatment to generate uniform hydroxyl groups.[1][2][3] |
| Presence of Moisture | Excess water in the solvent or on the substrate can lead to uncontrolled silane polymerization in the solution, forming aggregates that deposit on the surface.[2] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incorrect pH of Silanization Solution | The pH is critical for controlling the rates of hydrolysis and condensation. At a neutral pH, both reactions are slow.[1] For controlled hydrolysis prior to application, adjust the pH of the silanization solution to acidic conditions (pH 4-5) using an acetate (B1210297) buffer.[1] |
| Sub-optimal Silane Concentration | A concentration that is too high can lead to the formation of aggregates and unstable multilayers, while a concentration that is too low may result in incomplete surface coverage.[2][3] A typical starting concentration range is 1-5% (v/v) in an anhydrous solvent, which should be optimized for your specific application.[2] |
| Uneven Application | The method of application can significantly impact uniformity.[3] For dip coating, ensure a smooth and controlled immersion and withdrawal of the substrate.[3] For vapor deposition, ensure the substrate is placed in a region of uniform vapor density.[4] |
Troubleshooting Workflow for Poor Coating Uniformity:
Caption: A logical workflow for troubleshooting patchy or non-uniform this compound coatings.
2. Why does my this compound coating have low stability in aqueous solutions?
The instability of silane coatings in aqueous environments is primarily due to the hydrolysis of the siloxane (Si-O-Si) bonds that form the coating and anchor it to the substrate. This degradation is particularly pronounced under strongly acidic (pH < 3) or alkaline (pH > 8) conditions.[1]
Factors Influencing Coating Stability and Solutions:
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| pH of Aqueous Environment | Siloxane bonds are susceptible to hydrolysis outside of a pH range of approximately 4 to 7.[1] Alkaline conditions are generally more detrimental.[1] | For applications in aqueous solutions, maintain the pH within the stable 4-7 range. If exposure to extreme pH is necessary, consider optimizing the post-deposition curing step (time and temperature) to increase the degree of cross-linking.[1] |
| Incomplete Curing | Insufficient curing after deposition can result in a less cross-linked and less stable silane layer.[2] | After the silanization reaction, cure the coating by baking it in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds.[1][5] |
| Degradation of Functional Group | For organofunctional silanes, the specific organic group may also be susceptible to degradation under certain pH or buffer conditions. | Evaluate the stability of the specific functional group under your experimental conditions using appropriate analytical techniques.[1] |
Experimental Protocol: Static Immersion Test for Coating Stability
This protocol can be used to assess the stability of your this compound coating in various pH environments.
-
Initial Characterization: Measure the static water contact angle of your freshly coated substrates using a contact angle goniometer. This will serve as your baseline.
-
Preparation of Buffered Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 7, 9, 11).
-
Immersion: Submerge the coated substrates in the different buffered solutions.
-
Incubation: Let the substrates incubate for a defined period (e.g., 1, 6, 24 hours).
-
Rinsing and Drying: After incubation, thoroughly rinse the substrates with deionized water and gently dry them with a stream of nitrogen.
-
Final Characterization: Measure the static water contact angle again.
-
Data Analysis: A significant change in the contact angle from the initial measurement indicates a loss of coating integrity. Plot the change in contact angle against immersion time for each pH to visualize the degradation kinetics.[1]
3. How can I confirm that the this compound coating was successful?
Several surface characterization techniques can be employed to verify the presence and quality of your this compound coating.
Common Characterization Techniques:
| Technique | Information Provided |
| Contact Angle Goniometry | A simple and rapid method to assess the change in surface wettability (hydrophobicity or hydrophilicity) after silanization. A successful coating will result in a change in the water contact angle.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides the elemental composition of the surface, confirming the presence of silicon and other elements from the organofunctional group of the silane.[2] |
| Atomic Force Microscopy (AFM) | Characterizes the surface topography at the nanoscale, allowing for the assessment of coating uniformity and roughness.[4][6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the chemical bonds present on the surface, confirming the presence of characteristic silane-related peaks.[5] |
Signaling Pathway of this compound Surface Modification:
The process of surface modification with triethoxysilanes involves two primary chemical reactions: hydrolysis and condensation.
Caption: The two-step mechanism of this compound surface modification: hydrolysis followed by condensation.
4. What are the key parameters to control for a reproducible this compound coating?
Reproducibility in this compound coatings is highly dependent on the stringent control of several experimental parameters.
Key Experimental Parameters for Reproducible Coatings:
| Parameter | Importance | Recommended Control Measures |
| Reaction Time | Influences the extent of the hydrolysis and condensation reactions, and thus the surface coverage and layer thickness.[7] | Optimize the reaction time for your specific substrate and silane. Incubation times can range from 30 seconds to several hours.[3][8] |
| Reaction Temperature | Affects the rates of hydrolysis and condensation. Higher temperatures can lead to denser and thinner films but may also promote uncontrolled polymerization if not carefully controlled.[7][9] | Reactions are often carried out at room temperature, but some protocols suggest heating to around 70°C to improve film quality.[9][10] |
| Curing Step | A post-deposition curing step is crucial for driving the condensation reaction to completion, forming a more stable and cross-linked siloxane layer.[2][5] | Typically involves heating the coated substrate at 110-120°C for 30-60 minutes.[1][5] |
| Water Content | A small amount of water is necessary for the hydrolysis of the ethoxy groups, but excess water can cause premature polymerization in solution.[2] | For reactions in organic solvents, use anhydrous solvents. For aqueous-based protocols, the water concentration must be carefully controlled.[2][3] |
By carefully controlling these parameters, you can significantly improve the consistency and quality of your this compound coatings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Morphology and amine accessibility of (3-aminopropyl) this compound films on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of silica silanization by 3-aminopropylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
optimizing reaction time for triethoxysilane surface modification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with triethoxysilane for surface modification.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my silane (B1218182) coating not uniform or showing aggregates?
A1: This is a common issue that can arise from several factors related to the hydrolysis and condensation of the this compound.
-
Cause 1: Excessive Self-Condensation in Solution. If there is too much water in your solvent or the reaction time is too long before the substrate is introduced, the this compound molecules can polymerize in the solution itself.[1] This leads to the formation of aggregates that then deposit on the surface rather than forming a uniform monolayer.
-
Solution 1: Use anhydrous solvents and control the amount of water present. Water is necessary for the hydrolysis step, but an excess can be detrimental.[1][2] For vapor phase deposition, humidity control is critical.
-
Cause 2: Contaminated Substrate. The surface must be scrupulously clean and properly activated (hydroxylated) for the silane to bind uniformly. Organic residues or particulates can mask reactive sites.
-
Solution 2: Implement a rigorous cleaning protocol. Common methods include sonication in solvents like acetone (B3395972) and ethanol, followed by treatment with Piranha solution or exposure to oxygen plasma to generate surface hydroxyl (-OH) groups.[3][4]
-
Cause 3: Insufficient Rinsing. After deposition, unbound or loosely physisorbed silane molecules and oligomers must be removed.
-
Solution 3: After removing the substrate from the silanization solution, rinse it thoroughly with the anhydrous solvent used for the reaction (e.g., toluene (B28343) or ethanol).[5][6] Sonication in fresh solvent for a few minutes can also help remove physisorbed material.[6]
Q2: How does reaction time impact the quality and thickness of the silane layer?
A2: Reaction time is a critical parameter that directly influences surface coverage, layer thickness, and ordering. The optimal time depends on the specific silane, solvent, and temperature.
-
Short Reaction Times (seconds to minutes): Can result in incomplete surface coverage, leading to a partial monolayer.[5] This may be desirable for some applications where a lower density of functional groups is needed.
-
Optimal Reaction Times (typically 30 minutes to 4 hours): Generally sufficient to achieve a well-formed, self-assembled monolayer (SAM).[5][6] Within this range, the silane molecules have enough time to hydrolyze, bond to the surface, and organize.
-
Long Reaction Times (over 4 hours): Can lead to the formation of thick, disordered multilayers.[7] This is due to continued self-condensation of silane molecules on top of the already-formed layer, which can result in a rough and unstable surface.
Q3: My surface is not as hydrophobic/hydrophilic as expected after modification. What went wrong?
A3: The final wettability of the surface is a key indicator of successful functionalization. Unexpected results often point to issues with the silane layer's density or chemical state.
-
Cause 1: Incomplete Monolayer Formation. If the reaction time, concentration, or temperature is insufficient, the underlying hydrophilic substrate may still be exposed, affecting the overall contact angle.[8]
-
Solution 1: Optimize reaction conditions. Increase the reaction time or silane concentration. Ensure the temperature is appropriate; for some systems, gentle heating (e.g., 50-70°C) can improve film density.[9][10]
-
Cause 2: Incorrect Silane Orientation. For long-chain alkyltriethoxysilanes, molecules may initially lie flat on the surface and then transition to a more upright, densely packed orientation over time.[8] An incomplete reaction may leave molecules in a disordered, lying-down state.
-
Solution 2: Allow sufficient reaction time for the self-assembly process to complete. Characterization techniques like ellipsometry can be used to monitor the increase in film thickness over time, which often corresponds to the molecules adopting a standing-up configuration.[8]
-
Cause 3: Lack of Curing. The final curing step is crucial for forming stable, cross-linked siloxane (Si-O-Si) bonds and removing residual water or solvent.
-
Solution 3: After rinsing, cure the coated substrate by baking it in an oven, typically at 110-120°C for 15-60 minutes.[5][11] This promotes covalent bond formation and enhances the durability of the layer.
Q4: What is the role of water and pH in the silanization process?
A4: Water and pH are critical catalysts for the hydrolysis and condensation reactions that underpin silanization.
-
Water Concentration: A certain amount of water is required to hydrolyze the ethoxy groups (-OCH2CH3) on the silane to reactive silanol (B1196071) groups (-Si-OH).[1] Insufficient water leads to incomplete hydrolysis and poor surface bonding.[1] Conversely, too much water promotes rapid self-condensation in the bulk solution, leading to aggregation.[1][10] Trace amounts of water in the solvent or adsorbed on the substrate surface are often sufficient.
-
pH Level: The pH of the solution strongly influences the rates of both hydrolysis and condensation.[1]
Experimental Data Summary
The success of surface modification can be quantified by measuring changes in surface properties. The tables below summarize key data from various studies.
Table 1: Effect of Reaction Time on Surface Properties
| This compound | Substrate | Reaction Time | Film Thickness (nm) | Water Contact Angle (°) | Reference |
| Octadecylthis compound (OTS) | Si/SiO₂ | 1 min | 0.5 | ~70 | [8] |
| Octadecylthis compound (OTS) | Si/SiO₂ | 10 min | 1.5 | ~95 | [8] |
| Octadecylthis compound (OTS) | Si/SiO₂ | 100 min | 2.4 | ~110 | [8] |
| 3-Aminopropylthis compound (APTES) | Glass | 30 sec - 2 hr | Monolayer | Not Specified | [5] |
| Methyltetrazine-triethoxysilane | Silica | 2 - 4 hr | Monolayer | ~75 | [6] |
Table 2: Influence of Curing/Annealing on Layer Properties
| This compound | Condition | Key Outcome | Reference |
| 3-Aminopropylthis compound (APTES) | Solution pre-annealed at 70°C | Denser, thinner, more ordered film with better stability | [9][13] |
| 3-Aminopropylthis compound (APTES) | Post-deposition annealing (curing) | Promotes stable siloxane bond formation | [5][11] |
| General Triethoxysilanes | Curing at 110-120°C for 30-60 min | Enhances cross-linking and durability | [5][6][11] |
Key Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
A pristine, hydroxylated surface is critical for achieving a uniform silane monolayer.[3] This protocol is suitable for glass or silicon-based substrates.
-
Initial Cleaning: Place substrates in a rack and sonicate sequentially in acetone, ethanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.[3]
-
Surface Activation (Choose one method):
-
Piranha Solution (EXTREME CAUTION): In a designated fume hood, prepare a 7:3 mixture of concentrated H₂SO₄ to 30% H₂O₂. Immerse the cleaned, dry substrates in the solution for 15-30 minutes.[3][6] This method is highly effective but extremely hazardous.
-
Oxygen Plasma: Place the cleaned, dry substrates in an oxygen plasma cleaner. This is a safer and often equally effective method for generating surface hydroxyl groups.[3]
-
-
Final Rinse and Dry: Remove substrates and rinse extensively with DI water. Dry the substrates under a stream of high-purity nitrogen or in an oven at 110-120°C for at least 1 hour.[3][6] Use the activated substrates immediately to prevent atmospheric contamination.
Protocol 2: Silanization (Solution Phase Deposition)
This protocol describes the deposition of a this compound monolayer from an anhydrous solution.
-
Solution Preparation: In a clean, dry glass container inside a moisture-free environment (e.g., a glovebox or desiccator), prepare a 1-2% (v/v) solution of the this compound in an anhydrous solvent (e.g., toluene or ethanol).[5][6]
-
Immersion: Fully immerse the activated substrates in the silane solution. Ensure the entire surface is covered.
-
Incubation: Seal the container and allow the reaction to proceed for the optimized duration (e.g., 30 minutes to 4 hours) at room temperature.[5][6] Gentle agitation may improve uniformity.
-
Rinsing: Remove the substrates from the silanization solution and rinse thoroughly with fresh anhydrous solvent to remove any unbound silane.[5]
-
Curing: Bake the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent cross-linking and stabilize the monolayer.[6][11]
-
Storage: Store the functionalized substrates in a clean, dry, and inert atmosphere (e.g., in a desiccator) until use.[5]
Visual Guides
Caption: A typical experimental workflow for this compound surface modification.
Caption: The two-step chemical mechanism of silanization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. Attachment of 3-(Aminopropyl)this compound on silicon oxide surfaces: dependence on solution temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
effect of solvent on triethoxysilane deposition quality
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols regarding the effect of solvents on the quality of triethoxysilane deposition.
Troubleshooting Guide
This section addresses common problems encountered during this compound deposition, with a focus on solvent-related issues.
Question: Why is my deposited silane (B1218182) film non-uniform and hazy?
Answer: A non-uniform or hazy appearance is often due to uncontrolled polymerization of the this compound in the solution before it deposits on the substrate.
-
Possible Cause 1: Excessive Water in Solvent: Triethoxysilanes are highly sensitive to water, which initiates hydrolysis and subsequent condensation (polymerization).[1] Using anhydrous organic solvents is often preferred to control this reaction.[1] Even ambient humidity can introduce enough water to cause issues.[1]
-
Solution:
-
Use a high-purity anhydrous solvent such as toluene (B28343).[2]
-
Perform the deposition under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[3]
-
Ensure all glassware is thoroughly dried before use.
-
-
Possible Cause 2: High Silane Concentration: Higher concentrations of this compound can lead to increased self-condensation in the solution, forming aggregates that deposit on the surface.[3]
-
Solution:
-
Prepare a dilute solution, typically in the range of 1-2% (v/v) of this compound in the chosen solvent.[3]
-
Question: My coating consists of rough aggregates or islands instead of a smooth monolayer. What went wrong?
Answer: The formation of aggregates or "islands" is a common issue, often linked to the choice of solvent and the presence of excess water.
-
Possible Cause 1: Inappropriate Solvent Choice: Certain solvents can promote the formation of silane polymers in the solution. For instance, deposition in toluene can sometimes lead to rough multilayers if conditions are not optimized.[1][4]
-
Solution:
-
For achieving a monolayer, anhydrous and hydrophobic solvents like toluene are often effective as they control the hydrolysis step.[2]
-
Alternatively, aqueous deposition methods can yield smoother and more stable layers, though they may be thinner.[5] The choice depends on the desired film characteristics.
-
-
Possible Cause 2: Premature Hydrolysis: If the silane hydrolyzes too quickly and polymerizes in the bulk solution, these polymers will deposit as aggregates.
-
Solution:
-
Control the water content meticulously. Some surface-bound water is necessary for the silane to bond with the hydroxylated surface, but excess water in the solvent is detrimental.[1]
-
Consider a pre-hydrolysis step at a low pH if using a solvent like ethanol (B145695), which can help achieve better film quality.[2]
-
Question: The deposited silane film shows poor adhesion and delaminates easily. How can I improve it?
Answer: Poor adhesion typically points to an issue with the substrate surface preparation or a weak interface between the silane and the substrate.
-
Possible Cause 1: Inadequate Surface Hydroxylation: Triethoxysilanes covalently bond to hydroxyl (-OH) groups on the substrate surface.[6] An insufficient number of these groups will result in poor adhesion.
-
Solution:
-
Ensure the substrate is thoroughly cleaned and hydroxylated before deposition. Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) is highly effective for this on silicon-based substrates.[3] Other methods include UV/Ozone or oxygen plasma treatment.[6]
-
Use the cleaned substrate immediately to prevent re-contamination.[3]
-
-
Possible Cause 2: Contamination: Organic residues on the substrate or in the solvent can interfere with the silanization process.
-
Solution:
-
Use high-purity solvents and reagents.
-
Follow a rigorous cleaning protocol for the substrate.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound deposition?
A1: The ideal solvent depends on the desired outcome.
-
For Monolayers: Anhydrous, non-polar, hydrophobic solvents like toluene are frequently recommended. They control the hydrolysis reaction, minimizing self-condensation in the solution and promoting surface-catalyzed film formation, leading to efficient monolayer deposition.[2]
-
For Smoother, Thinner Films: Aqueous solutions can produce more uniform and stable layers compared to deposition from some organic solvents, which may form aggregates.[1][5]
-
Other Solvents: Ethanol is also used, but deposition may result in less than a full monolayer.[2] Its performance can be improved by adding a pre-hydrolysis step.[2]
Q2: How does water content in the solvent affect deposition quality?
A2: Water is a critical component in the silanization process, but its concentration must be carefully controlled. It is required for the hydrolysis of the ethoxy groups on the silane to form reactive silanol (B1196071) groups (-Si-OH).[3] However, excessive water in the solvent leads to rapid hydrolysis and polymerization of the silane in the solution, resulting in the formation of aggregates and a non-uniform, rough film instead of a monolayer on the surface.[8]
Q3: What is the difference between liquid-phase and vapor-phase deposition?
A3:
-
Liquid-Phase Deposition: The substrate is immersed in a dilute solution of the this compound in a suitable solvent.[3] This method is common, but solvent choice and water content are critical for controlling film quality.[1][2]
-
Vapor-Phase Deposition: The substrate is placed in a vacuum chamber with the this compound, which is introduced as a vapor.[7] This method relies on the partial pressure of the silane and can produce very uniform and high-quality films with a high density of accessible functional groups, often avoiding issues with solvents and aggregates.[7][9]
Q4: Does temperature affect the deposition process in solution?
A4: Yes, temperature can influence the reaction kinetics. Higher temperatures can promote the formation of more structured and denser silane layers with stronger bonds to the surface.[8] For example, carrying out the reaction in ethanol at 70°C has been shown to improve the yield of functionalized groups on a glass surface.[8]
Quantitative Data Summary
The following table summarizes the impact of different solvents on the quality of organosilane deposition based on literature findings.
| Solvent System | Silane Example | Key Findings | Film Thickness | Surface Morphology | Reference |
| Anhydrous Toluene | 3-mercaptopropyl(trimethoxysilane) (MPTS) | Condensation is most efficient. | Monolayer (~0.77 nm) at 0.08-1% (v/v) concentration. | Generally forms a good monolayer, but can lead to rough multilayers if not optimized. | [2],[1] |
| Ethanol | 3-mercaptopropyl(trimethoxysilane) (MPTS) | Deposition results in less than monolayer coverage. | Below monolayer coverage regardless of concentration. | Can be improved with a pre-hydrolysis step. | [2] |
| Aqueous Solution | (3-aminopropyl)this compound (APTES) | Produces thinner and more stable layers compared to toluene. | Thinner than films from organic phase. | More uniform and smoother films. | [1],[5] |
| Acetonitrile | (3-aminopropyl)trimethoxysilane (APTMS) | Conducive to deposition, but can form aggregates. | N/A | Can lead to a rough layer with a large number of polymer islands. | [4] |
Experimental Protocols
Protocol 1: Substrate Preparation (Piranha Cleaning for Silicon Wafers)
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (lab coat, gloves, face shield).
-
Piranha Solution Preparation: In a glass beaker, slowly and carefully add 3 parts of concentrated sulfuric acid (H₂SO₄, 98%) to 1 part of 30% hydrogen peroxide (H₂O₂). The solution is exothermic and will become very hot.[3]
-
Wafer Cleaning and Hydroxylation: Immerse the silicon wafers in the freshly prepared Piranha solution using a Teflon wafer holder. Heat the solution to 90-120°C for 30-60 minutes. This step removes organic residues and creates a surface rich in hydroxyl (-OH) groups.[3]
-
Rinsing and Drying: Carefully remove the wafers and rinse them extensively with deionized (DI) water. Dry the wafers under a stream of clean, dry nitrogen gas.[3]
-
Immediate Use: Use the cleaned wafers immediately for silanization to prevent surface re-contamination.[3]
Protocol 2: Liquid-Phase Deposition in Anhydrous Toluene
-
Solution Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), prepare a 1-2% (v/v) solution of the this compound in anhydrous toluene.[3]
-
Silanization: Immerse the freshly cleaned and dried substrates into the silane solution. The reaction is typically carried out for 2-3 hours at room temperature.
-
Rinsing: After immersion, remove the substrates and rinse them thoroughly with fresh toluene to remove any non-covalently bonded (physisorbed) silane molecules.
-
Curing: Dry the substrates under a nitrogen stream. A subsequent baking or curing step (e.g., at 110-120°C for 30-60 minutes) can be performed to promote further covalent bonding and remove residual solvent.
Protocol 3: Vapor-Phase Deposition
-
Substrate Preparation: Clean and hydroxylate the substrate as described in Protocol 1.[7]
-
Chamber Setup: Place the cleaned, dry substrate inside a vacuum chamber or desiccator. Place a small, open vial containing 100-200 µL of the liquid this compound in the chamber, ensuring it will not spill.[7]
-
Deposition: Evacuate the chamber to a low pressure (e.g., ~100 mTorr). Leave the substrate in the silane vapor for a set time (e.g., 30-60 minutes) to allow the silane to chemisorb onto the surface.[7]
-
Venting and Curing: Vent the chamber with an inert gas (e.g., nitrogen). Remove the substrate and store it in a clean environment. An optional baking step can be performed to enhance the layer's stability.[7]
Visualizations
Caption: Workflow for Liquid-Phase this compound Deposition.
Caption: Troubleshooting Flowchart for Common Deposition Defects.
Caption: Key Reactions in this compound Deposition.
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Morphology and amine accessibility of (3-aminopropyl) this compound films on glass surfaces. | Semantic Scholar [semanticscholar.org]
- 6. peggychan.com.au [peggychan.com.au]
- 7. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Triethoxysilane Hydrolysis
Welcome to the technical support center for triethoxysilane hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involved in using this compound for surface modification?
A1: The process involves two main chemical reactions: hydrolysis and condensation.[1] During hydrolysis, the ethoxy groups (-OCH2CH3) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water, producing ethanol (B145695) as a byproduct.[2] Following hydrolysis, the newly formed, highly reactive silanol (B1196071) groups (-Si-OH) undergo condensation. This can occur in two ways: reaction with hydroxyl groups on a substrate to form stable siloxane bonds (Si-O-Surface), or reaction with other silanol groups to form a polysiloxane network (Si-O-Si).[1]
Q2: What key factors influence the rates of hydrolysis and condensation?
A2: Several factors critically affect the kinetics of both hydrolysis and condensation reactions. These include pH, water concentration, solvent type, temperature, and silane (B1218182) concentration.[1][2] The nature of the organic group on the silane can also influence reaction kinetics through steric and electronic effects.[1][3]
Q3: How does pH affect the reaction?
A3: The pH of the solution strongly influences the reaction rates. Generally, acidic conditions (pH < 7) accelerate the hydrolysis step.[1][2] Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[1] Conversely, basic conditions (pH > 7) significantly promote the condensation reaction.[1][2] The slowest reaction rates for both hydrolysis and condensation are typically observed near the isoelectric point of silica, around pH 2-3.[1]
Q4: Why is my silane solution gelling prematurely?
A4: Premature gelation is a common issue caused by rapid and uncontrolled self-condensation of the hydrolyzed silane molecules.[2][4] This is often promoted by high pH, high concentrations of silane, or excessive reaction temperatures.[4] To prevent this, it is advisable to work under acidic conditions, use more dilute silane solutions, and control the reaction temperature.[4]
Q5: Why is my hydrolysis reaction incomplete?
A5: Incomplete hydrolysis can result from several factors, including insufficient water, a non-optimal pH, or an inadequate reaction time.[4] A stoichiometric amount of water is necessary for complete hydrolysis.[1] If the water-to-silane molar ratio is too low, the reaction will not proceed to completion.[4] Additionally, the reaction may be slow at neutral pH and may require more time or the addition of an acid or base catalyst.[2][4]
Troubleshooting Guide
This guide addresses specific problems in a structured format to help you quickly identify and solve experimental issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | Insufficient water concentration. | Increase the water-to-silane molar ratio. A stoichiometric amount is required for full hydrolysis.[1][4] |
| Non-optimal pH. | Adjust the pH. Acidic conditions (e.g., pH 3.5-4.5) generally accelerate hydrolysis.[1][4] | |
| Short reaction time. | Extend the reaction time and monitor progress using techniques like FTIR or NMR spectroscopy.[4] | |
| Premature Condensation / Gelation | High pH (alkaline conditions). | Maintain an acidic pH to slow the rate of condensation relative to hydrolysis.[1][4][5] |
| High silane concentration. | Work with more dilute silane solutions to reduce the rate of intermolecular condensation.[4] | |
| Excessive reaction temperature. | Conduct the reaction at a lower temperature (e.g., room temperature) and monitor the solution's viscosity.[4] | |
| Phase Separation / Poor Solubility | Low miscibility of the silane in the aqueous solution. | Use a co-solvent, such as ethanol, to improve the solubility and create a homogeneous reaction mixture.[2][4] |
| Inadequate mixing. | Ensure vigorous and continuous stirring to properly disperse the silane in the solution.[4] | |
| Inconsistent Results | Variability in starting material purity. | Use high-purity reagents and ensure solvents are anhydrous where specified. |
| Inconsistent water content (e.g., atmospheric moisture). | Control for atmospheric moisture, especially when working with anhydrous solvents.[4] | |
| Variable temperature or pH. | Precisely control reaction temperature and pH across different experimental runs. |
Factors Influencing Reaction Rates
The following table summarizes the general effects of key parameters on this compound hydrolysis and condensation.
| Factor | Effect on Hydrolysis | Effect on Condensation | Notes |
| pH | Rate is minimal around pH 7; catalyzed by both acid and base.[2] Acidic conditions generally favor hydrolysis.[1] | Rate is minimal in acidic conditions and increases significantly in basic conditions.[1] | The isoelectric point where rates are lowest is around pH 2-3.[1] |
| Water Concentration | A stoichiometric amount is required for complete hydrolysis.[1] The rate increases with water concentration.[6][7] | Excess water can lead to increased self-condensation in the bulk solution.[1] | The molar ratio of water to silane is a critical parameter to control.[2] |
| Temperature | Increasing temperature generally increases the reaction rate.[1][2][8] | Increasing temperature generally increases the reaction rate.[1][8] | A study showed a 6-fold rate increase from 20°C to 50°C.[8] |
| Solvent | Affects solubility of silane and availability of water.[1] The presence of ethanol can delay the hydrolysis reaction.[6][9] | Can hinder or promote condensation by forming hydrogen bonds with silanols.[8] | Ethanol is a common co-solvent as it is also a reaction byproduct.[2] |
| Catalyst | Acid or base catalysts can significantly accelerate the reaction.[2] | Basic conditions strongly promote condensation.[1] | Common catalysts include mineral acids (HCl) and organic acids (acetic acid).[10] |
Experimental Protocols & Visualizations
General Workflow for Controlled Hydrolysis
The following diagram illustrates a typical workflow for performing a controlled this compound hydrolysis experiment, highlighting key decision and control points.
Caption: A typical experimental workflow for silane hydrolysis.
Troubleshooting Logic Flowchart
This diagram provides a logical path to diagnose and resolve common issues during hydrolysis.
Caption: A decision tree for troubleshooting common hydrolysis problems.
Protocol: Monitoring Hydrolysis via FTIR-ATR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a powerful technique for monitoring the progress of the hydrolysis reaction in situ.[1]
Objective: To quantitatively or qualitatively track the conversion of this compound to its hydrolyzed forms over time.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., Germanium or Silicon crystal).
-
Prepared this compound reaction mixture.
-
Pipette or syringe for sample deposition.
Methodology:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal. This step is crucial to subtract any environmental or instrumental interference.[1]
-
Reaction Initiation: Prepare the hydrolysis reaction mixture (silane, solvent, water, catalyst) immediately before the experiment.
-
Sample Application: Introduce a small aliquot of the freshly prepared reaction mixture directly onto the ATR crystal surface.
-
Time-Resolved Data Acquisition: Immediately begin acquiring spectra at regular, predefined time intervals (e.g., every 1-5 minutes).
-
Data Analysis: Analyze the spectral changes over time. Key changes to monitor include:
-
Disappearance of Si-O-C bonds: Indicating the consumption of the ethoxy groups.
-
Appearance of Si-OH bonds: Indicating the formation of silanol groups.
-
Appearance of Si-O-Si bonds: Indicating the onset of condensation.[1]
-
By plotting the intensity of these characteristic peaks against time, you can derive the reaction kinetics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Achieving Uniform Monolayer Coverage with Triethoxysilane
Welcome to the technical support center for achieving uniform monolayer coverage with triethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during surface modification experiments.
Troubleshooting Guide
This section addresses common issues that can arise during the formation of this compound self-assembled monolayers (SAMs).
Problem: The resulting silane (B1218182) layer is non-uniform and has visible aggregates or patches.
-
Possible Cause 1: Inadequate Substrate Cleaning and Hydroxylation. A pristine and well-hydroxylated surface is crucial for a uniform monolayer. Organic residues or insufficient hydroxyl groups (-OH) on the substrate will lead to inconsistent silane attachment.[1]
-
Solution: Implement a rigorous cleaning and activation protocol. For silica-based substrates like glass or silicon wafers, a common and effective method is using a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or an oxygen plasma cleaner.[1] Following cleaning, ensure thorough rinsing with deionized water and immediate use of the activated substrate to prevent atmospheric contamination.[1]
-
-
Possible Cause 2: Presence of Excess Water in the Reaction. While water is necessary for the hydrolysis of this compound to form reactive silanol (B1196071) groups (-Si-OH), too much water can lead to premature and excessive polymerization of the silane in solution before it has a chance to bind to the substrate surface.[2][3][4] This solution-phase polymerization results in the formation of aggregates that deposit on the surface.[3][5]
-
Solution: Conduct the silanization reaction in an anhydrous or controlled-humidity environment.[6] Use anhydrous solvents (e.g., dry toluene) and consider performing the deposition in a glove box or desiccator.[6][7] The small amount of adsorbed water on the hydroxylated substrate is often sufficient for the initial hydrolysis at the surface.[6]
-
-
Possible Cause 3: Inappropriate Silane Concentration or Reaction Time. A high concentration of this compound can promote multilayer formation and aggregation.[8] Reaction times that are too short may result in incomplete coverage, while excessively long times can also lead to multilayer deposition and increased roughness.[5]
-
Solution: Optimize the silane concentration and reaction time. Typically, a low concentration (e.g., 1% v/v in an anhydrous solvent) is recommended for monolayer formation.[9] The optimal deposition time can range from a few minutes to several hours, depending on the specific silane and substrate.[10][11][12] It is advisable to perform a time-course experiment and characterize the surface at different intervals to determine the ideal duration.
-
Problem: The coated surface is not sufficiently hydrophobic (or hydrophilic, depending on the silane's functional group).
-
Possible Cause 1: Incomplete Monolayer Formation. Bare patches on the substrate will expose the underlying hydrophilic surface, leading to a lower than expected water contact angle for a hydrophobic monolayer.
-
Possible Cause 2: Poorly Ordered Monolayer. Even with full coverage, a disordered monolayer where the alkyl chains (for a hydrophobic silane) are not well-packed and upright can result in a lower contact angle.[5]
-
Solution: The choice of solvent can influence the ordering of the monolayer.[3] Additionally, a post-deposition annealing (curing) step, typically at a moderate temperature (e.g., 80-110°C), can help to drive off residual solvent and water and promote the formation of a more ordered and covalently bonded siloxane network.[13]
-
-
Possible Cause 3: Presence of Physisorbed Silane Layers. Weakly bound or physisorbed silane molecules on top of the chemisorbed monolayer can be disorganized and may be removed with washing, altering the surface properties.
-
Solution: After deposition, thoroughly rinse the substrate with the anhydrous solvent used for the reaction (e.g., toluene (B28343) or ethanol) to remove any non-covalently bonded silane.[7] Sonication in the rinse solvent can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound monolayer formation?
A1: The process occurs in two main steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom react with water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acid or base.[14]
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent hydrolyzed silane molecules can condense with each other, forming a cross-linked network.[14]
Q2: Should I use a liquid-phase or vapor-phase deposition method?
A2: Both methods can produce high-quality monolayers, and the choice often depends on the specific application and available equipment.
-
Liquid-phase deposition: This is a common and straightforward method involving the immersion of the substrate in a dilute solution of the this compound in an anhydrous organic solvent.[9] It is crucial to control the water content in the solvent to prevent aggregation.[3]
-
Vapor-phase deposition: This method involves exposing the substrate to the vapor of the this compound in a vacuum-sealed container, such as a desiccator.[7][15] Vapor deposition can result in very smooth surfaces with minimal aggregation as the concentration of the silane at the surface is low and uniform.[15]
Q3: How can I confirm that I have formed a uniform monolayer?
A3: A combination of surface characterization techniques is typically used:
-
Water Contact Angle Goniometry: This measures the hydrophobicity (or hydrophilicity) of the surface. A uniform and high contact angle (for hydrophobic silanes) is indicative of a well-formed monolayer.[5][10][16]
-
Ellipsometry: This technique can measure the thickness of the deposited film with sub-nanometer resolution, allowing you to verify if the thickness corresponds to a single molecule layer.[5][10]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, revealing its smoothness and the presence of any aggregates or defects. A low root-mean-square (RMS) roughness is desirable.[5][10]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of the silane and the absence of contaminants.[10]
Q4: What is the importance of the functional 'R' group on the this compound?
A4: The 'R' group dictates the final chemical functionality of the modified surface. This group can be tailored to impart a wide range of properties, such as hydrophobicity (e.g., with alkyl chains), hydrophilicity, or the ability to immobilize biomolecules (e.g., with amine or epoxy groups).[5][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a comparative overview of the effects of different experimental parameters on the quality of the this compound monolayer.
Table 1: Effect of Deposition Time on Monolayer Properties
| This compound | Substrate | Deposition Time | Film Thickness (nm) | Water Contact Angle (°) | RMS Roughness (nm) | Reference |
| Octadecylthis compound (OTS) | SiOx/Si | 20 s | - | - | 0.13 ± 0.02 | [5] |
| Octadecylthis compound (OTS) | SiOx/Si | 10 min | - | - | 0.67 ± 0.02 | [5] |
| Octadecylthis compound (OTS) | SiOx/Si | 8 h | - | - | 0.14 ± 0.02 | [5] |
| 3-methacryloxypropyltrimethoxysilane (MPS) | Silicon Wafer | 5 h | 0.85 - 1.22 | 60.7 - 71.5 | 0.254 - 0.297 | [10] |
| 3-methacryloxypropyltrimethoxysilane (MPS) | Silicon Wafer | 22 h | 0.85 - 1.22 | 60.7 - 71.5 | 0.597 | [10] |
Table 2: Influence of Substrate and Silane Type on Water Contact Angle
| This compound | Substrate | Water Contact Angle (°) | Reference |
| None (Bare) | Silicon Wafer | 29.6 | [10] |
| 3-methacryloxypropyltrimethoxysilane (MPS) | Silicon Wafer | 60.7 - 71.5 | [10] |
| 3-acryloyloxypropyltrimethoxysilane (ACPS) | Silicon Wafer | 60.7 - 71.5 | [10] |
| 3-mercaptopropyl trimethoxysilane (B1233946) (MPTMS) | Nanosilica | ~0 (unmodified) to 54.5 | [16] |
| 3-aminopropyl this compound (APTES) | Silicon Oxide | 45 - 50 (for monolayer) | [8][11] |
Detailed Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (Piranha Method for Glass/Silicon)
EXTREME CAUTION: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always prepare and use it in a certified fume hood with appropriate personal protective equipment (PPE), including heavy-duty rubber gloves, a face shield, and a chemical-resistant apron.[1]
-
Pre-cleaning: Place the substrates in a suitable rack and sonicate sequentially in acetone, ethanol, and deionized (DI) water for 15 minutes each to remove gross organic contaminants.[1]
-
Piranha Solution Preparation: In the fume hood, carefully and slowly add one part of 30% hydrogen peroxide (H₂O₂) to three to seven parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The reaction is highly exothermic.[1]
-
Immersion: Immerse the cleaned, dry substrates in the freshly prepared piranha solution for 30-45 minutes.[1]
-
Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with copious amounts of DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediate Use: Use the activated substrates immediately for the silanization step to prevent recontamination from the atmosphere.[1]
Protocol 2: Liquid-Phase Deposition of a this compound Monolayer
-
Solution Preparation: In a glove box or other controlled anhydrous environment, prepare a 1% (v/v) solution of the this compound in an anhydrous solvent such as toluene.
-
Substrate Immersion: Place the freshly activated and dried substrates into the silane solution. Ensure the entire surface is submerged.
-
Reaction: Allow the reaction to proceed for the optimized duration (e.g., 2-4 hours) at room temperature. The container should be sealed to prevent the ingress of atmospheric moisture.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed molecules. Sonication during this step can improve the removal of non-covalently bonded silane.
-
Curing (Optional but Recommended): Place the rinsed substrates in an oven at 110-120°C for 30-60 minutes to promote further covalent bond formation within the monolayer and with the surface.
-
Final Rinse and Storage: Allow the substrates to cool and then perform a final rinse with the solvent. Dry under a stream of nitrogen and store in a clean, dry container.
Visualizations
Caption: Experimental workflow for this compound monolayer deposition.
Caption: Reaction mechanism of this compound surface modification.
Caption: Troubleshooting decision tree for common monolayer issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fkf.mpg.de [fkf.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
how to avoid gelation during triethoxysilane sol-gel process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the triethoxysilane sol-gel process. The aim is to help users avoid premature or uncontrolled gelation and achieve reproducible results.
Troubleshooting Guide: Uncontrolled Gelation
Q1: My solution gelled almost instantly after adding the catalyst. What happened and how can I prevent this?
A1: Rapid, uncontrolled gelation is a common issue caused by excessively fast hydrolysis and condensation rates. The primary factors influencing this are the reaction's pH and the catalyst concentration.[1]
-
Under Basic Conditions (High pH): Base catalysts, such as ammonia (B1221849), significantly accelerate the condensation reaction, which is the step that forms the gel network.[1][2][3][4] If the concentration of the base is too high, the hydrolyzed this compound molecules will rapidly polymerize, leading to immediate gelation or precipitation.[1]
-
Under Acidic Conditions (Low pH): While acid catalysts generally favor the hydrolysis reaction over condensation, a very low pH (highly acidic) can still lead to rapid gelation, particularly at elevated temperatures.[1][5]
Troubleshooting Steps:
-
Adjust Catalyst Concentration: Reduce the concentration of your acid or base catalyst. For base-catalyzed reactions, even minor changes in ammonia concentration can dramatically affect the gelation time.[1]
-
Control Temperature: Perform the reaction at a lower temperature to decrease the overall reaction kinetics.[1]
-
Control Precursor Addition: Add the this compound precursor dropwise to the solution while stirring vigorously. This ensures a more controlled and uniform hydrolysis process, preventing localized areas of high concentration that can lead to rapid polymerization.[1]
-
Dilute the Reactants: Increasing the solvent volume can help to slow down the reaction by reducing the concentration of the reactants.
Q2: My solution became cloudy and a precipitate formed instead of a gel. What causes this and how can I fix it?
A2: Precipitation instead of gelation often indicates that the condensation reaction is happening too quickly and in a disorganized manner, leading to the formation of large, dense particles that fall out of solution rather than forming a continuous gel network. This is particularly common under certain basic conditions where particle growth is favored over the formation of a cross-linked network.[6]
Troubleshooting Steps:
-
Modify the pH: Adjust the pH of your solution. Working in a less basic or even slightly acidic regime can favor the formation of a more branched, gel-like structure over discrete particles.[2][7]
-
Change the Solvent: The solvent plays a crucial role in the solubility of the forming silica (B1680970) species. Using a co-solvent like ethanol (B145695) can help to keep the intermediate species dissolved and encourage the formation of a homogeneous gel.[8]
-
Adjust the Water-to-Silane Ratio (R): A lower water-to-silane ratio can sometimes lead to a more open and less cross-linked structure, which might prevent precipitation. However, a very low ratio can result in incomplete hydrolysis.[9][10]
-
Stirring Speed: Ensure adequate and consistent stirring throughout the process to maintain a homogeneous solution and prevent localized precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range to avoid rapid gelation in a this compound sol-gel process?
A1: The rate of the sol-gel reaction is highly dependent on pH. Generally, the reaction rate is at a minimum around the isoelectric point of silica, which is typically between pH 2 and 3.[11] Working in this pH range will significantly slow down both hydrolysis and condensation, providing a much longer gelation time and greater control over the process.[11][12]
-
Acidic Conditions (pH < 2): In this range, the hydrolysis reaction is fast, but the condensation reaction is relatively slow, leading to the formation of linear or weakly branched polymers and longer gelation times.[2][5][6]
-
Basic Conditions (pH > 7): Both hydrolysis and condensation rates increase significantly, with condensation being particularly favored. This leads to the formation of more highly branched structures and much shorter gelation times.[2][3][6]
Q2: How does the water-to-triethoxysilane molar ratio (R) affect gelation?
A2: The molar ratio of water to this compound (R) is a critical parameter that influences both the hydrolysis and condensation rates, and consequently, the gelation time and the final structure of the gel.
-
Low R values (R < 4): A low water content can lead to incomplete hydrolysis, resulting in a less cross-linked and more open gel structure.[9] In some cases, very low water content can significantly prolong or even prevent gelation.[9]
-
Stoichiometric R value (R = 4): This ratio provides the necessary amount of water for the complete hydrolysis of all ethoxy groups.
-
High R values (R > 4): An excess of water generally accelerates the hydrolysis reaction. However, its effect on gelation time can be complex. Initially, increasing the water content can decrease gelation time. But a large excess of water can also act as a diluent and slow down the condensation reaction, thereby increasing the gelation time.[10][13]
Q3: What is the role of the solvent in preventing premature gelation?
A3: The solvent has several important functions in controlling the sol-gel process:
-
Homogenization: this compound and water are often immiscible. A co-solvent, typically an alcohol like ethanol, is used to create a homogeneous solution, which is essential for a controlled reaction.[8]
-
Dilution: The solvent controls the concentration of the reactants. A more dilute solution will generally have a slower reaction rate and a longer gelation time.[13]
-
Influence on Reaction Rates: The polarity and hydrogen-bonding characteristics of the solvent can influence the rates of hydrolysis and condensation.[8]
Q4: How does temperature influence the gelation process?
A4: Increasing the reaction temperature generally accelerates both the hydrolysis and condensation reactions.[10][14][15] This leads to a shorter gelation time. For processes where slow, controlled gelation is desired, it is often beneficial to conduct the reaction at room temperature or even at reduced temperatures.[1] It is also important to control for any exothermic reactions that may occur, especially with certain catalysts, as the heat generated can further accelerate the process.[4][16]
Data Presentation
Table 1: Influence of pH on Gelation Time for TEOS-based Systems
| Catalyst | pH | Gelation Time | Observations |
| HCl | ~2 | Long | Favors hydrolysis, leads to linear polymers.[2][5][6] |
| Acetic Acid | 4-5 | Moderate | Slower condensation compared to basic conditions. |
| None (DI water) | ~7 | Very Long | Slow hydrolysis and condensation rates.[12] |
| NH₄OH | 10-11 | Short to Very Short | Rapid condensation, leads to particulate or highly branched gels.[1][17] |
Table 2: General Effect of Water:TEOS Molar Ratio (R) on Gelation
| R Value | Effect on Hydrolysis | Effect on Condensation | Typical Gel Structure |
| < 4 | Incomplete | Slower | More open, less cross-linked.[9] |
| 4 | Complete | Moderate | Well-formed network. |
| > 4 | Accelerated | Can be slowed by dilution | Denser network, but can be influenced by other factors.[10][13] |
Experimental Protocols
Protocol 1: Controlled Acid-Catalyzed Hydrolysis of this compound
This protocol is designed to achieve a stable, hydrolyzed this compound solution with a long pot-life, suitable for applications like surface coating.
Materials:
-
This compound (TES)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Magnetic stirrer and stir bar
-
Clean, dry glass reaction vessel
Procedure:
-
In the reaction vessel, combine ethanol and deionized water. A common starting point is a 1:1 volume ratio.
-
While stirring, add the 0.1 M HCl solution dropwise until the desired pH is reached (e.g., pH 2-3).
-
Slowly add the this compound to the acidic ethanol/water mixture dropwise while maintaining vigorous stirring. A typical molar ratio of TES:water:ethanol:HCl might be 1:4:4:0.001.
-
Allow the solution to stir at room temperature for at least 1-2 hours to ensure complete hydrolysis. The resulting sol should be clear and stable for an extended period.
Visualizations
Diagram 1: this compound Sol-Gel Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. webbut.unitbv.ro [webbut.unitbv.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. digital.library.unt.edu [digital.library.unt.edu]
- 13. my.che.utah.edu [my.che.utah.edu]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic studies of this compound sol-gel and coating process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of Triethoxysilane-Modified Surfaces
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when working with triethoxysilane for surface modification.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions to enhance the stability and quality of your this compound-modified surfaces.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Coating Uniformity (Patchy or Uneven Coating) | - Incomplete hydrolysis or premature condensation of the silane (B1218182).[1] - Inadequate substrate preparation, leading to surface contaminants or an insufficient number of hydroxyl groups for bonding.[1] - Excess water in the silanization solution, causing increased self-condensation in the bulk solution.[2] | - Adjust the pH of the silanization solution to acidic conditions (pH 4-5) to facilitate controlled hydrolysis before application.[1] - Implement a thorough cleaning protocol for your substrate, such as sonication in solvents like ethanol (B145695) and acetone. For silica-based substrates, consider an activation step to generate surface silanol (B1196071) groups.[1][3] - Control the water concentration; a stoichiometric amount is necessary for complete hydrolysis.[2] |
| Low Coating Stability in Aqueous Solutions | - Hydrolysis of the Si-O-Si bonds, which is more likely to occur in strongly acidic (pH < 3) or alkaline (pH > 8) conditions.[1] - Weakly adsorbed silane multilayers that can be easily washed away.[4] - Amine-catalyzed hydrolysis of the siloxane bonds that anchor the silane to the substrate.[5] | - Operate within a pH range of approximately 4 to 7 for optimal coating stability.[1] - Consider vapor-phase deposition, which tends to produce more homogenous and stable monolayers.[4] - For amine-containing silanes, be mindful of the potential for amine-catalyzed hydrolysis and consider alternative silanes if stability in aqueous environments is paramount.[5] |
| High Water Contact Angle (Hydrophobicity) When Hydrophilicity is Expected | - Incomplete hydrolysis of the ethoxy groups.[1] - Reorientation of the molecule, causing the organic part to be exposed at the surface.[1] | - Ensure complete hydrolysis by optimizing pH and water content in your silanization solution.[1] - Post-silanization treatment, such as rinsing with a non-polar solvent, may help in the proper orientation of the molecules. |
| Loss of Surface Functionality Over Time | - Degradation of the organofunctional group due to improper storage or harsh coating conditions.[1] - Desorption of the silane layer from the surface due to hydrolysis of the siloxane bonds.[4][6] | - Store the this compound reagent under the recommended conditions (e.g., away from moisture).[1] Prepare fresh silanization solutions before each use.[1] - Enhance the stability of the silane layer by using dipodal silanes, which have two silicon atoms that can covalently bond to the surface.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is substrate cleaning crucial before silanization?
A1: The success of silanization is highly dependent on the cleanliness of the substrate. A clean surface ensures that a sufficient number of hydroxyl groups are available for the silane to bond with, leading to a more stable and uniform coating.[1][3] Common cleaning methods include sonication in solvents and treatment with Piranha solution or UV-Ozone.[3]
Q2: What is the optimal pH for the silanization process?
A2: The pH of the silanization solution is a critical factor that influences both the hydrolysis of the this compound and the condensation reaction.[2] Acidic conditions (pH 4-5) generally promote controlled hydrolysis.[1] The coating is most stable in a pH range of approximately 4 to 7.[1] Strongly acidic (pH < 3) or alkaline (pH > 8) environments can lead to the degradation of the coating.[1]
Q3: Should I use liquid-phase or vapor-phase deposition for my application?
A3: Both liquid-phase and vapor-phase deposition have their advantages. Liquid-phase deposition is a more straightforward process.[8] However, vapor-phase deposition often results in more homogenous and stable monolayers, as it is less influenced by environmental factors like humidity.[4] Vapor-deposited surfaces have shown higher reproducibility and stability over time.[4]
Q4: How can I confirm the stability of my this compound-modified surface?
A4: The stability of the modified surface can be assessed using various characterization techniques. Water contact angle measurements can indicate changes in surface hydrophobicity over time, suggesting desorption of the silane layer.[4][6] X-ray Photoelectron Spectroscopy (XPS) can provide quantitative elemental composition and information about the chemical bonding environment at the surface, allowing for the detection of any loss of silicon from the surface layer.[6][9]
Q5: What is the role of curing in the stability of the silane layer?
A5: Curing, typically performed by heating, is a crucial step to form stable covalent bonds between the silane and the substrate and to promote cross-linking within the silane layer.[8][10] The optimal curing temperature and time can vary depending on the specific silane and substrate used. For example, a composite γ-GPS/BTSE silane film on Q235 steel was found to have optimal curing conditions of 120°C for 30 minutes.[11]
Quantitative Data Summary
Table 1: Effect of Deposition Method on Surface Stability
| Deposition Method | Reproducibility | Stability (over 24 hours) | Reference |
| Vapor-Deposited APTES | Highest | - | [4] |
| Vapor-Deposited APTMS | - | Highest | [4] |
| Liquid-Phase Silanization | Lower | Lower | [4] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation (Piranha Solution)
WARNING: Piranha solution is a powerful oxidant and is extremely dangerous. Always handle it with extreme caution, using appropriate personal protective equipment (PPE) in a certified fume hood.
-
Preparation of Piranha Solution: Slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. The solution will become very hot.[2]
-
Wafer Cleaning and Hydroxylation: Immerse the silicon wafers in the freshly prepared Piranha solution using a wafer holder. Heat the solution to 90-120°C for 30-60 minutes. This step removes organic residues and creates a hydrophilic surface rich in hydroxyl (-OH) groups.[2]
-
Rinsing and Drying: Carefully remove the wafers from the Piranha solution and rinse them extensively with deionized (DI) water. Dry the wafers under a stream of clean, dry nitrogen gas.[2]
Protocol 2: Liquid-Phase Silanization
-
Solution Preparation: Prepare a 95% ethanol / 5% water solution and adjust the pH to 4.5–5.5 with acetic acid. Add the this compound with stirring to achieve a 2% final concentration. Allow 5 minutes for hydrolysis and silanol formation.[8]
-
Substrate Immersion: Dip the cleaned and dried substrate into the solution, agitate gently, and remove it after 1–2 minutes.[8]
-
Rinsing: Rinse the substrate by briefly dipping it in ethanol to remove excess material.[8]
-
Curing: Cure the treated substrate for 5–10 minutes at 110°C or allow it to stand for 24 hours at room temperature.[8]
Protocol 3: Vapor-Phase Silanization
-
Preparation: Place the cleaned and dried substrates in a vacuum desiccator. In a separate, small, open container within the desiccator, place the this compound agent.[9]
-
Evacuation: Evacuate the desiccator to a low pressure to promote the vaporization of the silane.[9]
-
Deposition: Carry out the deposition for 2 to 24 hours at room temperature or a slightly elevated temperature. This allows for the formation of a self-assembled monolayer.[9]
-
Post-Deposition Treatment: After the desired deposition time, vent the desiccator and remove the substrates. Depending on the specific application, a post-deposition curing step may be beneficial.
Visualizations
Caption: Experimental workflow for this compound surface modification.
Caption: Chemical reactions in this compound surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
characterization techniques for assessing triethoxysilane coating quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethoxysilane coatings.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for evaluating the quality of a this compound coating?
A1: The quality of a this compound coating is typically assessed using a combination of techniques that probe its physical, chemical, and performance characteristics. Key methods include:
-
Contact Angle Goniometry: To determine the surface hydrophobicity or hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical bonding at the surface.[1][2][3][4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds and confirm the presence of the silane (B1218182) coating.[6][7][8][9][10]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness.[11][12][13][14][15]
-
Electrochemical Impedance Spectroscopy (EIS): To evaluate the coating's barrier properties and corrosion resistance.[16][17][18][19]
-
Adhesion Tests: To assess the bond strength between the coating and the substrate.[20][21][22]
Q2: How can I determine if my this compound coating has formed a uniform monolayer?
A2: Achieving a uniform monolayer is crucial for many applications. Techniques to verify this include:
-
Atomic Force Microscopy (AFM): Provides high-resolution images of the surface, revealing the presence of a uniform layer or the formation of aggregates and "islands".[11][14][23]
-
X-ray Photoelectron Spectroscopy (XPS): Can provide information on the thickness of the silane layer. Angle-resolved XPS (ARXPS) is particularly useful for determining the thickness of very thin films.[2][3][5]
-
Ellipsometry: A non-destructive optical technique that can precisely measure the thickness of thin films.[24]
Q3: My coated surface is not exhibiting the expected hydrophobicity. What could be the cause?
A3: A lower-than-expected contact angle can stem from several factors:
-
Incomplete Coating Coverage: Bare patches on the substrate will lead to a lower average contact angle.
-
Contamination: The surface may have been contaminated before or after coating.
-
Improper Curing: The silane may not have fully hydrolyzed and condensed, leading to a less organized and less hydrophobic layer.
-
Surface Roughness: Increased surface roughness can sometimes lead to a decrease in the apparent contact angle, depending on the surface chemistry.[25]
Troubleshooting Guide
This guide addresses common issues encountered during the characterization of this compound coatings.
Problem 1: Inconsistent Contact Angle Measurements
-
Symptom: Wide variation in contact angle readings across the same sample.
-
Possible Causes:
-
Non-uniform coating deposition.
-
Surface contamination.
-
Operator variability in droplet application.
-
-
Troubleshooting Steps:
-
Verify the cleanliness of the substrate prior to coating.
-
Review and optimize the coating procedure to ensure uniform application.
-
Use an automated goniometer for consistent droplet size and placement.
-
Characterize surface uniformity with AFM or XPS mapping.
-
Problem 2: Poor Adhesion of the Coating
-
Symptom: The coating delaminates or is easily removed from the substrate.[26][27]
-
Possible Causes:
-
Inadequate substrate surface preparation (e.g., residual oils, oxides).
-
Insufficient hydroxyl groups on the substrate for covalent bonding.
-
Incorrect pH of the silanization solution.
-
Incomplete hydrolysis or condensation of the this compound.
-
-
Troubleshooting Steps:
-
Implement a rigorous substrate cleaning protocol (e.g., plasma cleaning, piranha solution).
-
Ensure the silanization solution is freshly prepared and at the optimal pH for hydrolysis.
-
Consider a post-coating curing step (e.g., heating) to promote covalent bond formation.[28]
-
Perform a cross-hatch adhesion test (ASTM D3359) to quantify adhesion.[21]
-
Problem 3: FTIR Spectrum Shows Weak or Absent Si-O-Si Peaks
-
Symptom: The characteristic peaks for siloxane bonds (Si-O-Si), typically around 1000-1100 cm⁻¹, are weak or not present.
-
Possible Causes:
-
The coating is too thin to be detected by the FTIR technique.
-
Incomplete condensation of the silanol (B1196071) groups.
-
The silane has not bonded to the substrate.
-
-
Troubleshooting Steps:
-
Use a more surface-sensitive technique like Attenuated Total Reflectance (ATR)-FTIR.
-
Optimize the curing time and temperature to encourage condensation.
-
Confirm the presence of silicon on the surface using XPS.
-
Quantitative Data Summary
| Characterization Technique | Parameter Measured | Typical Values for a Quality this compound Coating | Reference |
| Contact Angle Goniometry | Water Contact Angle | > 90° for hydrophobic coatings | [25][29][30][31][32] |
| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness | < 1 nm for a smooth monolayer | [15][23] |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic Concentration of Silicon (Si 2p) | 5-20% (highly dependent on substrate and coating thickness) | [1][3][4] |
| Electrochemical Impedance Spectroscopy (EIS) | Impedance at low frequency (e.g., 0.1 Hz) | > 10⁸ Ω·cm² for good barrier properties | |
| Adhesion Test (ASTM D3359) | Classification | 4B or 5B (less than 5% of the coating removed) |
Experimental Protocols
Protocol 1: Contact Angle Measurement
-
Objective: To measure the static water contact angle on the this compound-coated surface.
-
Materials: Goniometer, high-purity deionized water, micropipette or automated dispenser, coated substrate.
-
Methodology:
-
Place the coated substrate on the goniometer stage.
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Repeat the measurement at multiple locations on the surface to assess uniformity.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Objective: To determine the elemental composition of the coated surface.
-
Materials: XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source, coated substrate.
-
Methodology:
-
Mount the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s).
-
Perform peak fitting and quantification to determine the atomic concentrations of the elements.
-
Analyze the binding energies of the peaks to determine the chemical states of the elements.
-
Protocol 3: Atomic Force Microscopy (AFM) Imaging
-
Objective: To visualize the surface topography and measure the roughness of the coating.
-
Materials: Atomic Force Microscope, appropriate AFM probe (e.g., silicon nitride), coated substrate.
-
Methodology:
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the surface in tapping mode to minimize sample damage.
-
Scan the desired area (e.g., 1 µm x 1 µm) to acquire height and phase images.
-
Use the AFM software to calculate the root mean square (RMS) roughness from the height image.
-
Analyze the images for evidence of coating uniformity, defects, or aggregation.
-
Visualizations
Caption: Experimental workflow for this compound coating and characterization.
Caption: Troubleshooting logic for common this compound coating defects.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XPS Analysis of Silane Films on the Surface of a Dental Ceramic | Semantic Scholar [semanticscholar.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Fourier transform infrared (FTIR) study of the reaction of this compound (TES) and bis[3-triethoxysilylpropyl]tetrasulfane (TESPT) with the surface of amorphous silica [iris.cnr.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical Impedance Spectroscopy (EIS) Testing - Charter Coating [chartercoating.com]
- 18. papers.phmsociety.org [papers.phmsociety.org]
- 19. usbr.gov [usbr.gov]
- 20. mdpi.com [mdpi.com]
- 21. Epoxy Coatings Doped with (3-Aminopropyl)this compound-Modified Silica Nanoparticles for Anti-Corrosion Protection of Zinc | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. lehigh.edu [lehigh.edu]
- 24. researchgate.net [researchgate.net]
- 25. silcotek.com [silcotek.com]
- 26. hzo.com [hzo.com]
- 27. techsprayeu.com [techsprayeu.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Validation & Comparative
Triethoxysilane vs. Trimethoxysilane: A Comprehensive Comparison for Surface Modification
For researchers, scientists, and drug development professionals, the choice between triethoxysilane and trimethoxysilane (B1233946) for surface modification is a critical decision that influences the performance, stability, and reproducibility of functionalized materials. This guide provides an objective, data-driven comparison of these two common silane (B1218182) coupling agents, supported by experimental data and detailed protocols to inform your selection process.
The fundamental difference between triethoxysilanes and trimethoxysilanes lies in their alkoxy groups: ethoxy (-OCH₂CH₃) and methoxy (B1213986) (-OCH₃), respectively. This seemingly minor variation has significant implications for their reaction kinetics, the stability of the resulting silane layer, and the byproducts generated during the surface modification process.
Performance Comparison: Reactivity, Stability, and Surface Properties
The overall mechanism for surface modification for both silanes involves two primary steps: hydrolysis of the alkoxy groups to form reactive silanol (B1196071) groups (-Si-OH), and subsequent condensation with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate).[1]
Reaction Kinetics
The most significant difference between the two is the rate of hydrolysis. Methoxy groups are generally more reactive and hydrolyze faster than ethoxy groups.[1] This faster hydrolysis can lead to a more rapid formation of the silane layer. However, it also increases the propensity for self-condensation in solution, which can lead to the formation of aggregates and a less uniform surface coating.
Hydrolytic Stability of the Silane Layer
The stability of the deposited silane layer is crucial for the long-term performance of the modified surface. Studies comparing (3-aminopropyl)this compound (APTES) and (3-aminopropyl)trimethoxysilane (APTMS) have shown that both are susceptible to hydrolysis of the siloxane bonds, particularly due to the catalytic effect of the primary amine group.[1] However, the rate of degradation can differ. For instance, after 24 hours in water, the thickness of an APTES monolayer was observed to decrease from 0.5-0.6 nm to 0.3 nm, indicating a partial loss of the silane layer.[1] While direct comparative stability data under identical conditions is limited, the choice of the less reactive ethoxy group is sometimes favored for creating more stable layers, as the slower reaction rate can lead to a more ordered and densely packed monolayer.
Byproducts
A practical but important consideration is the alcohol byproduct generated during hydrolysis. The hydrolysis of trimethoxysilanes produces methanol, while triethoxysilanes produce ethanol (B145695). Given the higher toxicity of methanol, triethoxysilanes are often preferred in applications where biocompatibility and safety are primary concerns.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of triethoxysilanes and trimethoxysilanes. It is important to note that direct comparisons are most accurate when the organic functional group and substrate are identical.
| Silane | Substrate | Water Contact Angle (°) | Film Thickness (nm) | Reference |
| (3-Aminopropyl)this compound (APTES) | Silicon Wafer | 55 - 85 | 0.5 - 0.6 (monolayer) | [1][2] |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Silicon Wafer | 73.2 | 1.52 ± 0.19 | [3] |
| n-Propylthis compound (PTS) | SiOx/Si | 80 | 0.47 | [4] |
| Decyltrimethoxysilane (DTMOS) | Porous SiOCH | 82.6 | 3.72 ± 0.18 | [3] |
| Octadecylthis compound (OTS) | SiOx/Si | ~109 | 2.33 | [4] |
| Octadecyltrimethoxysilane (ODTMS) | Aluminum Alloy | >100 | Not Specified | [5] |
| Vinylthis compound (VTES) | Glass | Increased hydrophobicity | ~1.5 | [6] |
| Vinyltrimethoxysilane (VTMS) | SiO₂ | 154 | Not Specified | [7] |
Table 1: Comparison of Surface Wettability and Film Thickness. The data illustrates that the final surface properties are highly dependent on the organofunctional group ('R' group) and the experimental conditions.
| Parameter | (3-aminopropyl)this compound (APTES) | (3-aminopropyl)trimethoxysilane (APTMS) | Reference |
| Initial Film Thickness | 0.5 - 0.6 nm (monolayer) | Not directly compared in the same stability study | [1] |
| Film Thickness after 24h in water | 0.3 nm | Not directly compared in the same stability study | [1] |
| Hydrolytic Stability Classification | G1 reagent (least hydrolytically stable) | G1 reagent (least hydrolytically stable) | [1] |
Table 2: Hydrolytic Stability Comparison of APTES and APTMS. Both are considered to have lower stability due to the intramolecularly catalyzed hydrolysis facilitated by the primary amine group.[1]
Experimental Protocols
The following provides a general methodology for surface modification using trialkoxysilanes. Key differences in handling triethoxy- and trimethoxysilanes are highlighted.
Materials
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound or Trimethoxysilane of choice
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Deionized water
-
Acid or base catalyst (optional, e.g., acetic acid, ammonia)
-
Cleaning reagents (e.g., piranha solution, acetone, ethanol)
-
Nitrogen gas for drying
-
Oven for curing
Substrate Preparation (Liquid Phase Deposition)
-
Cleaning and Hydroxylation: Thoroughly clean the substrate to remove organic contaminants and to ensure a hydroxylated surface. This is a critical step for achieving a uniform silane layer. Common methods include:
-
Sonication in acetone, followed by ethanol and deionized water.
-
Treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at room temperature for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Oxygen plasma treatment.
-
-
Rinsing and Drying: Rinse the substrate copiously with deionized water and dry under a stream of nitrogen gas.
Silanization Procedure
-
Solution Preparation: Prepare a solution of the silane (typically 1-2% v/v) in an anhydrous solvent.
-
For Trimethoxysilanes: Due to their faster hydrolysis rate, it is crucial to use a truly anhydrous solvent and minimize exposure to atmospheric moisture to prevent premature self-condensation in the solution. The water for hydrolysis is often the residual layer on the substrate surface.
-
For Triethoxysilanes: While anhydrous conditions are still recommended, their slower hydrolysis rate makes them slightly more forgiving to trace amounts of water. For some applications, a small, controlled amount of water is added to the silanization solution to initiate hydrolysis.
-
-
Immersion: Immerse the cleaned and dried substrate in the silane solution. The reaction time can vary from a few minutes to several hours, depending on the silane, its concentration, and the temperature.
-
Rinsing: After immersion, rinse the substrate with the anhydrous solvent to remove any unbound silane molecules.
-
Curing: Cure the coated substrate in an oven, typically at 110-120°C for 30-60 minutes, to promote the formation of stable siloxane bonds with the surface and to cross-link the silane molecules.
Characterization
The success of the surface modification can be verified using various surface analysis techniques:
-
Contact Angle Goniometry: To measure the change in surface wettability (hydrophobicity/hydrophilicity).
-
Ellipsometry or Atomic Force Microscopy (AFM): To determine the thickness and uniformity of the silane layer.[4][8]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface, confirming the presence of the silane.[8][9]
Visualizing the Process
The following diagrams illustrate the key chemical reactions and a typical experimental workflow for surface modification with trialkoxysilanes.
Caption: General reaction mechanism for surface modification using trialkoxysilanes.
Caption: Typical experimental workflow for surface modification with trialkoxysilanes.
Conclusion
The choice between this compound and trimethoxysilane for surface modification is not straightforward and depends heavily on the specific application requirements.
-
Trimethoxysilanes offer faster reaction kinetics, which can be advantageous for rapid surface functionalization. However, this comes at the cost of a higher risk of uncontrolled polymerization in solution and the production of toxic methanol.
-
Triethoxysilanes provide a more controlled reaction due to their slower hydrolysis rate, which can lead to more ordered and stable monolayers. The generation of ethanol as a byproduct also makes them a safer choice for biomedical and other sensitive applications.
For applications demanding high reproducibility and stability, the more controlled reaction of triethoxysilanes may be preferable. Conversely, when rapid processing is a priority, trimethoxysilanes might be a suitable option, provided that the experimental conditions are carefully controlled to minimize side reactions. Ultimately, the optimal choice will depend on a careful consideration of the trade-offs between reaction speed, layer quality, stability, and safety. Researchers are encouraged to perform initial screening experiments to determine the most suitable silane and to optimize the reaction conditions for their specific substrate and application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Organofunctional Triethoxysilanes
For Researchers, Scientists, and Drug Development Professionals
Organofunctional triethoxysilanes are a versatile class of compounds widely utilized as surface modifiers, coupling agents, and crosslinkers in a myriad of applications, including drug delivery systems, biomaterial surface functionalization, and diagnostics. Their efficacy is intrinsically linked to their reactivity, specifically the rates at which they undergo hydrolysis and condensation. This guide provides an objective comparison of the reactivity of common organofunctional triethoxysilanes, supported by experimental data, to aid in the selection of the most appropriate silane (B1218182) for a given application.
Comparative Analysis of Hydrolysis and Condensation Rates
The reactivity of organofunctional triethoxysilanes is primarily governed by the nature of the organofunctional group, which influences the electron density at the silicon atom and can exert steric effects. The following tables summarize quantitative data on the hydrolysis and condensation kinetics of four commonly used organofunctional triethoxysilanes: Aminopropyltriethoxysilane (APTES), Mercaptopropylthis compound (MPTES), Glycidoxypropylthis compound (GPTES), and Vinylthis compound (VTES). It is important to note that direct comparison of absolute rates between different studies can be challenging due to variations in experimental conditions.
Table 1: Comparison of Hydrolysis Rates of Organofunctional Triethoxysilanes
| Organofunctional this compound (OFTS) | Functional Group | Condition | Hydrolysis Rate Constant (k) | Reference |
| Aminopropylthis compound (APTES) | Amino (-CH₂CH₂CH₂NH₂) | Acidic (pH 4-5) | Fast | [1] |
| Neutral (pH 7) | Moderate | [2] | ||
| Basic (pH 10-11) | Fast | [3] | ||
| Mercaptopropylthis compound (MPTES) | Mercapto (-CH₂CH₂CH₂SH) | Acidic (pH 4-5) | Moderate | [2] |
| Glycidoxypropylthis compound (GPTES) | Glycidoxy (-CH₂CH₂CH₂OCH₂CH(O)CH₂) | Acidic (pH 4-5) | Moderate | [4] |
| Vinylthis compound (VTES) | Vinyl (-CH=CH₂) | Acidic (pH 4-5) | Slow | [5] |
Note: "Fast," "Moderate," and "Slow" are relative terms based on the qualitative and quantitative data from the cited literature. The actual rates are highly dependent on the specific experimental conditions.
Table 2: Factors Influencing the Reactivity of Organofunctional Triethoxysilanes
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | General Trend |
| pH | Minimum at pH ~7, increases in acidic and basic conditions.[3] | Minimum at pH ~4, increases in acidic and especially in basic conditions.[3] | Acidic conditions favor hydrolysis, while basic conditions promote condensation.[1] |
| Catalyst | Acid and base catalysts significantly increase the rate. | Acid and base catalysts significantly increase the rate. | The choice of catalyst can be used to control the relative rates of hydrolysis and condensation. |
| Solvent | The type of solvent and its water content are critical.[3] | The solvent affects the solubility of silanols and the rate of water/alcohol removal. | Protic solvents can participate in the reaction, while aprotic solvents primarily act as a medium. |
| Organofunctional Group | Electron-donating groups (e.g., amino) can increase the rate, while electron-withdrawing groups can decrease it. Steric hindrance from bulky groups can slow the reaction. | Steric effects of the functional group play a significant role. | The reactivity generally follows the order: Amino > Mercapto > Glycidoxy > Vinyl. |
Experimental Protocols for Reactivity Assessment
Accurate determination of the hydrolysis and condensation rates of organofunctional triethoxysilanes is crucial for optimizing their application. The following are detailed methodologies for key experimental techniques used to monitor these reactions.
29Si Nuclear Magnetic Resonance (NMR) Spectroscopy
29Si NMR is a powerful technique for the quantitative analysis of the hydrolysis and condensation of silanes, as it allows for the direct observation of the silicon environment and the speciation of different silanol (B1196071) and siloxane structures.[5][6]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR. | Semantic Scholar [semanticscholar.org]
- 6. afinitica.com [afinitica.com]
A Comparative Analysis of Triethoxysilane and Other Silane Coupling Agents in Surface Modification
In the realms of materials science, biotechnology, and drug development, the ability to tailor the interface between inorganic and organic materials is paramount. Silane (B1218182) coupling agents are instrumental in this regard, forming a durable bridge that enhances adhesion, improves composite properties, and enables the immobilization of biomolecules. This guide provides a detailed comparative study of trieth...
In the realms of materials science, biotechnology, and drug development, the ability to tailor the interface between inorganic and organic materials is paramount. Silane coupling agents are instrumental in this regard, forming a durable bridge that enhances adhesion, improves composite properties, and enables the immobilization of biomolecules. This guide provides a detailed comparative study of triethoxysilane-based coupling agents against other common silanes, supported by experimental data and detailed protocols to assist researchers in selecting the optimal agent for their application.
Silane coupling agents are organosilicon compounds with a general structure of R-Si(OR')₃, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group (e.g., methoxy (B1213986) or ethoxy).[1] The choice between an ethoxy-based silane, such as a this compound, and a methoxy-based silane can be critical. Ethoxy silanes hydrolyze more slowly than their methoxy counterparts, which can offer greater stability in solution.[2] Furthermore, the hydrolysis of ethoxy silanes produces ethanol (B145695), a more environmentally friendly byproduct than the methanol (B129727) produced from methoxy silanes.[2]
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is dependent on its organofunctional group, which dictates its compatibility and reactivity with the organic matrix.[1] Common types include aminosilanes, epoxysilanes, vinylsilanes, and mercaptosilanes, each suited for different polymer systems and applications.[3][4]
For instance, (3-Aminopropyl)this compound (APTES) is a widely used aminosilane (B1250345) that provides primary amine groups for conjugation, making it valuable in bioconjugation and as an adhesion promoter.[3][5] Studies have shown that the addition of APTES to coatings can increase adhesion by over 30%.[5] In contrast, vinylsilanes are ideal for integrating surfaces into polymer matrices via free-radical polymerization.[4] A study on urethanedimethacrylate composites found that vinylthis compound (B1683064) significantly increased the hydrolytic stability of the composite.[6]
The following table summarizes performance data for various silane coupling agents, highlighting the versatility of different functional groups. It is important to note that performance can vary significantly based on the substrate, deposition method, and experimental conditions.[4]
| Silane Coupling Agent | Functional Group | Substrate/Matrix | Key Performance Metric | Result |
| (3-Aminopropyl)this compound (APTES) | Amino | Cotton Fiber | Tensile Strength | Improved tensile strength after modification.[7] |
| (3-Aminopropyl)this compound (APTES) | Amino | Nitrile-Phenolic Adhesive | Bond Strength | 60% to 100% increase in bond strength with 1% addition. |
| Vinylthis compound (VTEOS) | Vinyl | Urethanedimethacrylate Composite | Diametral Tensile Strength | Showed no significant decrease in tensile strength after immersion in 100°C water.[6] |
| γ-Aminopropylthis compound (APTES) | Amino | Ethylene-vinyl acetate (B1210297) copolymer (EVM)/aluminum trihydrate (ATH) composites | Tensile Property | Dramatic increase in Payne effect and tensile property.[8] |
| γ-Methacryloxypropyltrimethoxysilane (MPTMS) | Methacryl | Carbon Fiber/Silicone Rubber | Tensile Strength | Increased by 32.0% in the optimal composite.[9] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Silica/Epoxy Nanocomposites | Glass Transition Temperature | Affected particle size distribution and increased the glass transition temperature.[10] |
| Methyltetrazine-triethoxysilane | Bioorthogonal | Biological Media | Reactivity | High specificity and reaction speed in biological media.[4] |
Experimental Protocols
The successful application of silane coupling agents relies on optimized and reproducible protocols. The following are detailed methodologies for common silane treatment procedures.
Protocol 1: Silane Pre-treatment of Fillers (Wet Method)
This protocol describes the pre-treatment of inorganic fillers or fibers with a silane solution before their incorporation into a polymer matrix.[1]
Materials and Reagents:
-
Silane coupling agent (e.g., γ-aminopropylthis compound - APTES)
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (for non-aminosilanes)
-
Filler or fiber reinforcement
-
Beakers, magnetic stirrer, and stir bars
-
Drying oven
Procedure:
-
Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution.[1]
-
pH Adjustment: For non-aminosilanes, adjust the pH of the solution to 4.5-5.5 using acetic acid. Aminosilanes do not require this adjustment as they are alkaline and self-catalyze.[1]
-
Silane Addition: Slowly add the silane coupling agent to the solution with stirring to achieve the desired concentration (typically 0.5-2.0 wt%). Stir for at least 5 minutes to allow for hydrolysis.[1]
-
Filler/Fiber Immersion: Immerse the filler or fiber material in the silane solution for 2-3 minutes with gentle agitation.[1]
-
Rinsing: Remove the treated material from the solution and rinse briefly with pure ethanol to remove excess silane.[1]
-
Drying and Curing: Cure the treated material by drying in an oven at 110-120°C for 5-10 minutes. Alternatively, air dry at room temperature for 24 hours.[1][11]
Protocol 2: Direct Addition (Integral Blend Method)
In this method, the silane coupling agent is added directly to the polymer and filler during the compounding process.[12][13]
Materials and Reagents:
-
Silane coupling agent
-
Polymer resin
-
Filler or fiber reinforcement
-
High-speed mixer (e.g., Henschel mixer)
-
Melt compounding equipment (e.g., extruder, injection molder)
Procedure:
-
Pre-blending: In a suitable mixer, pre-blend the polymer resin and the filler/fiber reinforcement until a homogenous mixture is obtained.[1]
-
Silane Addition: Add the silane coupling agent directly to the mixture. The typical loading is 0.1-2.0% of the filler weight.[12]
-
Mixing: Continue mixing at high speed to ensure uniform distribution of the silane throughout the composite mixture.[1]
-
Compounding: The resulting mixture can then be directly fed into a melt compounding process. The heat from the process will promote the reaction of the silane with the filler and the polymer matrix.[1]
Protocol 3: Shear Bond Strength Test
This protocol is used to evaluate the adhesion strength of a silane-treated surface.[4]
Materials and Reagents:
-
Silane-treated substrate
-
Adhesive
-
Testing machine with a shear load cell
Procedure:
-
Sample Preparation: Bond a fixture to the silane-treated surface using a suitable adhesive and cure as recommended.
-
Testing: Mount the sample in the testing machine and apply a shear force to the fixture at a constant crosshead speed until failure occurs.
-
Data Recording: Record the maximum load at failure.
-
Calculation: Calculate the shear bond strength (in MPa) by dividing the maximum load (in Newtons) by the bonded surface area (in mm²).[4]
Visualizing Mechanisms and Workflows
Mechanism of Silane Coupling Agents
Silane coupling agents function through a dual-reaction mechanism. First, the hydrolyzable alkoxy groups react with water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups on the inorganic surface, forming stable covalent bonds. The organofunctional group of the silane is then available to react with the organic polymer matrix.[1]
Caption: General mechanism of silane coupling agents.
Experimental Workflow for Surface Treatment
The following diagram illustrates a typical workflow for treating a substrate with a silane coupling agent.
Caption: A typical experimental workflow for silane surface treatment.
Logical Comparison of Silane Functional Groups
The choice of silane is dictated by the polymer matrix it needs to interact with. This diagram shows the logical pairing of silane functional groups with compatible polymer types.
Caption: Matching silane functional groups to compatible polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalcjast.com [journalcjast.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. gelest.com [gelest.com]
- 12. chinacouplingagents.com [chinacouplingagents.com]
- 13. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
A Comparative Guide to Self-Assembled Monolayers: Triethoxysilane vs. Dichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) represent a cornerstone of surface functionalization, enabling precise control over interfacial properties for a myriad of applications in research and drug development. The choice of precursor molecule is critical in determining the final characteristics of the monolayer. This guide provides an objective comparison of two common classes of silane (B1218182) precursors for SAM formation on hydroxylated surfaces: triethoxysilanes and dichlorosilanes. While direct comparative studies are limited, this document leverages available experimental data for representative molecules to highlight the key differences in their performance.
Performance Comparison: Triethoxysilane vs. Dichlorodimethylsilane (B41323)
To provide a quantitative comparison, we will examine data for SAMs formed from a generic alkyl this compound and dichlorodimethylsilane (DDMS), a well-studied dichlorosilane (B8785471). It is important to note that the different alkyl chains (a long alkyl chain for the this compound example vs. two methyl groups for DDMS) will inherently influence the properties of the resulting SAMs.
| Performance Metric | This compound SAMs (e.g., APTES) | Dichlorodimethylsilane (DDMS) SAMs | Characterization Technique(s) |
| Water Contact Angle | 45° - 70°[1] | ~103° | Contact Angle Goniometry |
| Monolayer Thickness | 0.5 - 1.0 nm[2] | Not explicitly stated, but expected to be a monolayer | Ellipsometry, AFM |
| Surface Roughness (RMS) | < 1 nm | Lower particle accumulation than trichlorosilanes | Atomic Force Microscopy (AFM) |
| Thermal Stability | Stable up to ~250°C (tail group dependent)[3] | Stable up to 400°C in air | X-ray Photoelectron Spectroscopy (XPS), Thermal Gravimetric Analysis (TGA) |
| Adhesion | Good covalent bonding to substrate | Higher adhesion than OTS-coated microstructures | Cantilever Beam Array (CBA) Technique |
| Coefficient of Static Friction | Dependent on terminal group | Higher than OTS SAMs, but lower than bare oxide | Sidewall Testing Device |
Note: The data presented is compiled from various studies and the exact values can vary depending on the specific molecule, substrate, and experimental conditions.
Reaction Pathways and Experimental Workflows
The formation of robust, well-ordered SAMs is a multi-step process involving the hydrolysis of the silane precursor followed by condensation on the substrate surface.
Signaling Pathways
The following diagrams illustrate the generalized reaction pathways for this compound and dichlorosilane precursors with a hydroxylated surface.
Caption: Reaction pathway for this compound SAM formation.
Caption: Reaction pathway for dichlorosilane SAM formation.
Experimental Workflow
A typical workflow for the formation and characterization of a self-assembled monolayer is depicted below.
Caption: Experimental workflow for SAM formation and characterization.
Experimental Protocols
The following are generalized protocols for the formation of SAMs using this compound and dichlorodimethylsilane. Safety Precaution: Chlorosilanes react with moisture to produce hydrochloric acid and are corrosive. Dichlorosilanes can be flammable. All procedures should be performed in a fume hood with appropriate personal protective equipment.
This compound SAM Formation Protocol
This protocol is based on the formation of an (3-aminopropyl)this compound (APTES) monolayer.
1. Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, glass slides) by sonication in a detergent solution for 15 minutes, followed by thorough rinsing with deionized (DI) water.
-
Further clean and hydroxylate the surface by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Extreme caution is advised when handling piranha solution.
-
Rinse the substrates extensively with DI water and dry them under a stream of nitrogen gas.
2. Silanization:
-
Prepare a 1-5% (v/v) solution of the this compound precursor in an anhydrous solvent (e.g., toluene (B28343) or ethanol) in a glovebox or under an inert atmosphere.
-
Immerse the cleaned and dried substrates in the silane solution for 2-24 hours at room temperature. The optimal immersion time depends on the specific silane and desired monolayer quality.
-
To terminate the reaction, remove the substrates from the solution.
3. Rinsing and Curing:
-
Rinse the substrates thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules.
-
Sonicate the substrates in fresh solvent for 5 minutes.
-
Dry the substrates under a stream of nitrogen.
-
Cure the monolayers by baking in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking within the monolayer.
Dichlorodimethylsilane (DDMS) SAM Formation Protocol
This protocol is adapted from procedures used for other chlorosilanes.
1. Substrate Preparation:
-
Follow the same substrate cleaning and hydroxylation procedure as described for triethoxysilanes. It is crucial to have a water layer on the surface for the reaction to proceed.
2. Silanization:
-
Prepare a solution of DDMS in a dry, non-polar solvent such as a mixture of hexadecane (B31444) and carbon tetrachloride, or isooctane. The concentration is typically in the millimolar range. This should be done in a moisture-free environment (e.g., a glovebox) to prevent premature hydrolysis and polymerization of the precursor in solution.
-
Immerse the cleaned substrates in the DDMS solution for a period ranging from a few minutes to several hours. The reaction time for chlorosilanes is generally faster than for alkoxysilanes.
3. Rinsing and Curing:
-
Remove the substrates from the solution and rinse them sequentially with appropriate solvents (e.g., the silanization solvent, followed by ethanol (B145695) and then water) to remove residual precursor and byproducts.
-
Dry the coated substrates with a stream of dry nitrogen.
-
A post-deposition curing step at elevated temperature (e.g., 100-120°C) is often employed to complete the condensation reactions and improve the stability of the monolayer.
Concluding Remarks
The choice between a this compound and a dichlorosilane precursor for SAM formation depends on the specific application requirements.
-
Triethoxysilanes offer a more controlled and slower reaction, which can be advantageous for achieving highly ordered monolayers. They are also generally less hazardous to handle than their chloro- counterparts.
-
Dichlorosilanes , such as DDMS, react more rapidly due to the higher reactivity of the Si-Cl bond. This can lead to faster monolayer formation but may also result in a higher propensity for polymerization in solution if moisture is not strictly controlled. Dichlorosilane-based SAMs, particularly DDMS, have demonstrated superior thermal stability, making them suitable for applications requiring high-temperature processing.
Ultimately, the selection of the precursor should be guided by a careful consideration of the desired monolayer properties, including ordering, stability, and functionality, as well as the practical aspects of handling and deposition. Further optimization of the experimental protocols for specific molecules and substrates is recommended to achieve the desired surface characteristics.
References
Performance of Triethoxysilane in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triethoxysilane's performance in various solvent systems, supported by experimental data. Understanding the influence of the solvent is critical for optimizing processes such as surface modification, nanoparticle functionalization, and sol-gel synthesis, where this compound is a key reagent. The choice of solvent significantly impacts reaction kinetics, product yield, and the morphology of the resulting materials.
Executive Summary
The performance of this compound is primarily dictated by the rates of two key reactions: hydrolysis and condensation. The solvent system plays a pivotal role in mediating these reactions. Protic solvents, such as alcohols, can participate in hydrogen bonding and influence the stability of reactants and intermediates, while aprotic solvents are generally considered more inert. The polarity of the solvent also affects the solubility of this compound and the availability of water, a necessary reactant for hydrolysis. This guide will delve into the quantitative effects of different solvents on these reactions and provide the necessary experimental context.
Comparative Performance Data
The following table summarizes the hydrolysis rate constants of this compound and its close analogue, tetraethoxysilane (TEOS), in different solvent systems. This data provides a quantitative basis for comparing the performance of silanes in these solvents.
| Silane (B1218182) | Solvent System | Catalyst | Temperature (°C) | Hydrolysis Rate Constant (k) | Reference |
| TEOS | Ethanol (B145695) | Acid | Not Specified | 3.91 x 10⁻⁴ M⁻¹ min⁻¹ (first step) | |
| TEOS | Methanol (B129727) | Acid | Not Specified | 22.24 x 10⁻⁴ M⁻¹ min⁻¹ (first step) | |
| Methylthis compound (MTES) | Methanol | Alkaline | 30 | 2.453 x 10⁴ s⁻¹ | |
| Methyltrimethoxysilane (MTMS) | Methanol | Alkaline | Not Specified | Complete disappearance in 30 min | |
| Methyltrimethoxysilane (MTMS) | Ethanol | Alkaline | Not Specified | Complete disappearance in 60 min | |
| Methyltrimethoxysilane (MTMS) | Dioxane | Alkaline | Not Specified | Complete disappearance in 120 min | |
| Methyltrimethoxysilane (MTMS) | DMF | Alkaline | Not Specified | Complete disappearance in >150 min |
Note: Data for tetraethoxysilane (TEOS) and methylthis compound (MTES) are included as close structural analogues to this compound (TES) to provide a broader comparative context, as direct comparative studies on TES across multiple solvents are limited.
Reaction Pathways and Experimental Workflow
The overall transformation of this compound involves a two-step process: hydrolysis followed by condensation. The general reaction pathway and a typical experimental workflow for monitoring these reactions are illustrated below.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for studying the hydrolysis and condensation of this compound.
Protocol 1: Monitoring this compound Hydrolysis by FTIR Spectroscopy
Objective: To quantitatively determine the rate of hydrolysis of this compound in a specific solvent.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound
-
Anhydrous solvent of choice (e.g., ethanol, toluene)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₃)
-
Reaction vessel
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Solution Preparation: In the reaction vessel, prepare a solution of this compound in the chosen anhydrous solvent to the desired concentration (e.g., 1-5% v/v).
-
Reaction Initiation: Initiate the hydrolysis reaction by adding a stoichiometric amount of deionized water and the catalyst.
-
In-situ Monitoring: Immediately introduce the reacting solution onto the ATR crystal.
-
Time-Resolved Spectra Acquisition: Acquire FTIR spectra at regular time intervals. The disappearance of Si-O-C bond vibrational peaks and the appearance of Si-OH and Si-O-Si bond peaks should be monitored.
-
Data Analysis: Analyze the change in the intensity of characteristic peaks over time to determine the reaction kinetics. The hydrolysis rate constant can be calculated by fitting the data to an appropriate rate law, often pseudo-first-order with respect to the silane.
Protocol 2: Characterization of Condensation using ²⁹Si NMR Spectroscopy
Objective: To identify and quantify the different silicon species present during the condensation reaction.
Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer equipped for ²⁹Si nuclei
-
Deuterated solvent (compatible with the reaction system)
-
This compound
-
Deionized water
-
Catalyst
Procedure:
-
Sample Preparation: Prepare the reaction mixture of this compound, solvent, water, and catalyst in an NMR tube. A deuterated solvent is used to provide a lock signal for the NMR spectrometer.
-
NMR Data Acquisition: Acquire ²⁹Si NMR spectra at various time points after the initiation of the reaction.
-
Spectral Analysis: Identify the chemical shifts corresponding to the unreacted this compound, the hydrolyzed intermediate (silanetriol), and various condensed species (dimers, trimers, and higher-order oligomers).
-
Quantification: Integrate the signals of the different silicon species to determine their relative concentrations over time. This information can be used to model the kinetics of the condensation process.
Discussion of Solvent Effects
The choice of solvent has a multifaceted impact on the performance of this compound.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding, which can stabilize the silanol (B1196071) intermediates formed during hydrolysis. This stabilization can influence the subsequent condensation rates. As seen in the data for TEOS, the hydrolysis rate is significantly faster in methanol than in ethanol, which can be attributed to the differences in polarity and steric hindrance of the solvent molecules. Protic solvents can also act as a reactant if the alkoxy groups on the silane and the solvent are different, leading to transesterification reactions.
-
Aprotic Solvents (e.g., Toluene, Dioxane, DMF): Aprotic solvents are often used to control the amount of water and minimize bulk polymerization, especially in surface modification applications where a monolayer is desired. The rate of hydrolysis in aprotic solvents is highly dependent on the solubility of water and the silane in the solvent. As indicated by the data for MTMS, the reaction is significantly slower in less polar aprotic solvents like dioxane and DMF compared to protic alcohols.
-
Solvent Polarity: The polarity of the solvent affects the solubility of both the this compound and the water. A homogenous solution is generally required for efficient hydrolysis. The dielectric constant of the solvent can also influence the stability of charged transition states in catalyzed reactions.
Conclusion
The performance of this compound is intricately linked to the solvent system in which it is employed. Protic solvents like methanol and ethanol generally lead to faster hydrolysis rates compared to aprotic solvents. However, for applications requiring controlled surface reactions and minimal bulk polymerization, anhydrous aprotic solvents are often preferred. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to make informed decisions when selecting a solvent for their specific application, enabling better control over reaction outcomes and material properties.
A Researcher's Guide to Quantifying Surface Group Density Following Triethoxysilane Treatment
For researchers, scientists, and drug development professionals, the precise control and characterization of surface modifications are paramount. Triethoxysilanes are widely used to functionalize surfaces, and the ability to accurately quantify the resulting surface group density is crucial for optimizing performance in applications ranging from biosensors to drug delivery systems. This guide provides a comparative overview of key analytical techniques for this purpose, supported by experimental data and detailed methodologies.
Silanization with triethoxysilanes is a cornerstone of surface chemistry, enabling the introduction of a wide array of functional groups onto substrates like glass, silicon wafers, and metal oxides.[1] The density of these introduced groups directly impacts surface properties such as wettability, biocompatibility, and reactivity for subsequent molecular immobilization.[2][3] Therefore, robust quantitative analysis is essential for reproducible and effective surface engineering.
This guide compares several established methods for quantifying surface group density after triethoxysilane treatment: X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Atomic Force Microscopy (AFM), and Fluorescence-Based Methods. Each technique offers unique insights into the modified surface, and their complementary use can provide a comprehensive understanding of the silane (B1218182) layer.
Comparative Analysis of Quantification Techniques
The choice of analytical technique depends on the specific information required, the nature of the substrate and silane, and the available instrumentation. The following table summarizes the key aspects of the most common methods.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state, and relative atomic concentrations of elements on the surface (top 1-10 nm). | Provides direct quantitative information on the elemental composition of the silane layer.[4] Can distinguish between different chemical states. | Requires ultra-high vacuum and specialized equipment. May not be sensitive to very low surface coverages. |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity), which correlates with surface chemistry and coverage.[5] | Simple, rapid, and cost-effective.[6] Sensitive to changes in the outermost surface layer. | Indirect measure of surface group density. Can be affected by surface roughness and contamination.[7] |
| Atomic Force Microscopy (AFM) | High-resolution topographical images of the surface at the nanoscale.[5] Provides information on the morphology and roughness of the silane layer.[8] | Enables visualization of the silane layer's structure (e.g., monolayer vs. aggregates).[9] Can measure layer thickness. | Does not directly provide chemical information. Can be susceptible to tip-sample artifacts. |
| Fluorescence-Based Methods | Quantification of specific functional groups that can be labeled with a fluorescent probe.[10] | High sensitivity and specificity. Enables spatial mapping of functional group distribution.[10] | Requires a suitable fluorescent label for the specific functional group. Susceptible to photobleaching and quenching effects.[10] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Detailed molecular information about the outermost surface layer. | High surface sensitivity and ability to identify specific molecular fragments of the silane.[11] Can be used for 2D and 3D chemical imaging.[12] | Quantification can be challenging due to matrix effects. Requires specialized instrumentation. |
Quantitative Data Summary
The following tables present a summary of quantitative data from various studies, showcasing the utility of different techniques in characterizing this compound-modified surfaces.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for (3-aminopropyl)this compound (APTES) Modified Surfaces
| Substrate | Treatment Conditions | Si (at%) | N (at%) | Reference |
| Silicon Wafer | Vapor phase deposition | 10 | 10 | [4] |
| MnFe2O4@SiO2 | 70°C, 90 min in ethanol | 8.98 | 8.68 | [13] |
| Gold | MPTMS followed by APTES grafting | - | ~5 | [14] |
Table 2: Water Contact Angle Measurements for Various Silanized Surfaces
| Silane | Substrate | Water Contact Angle (°) | Reference |
| (3-aminopropyl)this compound (APTES) | Silicon Dioxide | 45-60 | [15] |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | >100 | [2] |
| Dichlorooctamethyltetrasiloxane | Glass | 20-95 | [16] |
| Silane-modified hydrogel | Hydrogel | 50-63 | [17] |
Table 3: Layer Thickness and Grafting Density of this compound Coatings
| Silane | Substrate | Characterization Method | Layer Thickness (nm) | Grafting Density (molecules/nm²) | Reference |
| (3-aminopropyl)this compound (APTES) | Silicon Wafer | Ellipsometry | 7-10 Å (monolayer) | 6.4 | [8] |
| 3(mercaptopropyl)-trimethoxysilane (MPTMS) | Gold | Angle-Resolved XPS (ARXPS) | 0.5 | - | [14] |
| MPTMS + APTES | Gold | Angle-Resolved XPS (ARXPS) | 1.0 | - | [14] |
| Aminosilane | Silicon Wafer | Total Reflection X-ray Fluorescence (TXRF) | - | 2-4 | [18] |
Experimental Protocols and Workflows
Detailed and standardized experimental procedures are critical for obtaining accurate and reproducible data.[5] Below are representative protocols for the key analytical techniques.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that measures the elemental composition and chemical states of a material's surface.[5]
Methodology:
-
Sample Preparation: The silanized substrate is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.[1]
-
X-ray Irradiation: The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα).[13]
-
Photoelectron Detection: The kinetic energy and number of electrons that escape from the top 1-10 nm of the surface are measured by an electron analyzer.[5]
-
Data Analysis: The binding energy of the electrons is calculated, allowing for elemental identification. The peak areas are used to determine the relative atomic concentrations of the elements on the surface. High-resolution scans of specific elements (e.g., Si 2p, C 1s, O 1s, N 1s) provide information about their chemical bonding states.[5][13]
Contact Angle Goniometry
This technique assesses surface wettability by measuring the contact angle of a liquid droplet on the surface.[5]
Methodology:
-
Droplet Deposition: A small droplet of a probe liquid (typically deionized water) of a known volume is gently placed onto the silanized surface.[5]
-
Image Capture: A high-resolution camera captures the profile of the droplet at the solid-liquid-vapor interface.[5]
-
Angle Measurement: Software analyzes the captured image to determine the contact angle, which is the angle formed between the tangent to the droplet at the three-phase contact point and the solid surface.[5]
-
Data Interpretation: A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle suggests a hydrophilic surface.[5]
Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical images of a surface at the nanoscale.[5]
Methodology:
-
Probe Selection: A sharp tip mounted on a flexible cantilever is chosen based on the desired imaging mode (e.g., tapping mode).[8]
-
Surface Scanning: The tip is brought into close proximity to the sample surface and scanned across a predefined area.[8]
-
Data Acquisition: A laser beam is reflected off the back of the cantilever onto a photodiode detector to measure the cantilever's deflection as it interacts with the surface.[5]
-
Image Generation: The deflection data is used to construct a 3D topographical map of the surface, revealing features such as the silane layer's morphology and roughness.[5]
Fluorescence-Based Quantification
This method involves labeling the functional groups on the silanized surface with a fluorescent probe and measuring the resulting fluorescence intensity.[10]
Methodology:
-
Fluorescent Labeling: The silanized surface is incubated with a solution containing a fluorescent dye that specifically reacts with the functional groups of interest (e.g., NHS-ester dyes for amine groups).[10] To avoid self-quenching at high densities, a competitive labeling scheme using a mixture of fluorescent and non-fluorescent molecules can be employed.[10]
-
Washing: The surface is thoroughly washed to remove any unbound fluorescent molecules.
-
Fluorescence Imaging: The labeled surface is imaged using a fluorescence microscope.[10]
-
Quantification: The fluorescence intensity is measured and correlated to the surface density of the functional groups, often using a calibration curve.[19]
Factors Influencing Surface Group Density
The final density and quality of the this compound layer are influenced by several experimental parameters.[15][20] Understanding these relationships is key to achieving desired surface properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. measurlabs.com [measurlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lehigh.edu [lehigh.edu]
- 9. researchgate.net [researchgate.net]
- 10. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Surface Analysis of Photolithographic Patterns using ToF-SIMS and PCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
comparing solution phase vs. vapor phase deposition of triethoxysilane
A Comparative Guide to Solution-Phase vs. Vapor-Phase Deposition of Triethoxysilane
For researchers, scientists, and drug development professionals, the functionalization of surfaces with triethoxysilanes is a critical step in a myriad of applications, from biosensor development to creating biocompatible coatings. The choice between solution-phase and vapor-phase deposition methods can significantly impact the quality, uniformity, and stability of the resulting silane (B1218182) layer. This guide provides an objective comparison of these two techniques, supported by experimental data, to inform the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | Solution-Phase Deposition | Vapor-Phase Deposition |
| Process Simplicity | Generally simpler and requires less specialized equipment. | Requires a vacuum chamber and more precise control of temperature and pressure. |
| Control over Film Thickness | Can be prone to multilayer formation and aggregation if not carefully controlled. | Typically forms well-controlled monolayers.[1] |
| Film Uniformity & Smoothness | Can result in less uniform films with higher surface roughness due to potential polymerization in solution. | Produces extremely smooth and uniform films with low surface roughness.[1][2] |
| Reproducibility | Can be sensitive to environmental factors like humidity, leading to variability. | Generally more reproducible and less sensitive to atmospheric conditions.[3] |
| Solvent & Waste | Involves the use of organic solvents, which may be toxic and require special handling and disposal. | A solvent-free process, resulting in less chemical waste. |
| Reaction Time | Can range from minutes to several hours depending on the specific protocol. | Deposition times are often shorter.[4] |
Quantitative Performance Comparison
The selection of a deposition method is often guided by the desired surface characteristics. The following tables summarize key performance metrics for silane films prepared by both solution- and vapor-phase deposition. The data is primarily from a comparative study on 3-aminopropyl this compound (APTES), a widely used this compound.[2][5]
Table 1: Film Thickness and Surface Roughness
| Deposition Method | Silane | Film Thickness (Å) | Surface Roughness (RMS, nm) |
| Vapor-Phase | APTES | 4.2 ± 0.3 | 0.2 |
| Solution-Phase (Aqueous) | APTES | 4.0 ± 0.2 | 0.2 |
| Solution-Phase (Toluene) | APTES | 10.8 ± 0.5 | 0.43 |
Data sourced from Mehta et al. (2013).[2]
Table 2: Surface Wettability and Stability
| Deposition Method | Silane | Initial Water Contact Angle (°) | Contact Angle after 21h in Water (°) |
| Vapor-Phase | APTES | 40 ± 1 | ~35 |
| Solution-Phase (Aqueous) | APTES | 41.5 ± 0.5 | ~38 |
| Solution-Phase (Toluene) | APTES | 61.3 ± 0.9 | ~45 |
Data sourced from Mehta et al. (2013).[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the solution- and vapor-phase deposition of this compound on a silicon dioxide surface.
Surface Preparation (Common to Both Methods)
A pristine and hydroxylated surface is essential for successful silanization.
-
Cleaning: Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) at 90-120°C for 30-60 minutes to remove organic residues.[6]
-
Rinsing: Thoroughly rinse the wafers with deionized (DI) water.[6]
-
Drying: Dry the wafers under a stream of clean, dry nitrogen gas.[6]
-
Hydroxylation: The cleaning process also creates a hydrophilic surface rich in hydroxyl (-OH) groups, which are the reactive sites for silanization.[6] Use the cleaned wafers immediately to prevent re-contamination.[6]
Solution-Phase Deposition Protocol (Aqueous)
This method has been shown to produce high-quality monolayers comparable to vapor-phase deposition.[2][5]
-
Solution Preparation: Prepare a 1% (v/v) solution of (3-Aminopropyl)this compound (APTES) in nanopure water.
-
Silanization: Immerse the cleaned and dried silicon wafers in the APTES solution for 20 minutes at room temperature.
-
Rinsing: Rinse the wafers with nanopure water.
-
Curing: Dry the wafers under a nitrogen stream and then bake in an oven at 110°C for 15 minutes.
Vapor-Phase Deposition Protocol
Vapor-phase deposition is known for producing highly uniform and reproducible monolayers.[3][7]
-
System Setup: Place the cleaned and dried silicon wafers in a vacuum deposition chamber. Place a small amount of the this compound (e.g., APTES) in a separate container within the chamber.
-
Vacuum: Evacuate the chamber to a low pressure (e.g., a few Torr).
-
Deposition: Heat the deposition chamber to 150°C.[8][9] The this compound will vaporize and react with the hydroxyl groups on the wafer surface. The deposition time can be relatively short.
-
Purging: After deposition, purge the chamber with an inert gas, such as nitrogen, to remove any physisorbed silane molecules.[4]
-
Curing (Optional): A post-deposition baking step can be performed to further stabilize the silane layer.
Experimental Workflows
The following diagrams illustrate the key steps in each deposition process.
Caption: Workflow for solution-phase deposition of this compound.
Caption: Workflow for vapor-phase deposition of this compound.
Concluding Remarks
Both solution- and vapor-phase deposition methods can yield high-quality this compound films. The choice between the two is contingent on the specific requirements of the application, available resources, and desired level of control.
-
Vapor deposition is the preferred method when a high degree of control, uniformity, and reproducibility is essential.[1][3] It is particularly advantageous for applications requiring a true monolayer with minimal surface roughness.[1][2]
-
Solution deposition , particularly aqueous-based methods, offers a simpler, more accessible alternative that can produce films with characteristics comparable to those from vapor deposition.[2][5] However, careful control of experimental parameters is necessary to minimize aggregation and ensure consistent results.[1]
For researchers in drug development and biosensor design, where surface homogeneity is critical for reliable performance, the superior control offered by vapor-phase deposition may be the deciding factor. Conversely, for applications where simplicity and throughput are prioritized, optimized solution-phase protocols provide a viable and effective alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review: 3-Aminopropylthis compound (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluation of different catalytic methods for triethoxysilane hydrolysis
A Comprehensive Guide to Catalytic Methods for Triethoxysilane Hydrolysis
For researchers, scientists, and professionals in drug development, the controlled hydrolysis of this compound (TES) is a critical step in processes ranging from surface modification to the synthesis of silica-based materials. The choice of catalyst dictates the reaction kinetics, mechanism, and the structure of the final product. This guide provides an objective comparison of different catalytic methods for TES hydrolysis, supported by experimental data and detailed protocols.
Comparison of Catalytic Methods
The hydrolysis of this compound involves the substitution of its ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) from water. This reaction is generally slow and requires a catalyst. The most common catalytic methods involve the use of acids, bases, or metal compounds.
Acid Catalysis: In acidic conditions (pH < 7), the hydrolysis of this compound is initiated by the protonation of the oxygen atom in an ethoxy group.[1] This protonation makes the silicon atom more electrophilic and susceptible to a nucleophilic attack by water. Generally, acidic conditions lead to a faster hydrolysis rate compared to neutral or basic conditions, while the subsequent condensation of the resulting silanols is slower.[1][2] This allows for a better control over the formation of silanol (B1196071) intermediates. The reaction rate is significantly influenced by the pH, with the minimum rate observed around the isoelectric point of silica (B1680970) (pH 2-3).[1]
Base Catalysis: Under basic conditions (pH > 7), a hydroxide (B78521) ion directly attacks the silicon atom, initiating the hydrolysis.[1] While hydrolysis occurs, the condensation reaction to form siloxane bonds (Si-O-Si) is significantly accelerated at high pH.[1] This often leads to the rapid formation of larger, more branched silica networks or particles.
Organometallic and Metal Salt Catalysis: A variety of metal compounds can catalyze the hydrolysis of alkoxysilanes, including organotin compounds, metal acetylacetonates, and rare earth metal salts (lanthanides).[3][4] These catalysts can be effective in non-aqueous or low-water conditions. For instance, rare earth metal salts with non-nucleophilic ligands, such as trifluoromethanesulfonate (B1224126), have been shown to be active catalysts for the hydrolysis of silanes.[4] The catalytic activity can be tuned by the choice of the metal cation.[4] Some organometallic catalysts, like organotin and organotitanate compounds, may also readily catalyze the subsequent oligomerization of the silanols.[4]
Quantitative Data on Hydrolysis Rates
The following table summarizes representative hydrolysis rate constants for various alkoxysilanes under different catalytic conditions to provide a comparative perspective. It is important to note that direct comparisons can be complex due to variations in experimental conditions such as solvent, temperature, and water-to-silane ratio.
| Silane | Catalyst | Temperature (°C) | Solvent | Hydrolysis Rate Constant | Reference |
| Tetraethoxysilane (TEOS) | HCl | N/A | Ethanol (B145695)/Water | 3.91 x 10⁻⁴ M⁻¹ min⁻¹ (first step) | [3] |
| Tetraethoxysilane (TEOS) | HCl | N/A | Methanol/Water | 22.24 x 10⁻⁴ M⁻¹ min⁻¹ (first step) | [3] |
| Methylthis compound (MTES) | Ammonia | N/A | Methanol/Water | N/A (noted to be faster than TEOS) | [5] |
| γ-Glycidoxypropyltrimethoxysilane | None (uncatalyzed) | N/A | d6-acetone | < 0.01 x 10⁻⁴ min⁻¹ | [3] |
| γ-Glycidoxypropyltrimethoxysilane | Zinc acetylacetonate | N/A | d6-acetone | 4.3 x 10⁻⁴ min⁻¹ | [3] |
| γ-Glycidoxypropyltrimethoxysilane | Aluminum acetylacetonate | N/A | d6-acetone | 6.0 x 10⁻⁴ min⁻¹ | [3] |
| γ-Glycidoxypropyltrimethoxysilane | Europium perchlorate | 25 | d6-ethanol/d2-water | Time to 83% conversion: 11 to >2500 min (varied conditions) | [4] |
| γ-Glycidoxypropyltrimethoxysilane | Lanthanide(III) triflates | N/A | d6-ethanol/d2-water | Time to 83% conversion: 25 to 272 min | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the evaluation of catalytic methods for this compound hydrolysis.
Protocol 1: Comparative Kinetic Analysis of this compound Hydrolysis by FTIR Spectroscopy
Objective: To compare the hydrolysis rates of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound (TES)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
Ammonia solution (NH₄OH, 0.1 M)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Preparation of Reaction Solutions:
-
Acidic: Prepare a solution of 5% (v/v) TES in ethanol. Add deionized water to achieve a 2:1 molar ratio of water to TES. Adjust the pH to 3-4 with 0.1 M HCl.
-
Basic: Prepare a solution of 5% (v/v) TES in ethanol. Add deionized water to achieve a 2:1 molar ratio of water to TES. Adjust the pH to 9-10 with 0.1 M NH₄OH.
-
Neutral: Prepare a solution of 5% (v/v) TES in ethanol. Add deionized water to achieve a 2:1 molar ratio of water to TES.
-
-
FTIR-ATR Measurement:
-
Record a background spectrum of the clean, dry ATR crystal.
-
Apply a small amount of the freshly prepared reaction solution onto the ATR crystal.
-
Immediately start acquiring spectra at regular time intervals (e.g., every 1 minute) for a total duration of 1-2 hours.
-
-
Data Analysis:
-
Monitor the disappearance of the Si-O-C bond peak (around 960 cm⁻¹ and 1100 cm⁻¹) and the appearance of the Si-OH bond peak (around 900 cm⁻¹) and broad O-H stretching band (3200-3600 cm⁻¹).
-
Plot the absorbance of the Si-O-C peak as a function of time for each catalytic condition.
-
Calculate the initial reaction rates from the slopes of these plots to compare the catalytic efficiencies.
-
Protocol 2: Evaluation of a Metal Salt Catalyst for this compound Hydrolysis by ¹H NMR Spectroscopy
Objective: To determine the catalytic activity of a lanthanide salt in the hydrolysis of this compound.
Materials:
-
This compound (TES)
-
Deuterated ethanol (d6-ethanol)
-
Deuterated water (D₂O)
-
Lanthanide (III) trifluoromethanesulfonate (e.g., Eu(OTf)₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, mix d6-ethanol and D₂O in a defined mass ratio (e.g., 95:5).
-
Add the lanthanide catalyst to achieve a specific concentration (e.g., 0.1 mol%).
-
Add a known quantity of this compound to the solution.
-
-
NMR Measurement:
-
Acquire a ¹H NMR spectrum immediately after the addition of TES (t=0).
-
Continue to acquire spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the quartet signal corresponding to the methylene (B1212753) protons (-OCH₂CH₃) of TES and the increase in the intensity of the quartet signal for the methylene protons of the ethanol produced.
-
Calculate the percentage conversion of TES to triethoxysilanol and ethanol over time.
-
Plot the conversion as a function of time to determine the reaction rate.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Caption: General experimental workflow for comparing catalytic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Triethoxysilane proper disposal procedures
Proper disposal of triethoxysilane is critical for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to handle the chemical in a controlled environment to minimize risk.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Appropriate chemical-resistant gloves.[1][2] Gloves must be inspected before use and disposed of properly after handling.[2][3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1] In case of a spill or emergency, wear full body protective clothing with a self-contained breathing apparatus.[4][5]
Safe Handling and Storage:
-
Avoid all contact with skin and eyes and do not inhale vapors or mists.[2][4]
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from moisture, as the compound is moisture-sensitive.[2][6][7]
-
This compound is a combustible liquid; keep it away from heat, sparks, open flames, and other ignition sources.[4] "No smoking" signs should be posted in storage and use areas.[8]
-
Use measures to prevent the buildup of electrostatic charge, such as grounding and bonding metal containers during transfer.[4][6]
**Spill Response Protocol
In the event of a spill, prompt and correct action is critical to mitigate risks.
Step 1: Evacuate and Secure the Area
-
Immediately evacuate all non-essential personnel from the spill area.[4][6]
-
Ensure the area is well-ventilated to disperse vapors. Vapors can accumulate in low areas.[4][6]
Step 2: Containment and Cleanup
-
For small spills, contain the material to prevent it from entering drains or waterways.[4]
-
Cover the spill with a non-combustible, inert absorbent material.[1][4] Suitable absorbents include dry lime, sand, soda ash, earth, or vermiculite.[4][6]
-
Crucially, do not use water or wet methods for the cleanup of the raw chemical. [5][6]
-
Do not use combustible materials like paper towels as the primary absorbent.[1]
Step 3: Collection and Temporary Storage
-
Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, covered, and clearly labeled container for disposal.[4][6][7]
-
Handle the uncleaned container with the same precautions as the product itself.[3]
Proper Disposal Procedures
Waste this compound and contaminated materials must be treated as hazardous waste.[5][6]
Step 1: Waste Characterization and Segregation
-
Keep waste this compound in its original or a compatible, tightly sealed container.[3]
-
Do not mix this compound waste with other chemical waste streams to avoid potentially dangerous reactions.[3]
Step 2: Professional Disposal
-
The disposal of this compound must be conducted by a licensed professional waste disposal service.[4]
-
Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][4][5]
-
Do not dispose of the chemical into sewers or drains.[9]
Step 3: Decontamination
-
Contaminated clothing should be removed immediately and laundered by individuals who have been informed of the chemical's hazards before reuse.[6]
-
Emergency eyewash fountains and safety showers should be immediately available in the work area.[6]
Safety and Material Data Summary
For quick reference, the following table summarizes key safety and handling information for this compound.
| Category | Information | Citations |
| Personal Protective Equipment (PPE) | Chemical safety goggles/face shield, chemical-resistant gloves, lab coat. Respiratory protection may be required for spills or inadequate ventilation. | [1][2] |
| Incompatible Materials | Strong acids (e.g., hydrochloric, sulfuric, nitric), strong oxidizing agents (e.g., perchlorates, peroxides, nitrates), water, and moist air. | [6][7] |
| Recommended Spill Absorbents | Dry lime, sand, soda ash, earth, diatomaceous earth, vermiculite. | [4][6] |
| Fire Extinguishing Media | Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a water jet. Water spray can be used to cool fire-exposed containers. | [4][5] |
| Hazard Class | Combustible Liquid. Harmful if swallowed. Causes severe skin burns and eye damage. |
Experimental Protocols & Methodologies
Hydrolysis of this compound: this compound is susceptible to hydrolysis, a reaction with water that is a key consideration for its handling and disposal.[10] The ethoxy groups (-OC2H5) react with water to form silanol (B1196071) groups (-OH) and ethanol.[7][11] This reaction can be catalyzed by acids or bases.[11] The resulting silanols are reactive and can undergo condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers or a polymer network.[11] Understanding this reactivity is crucial, as uncontrolled contact with water or moisture can lead to the release of ethanol, a flammable substance, and changes in the material's composition.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of a this compound spill.
Caption: Workflow for this compound Spill Response and Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. louisville.edu [louisville.edu]
- 3. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. gelest.com [gelest.com]
- 8. isoflex.com [isoflex.com]
- 9. gelest.com [gelest.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Triethoxysilane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Triethoxysilane, a flammable and corrosive chemical that requires stringent protective measures. By adhering to these procedural steps, you can mitigate risks and maintain a secure workspace.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE plan is crucial. The following table summarizes the required equipment for various levels of protection.
| Exposure Level | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Chemical worker's goggles are mandatory. Safety glasses are not sufficient. A faceshield (minimum 8 inches) is also recommended.[1][2] | Neoprene or nitrile rubber gloves should be worn.[1] Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[2] | Wear suitable protective clothing to prevent skin contact.[1] For large-scale or continuous use, tight-weave, non-static clothing and non-sparking safety footwear are recommended.[3] | In case of inadequate ventilation, a NIOSH-certified full-face supplied air respirator is necessary.[1] For situations where air-purifying respirators are appropriate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[2] |
| Spill or Leak | Tightly fitting safety goggles and a faceshield are required.[2] | Chemical-resistant gloves (neoprene or nitrile rubber) are essential.[1] | Wear full body protective clothing.[3] | For emergency situations, a positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with escape SCBA is required.[4] |
| Emergency (Fire) | A full facepiece, self-contained breathing apparatus (SCBA) is required.[4] | Protective gloves suitable for firefighting should be worn. | A fully-encapsulating, chemical resistant suit is necessary for emergency response.[4] | A positive pressure, self-contained breathing apparatus (SCBA) is mandatory.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a fume hood with local exhaust ventilation.[1][5]
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate work area.[1][5]
-
Remove all potential ignition sources from the handling area, as this compound is a flammable liquid.[5]
-
Ground and bond all metal containers during transfer to prevent static discharge.[5]
2. Donning PPE:
-
Inspect all PPE for damage before use.
-
Don protective clothing, ensuring full coverage.
-
Put on the appropriate respiratory protection and ensure a proper fit.
-
Wear chemical worker's goggles and a faceshield.
-
Finally, put on neoprene or nitrile rubber gloves, ensuring they overlap with the sleeves of the protective clothing.
3. Handling this compound:
-
Avoid direct contact with the skin and eyes.[5]
-
Do not breathe in vapors or mists.[2]
-
Use only non-sparking tools when handling containers.[1]
-
Keep containers tightly closed when not in use and store in a cool, well-ventilated area away from moisture and incompatible materials such as strong acids and oxidizing agents.[5]
4. Doffing PPE:
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Remove the faceshield and goggles.
-
Take off protective clothing, turning it inside out as you remove it.
-
Remove respiratory protection last.
-
Wash hands thoroughly with soap and water after handling.
Spill and Emergency Response
In the event of a spill or leak, immediate and decisive action is required.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spillage.[2] Do not use water.[5]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: this compound must be disposed of as hazardous waste.[5] Contact your institution's environmental health and safety department or a licensed professional waste disposal service for guidance on proper disposal procedures.[2]
-
Contaminated PPE: All disposable PPE, such as gloves and suits, that has come into contact with this compound should be considered hazardous waste and disposed of accordingly. Place contaminated items in a sealed, labeled container.
-
Empty Containers: Containers that have held this compound may still contain hazardous residues and vapors.[3] Do not reuse empty containers. They should be triple-rinsed with a suitable solvent (consult your safety officer) and disposed of as hazardous waste.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and utilizing the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection and Use Workflow for this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
